molecular formula C41H57N7O11 B12428173 UNC6349 (Ket2)

UNC6349 (Ket2)

Cat. No.: B12428173
M. Wt: 823.9 g/mol
InChI Key: PMPKNWVITIIMCY-XOOUCPGXSA-N
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Description

UNC6349 (Ket2) is a useful research compound. Its molecular formula is C41H57N7O11 and its molecular weight is 823.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality UNC6349 (Ket2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UNC6349 (Ket2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H57N7O11

Molecular Weight

823.9 g/mol

IUPAC Name

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

InChI

InChI=1S/C41H57N7O11/c1-6-48(7-2)19-12-11-15-29(39(54)46-31(23-49)36(42)51)44-40(55)30(21-26-16-17-32(57-4)33(22-26)58-5)45-37(52)25(3)43-41(56)34(35(50)27-13-9-8-10-14-27)47-38(53)28-18-20-59-24-28/h8-10,13-14,16-18,20,22,24-25,29-31,34-35,49-50H,6-7,11-12,15,19,21,23H2,1-5H3,(H2,42,51)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,53)/t25-,29-,30-,31-,34?,35?/m0/s1

InChI Key

PMPKNWVITIIMCY-XOOUCPGXSA-N

Isomeric SMILES

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3

Canonical SMILES

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3

Origin of Product

United States

Foundational & Exploratory

UNC6349 (Ket2): A Technical Guide to a CBX5 Chromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349, also known as Ket2, is a synthetic, diethyllysine-containing peptide-based ligand that functions as an inhibitor of the chromobox protein homolog 5 (CBX5). CBX5, a member of the heterochromatin protein 1 (HP1) family, is a key epigenetic reader protein that recognizes and binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. By targeting the chromodomain of CBX5, UNC6349 offers a valuable tool for investigating the biological roles of CBX5-mediated gene silencing and presents a potential starting point for the development of therapeutics targeting diseases associated with aberrant CBX5 function, such as cancer and fibrosis.

This technical guide provides a comprehensive overview of UNC6349, including its binding characteristics, the experimental protocols for its characterization, and the broader context of the CBX5 signaling pathway.

Quantitative Data

The binding affinity of UNC6349 and its analogs for the CBX5 chromodomain has been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constants (KD) are summarized in the table below. A lower KD value indicates a higher binding affinity.

CompoundLysine ModificationCBX5 VariantDissociation Constant (KD) in μM
UNC6349 Diethyllysine (Ket2)Wild-Type3.2[1]
UNC6212Dimethyllysine (Kme2)Wild-Type5.7
UNC6864Diisopropyllysine (Kei)Wild-Type3.3

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol details the method used to determine the binding affinity of UNC6349 for the CBX5 chromodomain.

1. Protein Expression and Purification:

  • The human CBX5 chromodomain (residues 1-75) is cloned into a pGEX-6P-1 vector with an N-terminal GST tag and a TEV protease cleavage site.

  • The construct is transformed into E. coli BL21(DE3) cells.

  • Cells are grown in LB media at 37°C until an OD600 of 0.6-0.8 is reached.

  • Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

  • Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris pH 8.0, 500 mM NaCl, 1 mM DTT, and protease inhibitors), and lysed by sonication.

  • The lysate is cleared by centrifugation, and the supernatant containing the GST-tagged CBX5 is applied to a glutathione-agarose resin.

  • The resin is washed, and the GST tag is cleaved on-column using TEV protease.

  • The purified CBX5 chromodomain is further purified by size-exclusion chromatography.

2. ITC Measurement:

  • Experiments are performed using a MicroCal PEAQ-ITC instrument.

  • The purified CBX5 protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • The protein concentration in the sample cell is typically 50-100 μM.

  • UNC6349 is dissolved in the same ITC buffer to a concentration of 500-1000 μM and loaded into the injection syringe.

  • The experiment consists of an initial injection of 0.4 μL followed by 18 injections of 2 μL of the UNC6349 solution into the protein solution at 25°C.

  • Data are analyzed using the MicroCal PEAQ-ITC analysis software, fitting to a one-site binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

Signaling Pathways and Experimental Workflows

CBX5 Signaling Pathway

CBX5 is a central component of the machinery that establishes and maintains heterochromatin. Its function is intricately linked with other epigenetic modifiers and structural components of the nucleus. The following diagram illustrates a simplified CBX5 signaling pathway.

CBX5_Signaling_Pathway H3 Histone H3 SUV39H1 SUV39H1/G9a (Histone Methyltransferase) H3->SUV39H1 Methylates H3K9me3 H3K9me3 SUV39H1->H3K9me3 Creates CBX5 CBX5 (HP1α) H3K9me3->CBX5 Recruits Heterochromatin Heterochromatin Formation CBX5->Heterochromatin Promotes TRIM28 TRIM28 CBX5->TRIM28 Interacts with UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Inhibits Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing Leads to DNMTs DNMTs TRIM28->DNMTs Recruits DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Maintains DNA_Methylation->Gene_Silencing Contributes to

Caption: Simplified CBX5 signaling pathway in heterochromatin formation.

Experimental Workflow for CBX5 Inhibitor Characterization

The discovery and characterization of a CBX5 inhibitor like UNC6349 typically follows a multi-step workflow, from initial screening to cellular validation.

Experimental_Workflow cluster_0 Biochemical & Biophysical Characterization cluster_1 Cellular & In Vivo Validation Screening High-Throughput Screening (e.g., AlphaScreen, FP) Hit_Validation Hit Validation & IC50 Determination Screening->Hit_Validation Binding_Affinity Binding Affinity Measurement (Isothermal Titration Calorimetry) Hit_Validation->Binding_Affinity SAR Structure-Activity Relationship (SAR) Analog Synthesis & Testing Binding_Affinity->SAR Target_Engagement Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) SAR->Target_Engagement Cellular_Activity Cellular Activity Assays (Gene Expression, Proliferation) Target_Engagement->Cellular_Activity In_Vivo In Vivo Efficacy Studies (Disease Models) Cellular_Activity->In_Vivo

References

The Discovery and Development of UNC6349 (Ket2): A Technical Guide to a Chromobox Homolog 5 (CBX5) Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of UNC6349 (Ket2), a synthetic peptidomimetic ligand targeting the chromodomain of Chromobox Homolog 5 (CBX5). CBX5, a key epigenetic reader protein, is implicated in the pathogenesis of various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention. This document details the discovery of UNC6349 through a peptidomimetic approach, its in vitro binding affinity, and the broader context of CBX5--related signaling pathways. While specific cellular and in vivo data for UNC6349 are not publicly available, this guide discusses the known biological roles of CBX5 and the effects of its inhibition, providing a basis for the projected therapeutic potential of UNC6349 and its analogs. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this area.

Introduction: The Epigenetic Reader CBX5 as a Therapeutic Target

Chromobox Homolog 5 (CBX5), also known as HP1α, is a non-histone chromosomal protein that plays a critical role in gene silencing and heterochromatin formation.[1] It recognizes and binds to histone H3 trimethylated on lysine 9 (H3K9me3), an epigenetic mark associated with transcriptional repression.[2] The binding is mediated by its highly conserved N-terminal chromodomain.[2] Aberrant CBX5 expression and function have been linked to several pathologies. In cancer, CBX5 has multifaceted roles, with its downregulation being associated with increased invasiveness in breast and thyroid cancer, while its loss can drive resistance to EGFR inhibitors in lung cancer.[3][4] Conversely, in the context of fibrosis, CBX5, in conjunction with the histone methyltransferase G9a, is essential for the activation of fibroblasts through the repression of anti-fibrotic genes.[5][6] These findings underscore the therapeutic potential of modulating CBX5 activity with small molecule inhibitors.

Discovery of UNC6349 (Ket2) and its Analogs

The discovery of ligands targeting the CBX5 chromodomain has been pursued through peptidomimetic strategies, building upon the native H3K9me3 peptide sequence.

Lead Identification through Combinatorial Libraries

The initial discovery of CBX5 chromodomain ligands involved the screening of one-bead-one-compound (OBOC) combinatorial libraries.[7][8] This high-throughput screening approach allows for the rapid identification of peptide sequences with binding affinity for the target protein. By systematically modifying the amino acid sequence of the H3K9me3 peptide, researchers identified key residues and modifications that enhance binding to the CBX5 chromodomain.

Development of UNC6349 (Ket2)

UNC6349, also known as Ket2, is a synthetic peptidomimetic ligand containing a diethyllysine residue.[9] Its development was part of a structure-activity relationship (SAR) study aimed at understanding the molecular determinants of binding to the CBX5 chromodomain. The synthesis of UNC6349 and its analogs allowed for the systematic evaluation of different alkyllysine substitutions in place of the natural trimethyllysine.

In Vitro Characterization

The primary in vitro characterization of UNC6349 involved determining its binding affinity to the CBX5 chromodomain.

Binding Affinity

Isothermal Titration Calorimetry (ITC) was employed to measure the dissociation constant (KD) of UNC6349 for wild-type CBX5.

CompoundTargetKD (µM)
UNC6349 (Ket2)Wild-type CBX53.2[9]

Table 1: In Vitro Binding Affinity of UNC6349 to CBX5.

More potent peptidomimetic antagonists of the HP1 family proteins, including CBX5, have been developed, such as UNC7047 and UNC7560, which exhibit nanomolar affinity.[7][8] These compounds have been shown to bind to HP1-containing complexes in cell lysates, demonstrating target engagement in a cellular context.[7][8]

CBX5 Signaling Pathways and Therapeutic Implications

While specific cellular and in vivo data for UNC6349 are not available, the known roles of CBX5 in cancer and fibrosis provide a strong rationale for its therapeutic potential. Inhibition of CBX5 with a ligand like UNC6349 is expected to modulate downstream signaling pathways implicated in these diseases.

CBX5 in Fibrosis

In fibrotic diseases, the transforming growth factor-β (TGF-β) pathway plays a central role in activating fibroblasts, leading to excessive extracellular matrix deposition. CBX5, in a complex with the histone methyltransferase G9a, is a key downstream effector of TGF-β signaling. This complex represses the expression of the anti-fibrotic gene PGC1α, thereby promoting fibroblast activation and fibrosis progression.[5][6]

CBX5_Fibrosis_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R G9a_CBX5 G9a/CBX5 Complex TGF_beta_R->G9a_CBX5 Upregulates PGC1a PGC1α Gene (Anti-fibrotic) G9a_CBX5->PGC1a Represses Fibroblast_Activation Fibroblast Activation PGC1a->Fibroblast_Activation Fibrosis Fibrosis Fibroblast_Activation->Fibrosis UNC6349 UNC6349 (Ket2) UNC6349->G9a_CBX5 Inhibits

Caption: CBX5 signaling pathway in fibrosis.

CBX5 in Cancer (EGFR Inhibitor Resistance)

In certain cancers, such as EGFR-mutant non-small cell lung cancer (NSCLC), the loss of CBX5 expression has been identified as a mechanism of acquired resistance to EGFR inhibitors.[3] Loss of CBX5 leads to the upregulation of the transcription factor E2F1, which in turn drives the expression of the anti-apoptotic protein BIRC5 (survivin).[3] This signaling cascade allows cancer cells to evade apoptosis induced by EGFR inhibitors.

CBX5_Cancer_Pathway CBX5 CBX5 E2F1 E2F1 CBX5->E2F1 Represses BIRC5 BIRC5 (Survivin) E2F1->BIRC5 Upregulates Apoptosis Apoptosis BIRC5->Apoptosis Resistance Drug Resistance Apoptosis->Resistance EGFRi EGFR Inhibitor EGFRi->Apoptosis

Caption: CBX5-mediated EGFR inhibitor resistance pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis of UNC6349 (Ket2)

UNC6349 and similar peptidomimetics are synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Monitor the reaction completion using a ninhydrin test. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of diethyllysine (Ket2), a suitably protected Fmoc-L-Lys(diethyl)-OH derivative is used.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule.

Materials:

  • Purified CBX5 protein

  • Synthesized UNC6349 (Ket2) ligand

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Sample Preparation: Dialyze the purified CBX5 protein and dissolve the UNC6349 ligand in the same dialysis buffer to minimize heat of dilution effects. Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup: Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the dialysis buffer. Set the experimental temperature (e.g., 25 °C).

  • Loading the Samples: Load the CBX5 protein solution (typically in the µM range) into the sample cell and the UNC6349 ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the UNC6349 ligand into the CBX5 protein solution. Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of CBX5 chromodomain inhibitors.

Experimental_Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & SAR cluster_invitro In Vitro Characterization cluster_invivo Cellular & In Vivo Evaluation Library_Screening Combinatorial Library Screening (e.g., OBOC) Hit_Identification Hit Identification Library_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Synthesis Solid-Phase Peptide Synthesis (e.g., UNC6349) Lead_Optimization->Synthesis Binding_Assay Binding Affinity Assay (e.g., ITC) Synthesis->Binding_Assay Selectivity_Assay Selectivity Profiling Binding_Assay->Selectivity_Assay Cellular_Assays Cell-Based Assays (Target Engagement, Phenotypic) Selectivity_Assay->Cellular_Assays In_Vivo_Models In Vivo Efficacy Models (e.g., Fibrosis, Cancer) Cellular_Assays->In_Vivo_Models

Caption: Experimental workflow for CBX5 inhibitor development.

Conclusion and Future Directions

UNC6349 (Ket2) represents an important tool compound for studying the function of the CBX5 chromodomain. While its in vitro binding has been characterized, further studies are required to elucidate its cellular and in vivo activity. The development of more potent and selective analogs, such as UNC7047 and UNC7560, which have demonstrated cellular target engagement, is a promising step towards validating CBX5 as a druggable target. Future research should focus on:

  • Comprehensive Cellular Characterization: Evaluating the effects of UNC6349 and its analogs on downstream gene expression, cell proliferation, and apoptosis in relevant cancer and fibrosis cell models.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized CBX5 inhibitors in preclinical models of fibrosis and cancer.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the drug-like properties of these compounds to guide further lead optimization.

The continued exploration of CBX5 inhibitors holds significant promise for the development of novel epigenetic therapies for a range of debilitating diseases.

References

An In-Depth Technical Guide to the Biochemical and Biophysical Properties of UNC6349 (Ket2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC6349, also known as Ket2, is a synthetic peptidomimetic that acts as a potent inhibitor of the chromobox protein homolog 5 (CBX5), a key reader of histone methylation. By targeting the chromodomain of CBX5, UNC6349 disrupts the recognition of methylated histone H3 lysine 9 (H3K9me), a critical step in the establishment and maintenance of heterochromatin. This technical guide provides a comprehensive overview of the known biochemical and biophysical properties of UNC6349, including its binding affinity, thermodynamics, and the structural basis of its interaction with CBX5. Detailed experimental protocols and visualizations of the relevant biological pathways are included to facilitate further research and drug development efforts targeting epigenetic reader domains.

Introduction

Epigenetic modifications, such as histone methylation, play a pivotal role in regulating gene expression and chromatin architecture. "Reader" proteins, which recognize and bind to these specific modifications, are crucial for translating the epigenetic code into downstream biological outcomes. Chromobox protein homolog 5 (CBX5), also known as HP1α, is a canonical reader of the repressive H3K9 methylation mark, mediating gene silencing and the formation of heterochromatin. Dysregulation of CBX5 and other epigenetic readers is implicated in various diseases, including cancer and fibrosis, making them attractive targets for therapeutic intervention.

UNC6349 (Ket2) is a diethyllysine-containing ligand designed as a chemical probe to investigate the function of CBX5. Its ability to competitively inhibit the binding of CBX5 to its native histone ligand provides a valuable tool for dissecting the biological roles of this crucial reader protein. This guide synthesizes the current knowledge on the biochemical and biophysical characteristics of UNC6349.

Biochemical Properties

Binding Affinity to CBX5

UNC6349 is a ligand that effectively binds to the chromodomain of wild-type CBX5. The binding affinity has been quantified by Isothermal Titration Calorimetry (ITC), a technique that directly measures the heat changes associated with molecular interactions.

CompoundTargetK D (µM)TechniqueReference
UNC6349 (Ket2)Wild-type CBX53.2Isothermal Titration Calorimetry (ITC)[1][2][3]
UNC6212 (Kme2)Wild-type CBX55.7Isothermal Titration Calorimetry (ITC)[1][3]

Table 1: Binding affinities of UNC6349 and a related compound to CBX5.

Biophysical Properties

Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction between UNC6349 and CBX5. While the precise enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) for the UNC6349-CBX5 interaction are not explicitly detailed in the currently available literature, the principles of ITC allow for their determination. The binding of UNC6349 to CBX5 is driven by a combination of forces. For larger alkyllysine substituents like the diethyllysine in UNC6349, there is a weakening of cation-π interactions within the aromatic cage of the chromodomain.[1][4][5] However, this is compensated by an increase in favorable dispersion forces, which ultimately drives the binding affinity.[1][4][5]

Structural Basis of Interaction

A crystal structure of the CBX5 chromodomain in complex with a trimethylated histone H3 lysine 9 (H3K9me3) peptide (PDB ID: 3FDT) provides insight into the general binding mode of ligands to this reader domain.[6][7] The chromodomain of CBX5 forms an "aromatic cage" composed of three aromatic amino acid residues (Y20, W41, and F44) that recognizes the methyllysine moiety.[1][8]

While a specific co-crystal structure of UNC6349 with CBX5 is not publicly available, a crystal structure of the related chromodomain of CBX7 bound to a Ket2-containing ligand (UNC3866) serves as a useful model due to the high conservation of the aromatic cage.[1][3] This structural information suggests that the diethyllysine of UNC6349 fits into the aromatic cage, with the ethyl groups making significant van der Waals contacts that contribute to the binding affinity.[3]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution.[9][10]

Objective: To determine the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the UNC6349-CBX5 interaction.

Materials:

  • Purified wild-type CBX5 protein

  • UNC6349 (Ket2) ligand

  • ITC buffer (e.g., PBS or Tris-based buffer, pH 7.4)

  • Microcalorimeter (e.g., Malvern PEAQ-ITC or MicroCal Auto-ITC200)

Protocol:

  • Sample Preparation:

    • Dialyze the purified CBX5 protein against the ITC buffer to ensure buffer matching.

    • Dissolve UNC6349 in the same ITC buffer.

    • Determine the concentrations of both protein and ligand accurately. A Bradford assay can be used for the protein, and the concentration of the peptide-based inhibitor can be determined by dry mass.[3]

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).[3]

    • Load the CBX5 protein into the sample cell at a suitable concentration (e.g., 65–200 µM).[3]

    • Load the UNC6349 ligand into the injection syringe at a concentration 10-20 fold higher than the protein concentration (e.g., 0.8–3 mM).[3]

    • Perform a series of injections (e.g., one initial small injection of 0.2 µL followed by 19 injections of 2 µL) with a specified duration and spacing between injections.[3]

  • Data Analysis:

    • Integrate the heat signals from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K D , ΔH, ΔS, and n).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein CBX5 Protein Dialysis Dialysis Protein->Dialysis Ligand UNC6349 Dissolution Dissolution Ligand->Dissolution Buffer ITC Buffer Conc_Prot Conc_Prot Dialysis->Conc_Prot Concentration Determination Conc_Lig Conc_Lig Dissolution->Conc_Lig Concentration Determination Load_Prot Load Protein into Cell Conc_Prot->Load_Prot Load_Lig Load Ligand into Syringe Conc_Lig->Load_Lig Titration Titrate Ligand into Protein Load_Prot->Titration Load_Lig->Titration Raw_Data Raw Heat Data Titration->Raw_Data Integration Integrate Peaks Raw_Data->Integration Fitting Fit to Binding Model Integration->Fitting Results KD, ΔH, ΔS, n Fitting->Results

Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Signaling Pathway and Biological Context

CBX5 is a central component of the cellular machinery that establishes and maintains heterochromatin, leading to transcriptional repression. By inhibiting the interaction of CBX5 with H3K9me, UNC6349 can modulate these processes.

CBX5-Mediated Gene Silencing

CBX5 recognizes and binds to H3K9me2/3 marks, which are deposited by histone methyltransferases (HMTs) such as SUV39H1/2 and G9a.[11] Upon binding, CBX5 can recruit other repressive factors, including additional HMTs, leading to the spreading of the H3K9me mark and the compaction of chromatin into a heterochromatic state. This condensed chromatin is generally inaccessible to the transcriptional machinery, resulting in gene silencing.[10][11]

CBX5_Signaling cluster_histone cluster_enzymes cluster_reader cluster_inhibitor cluster_downstream H3K9 H3K9 H3K9me H3K9me2/3 H3K9->H3K9me Methylation HMT SUV39H1/G9a (Histone Methyltransferase) CBX5 CBX5 (HP1α) Heterochromatin Heterochromatin Formation CBX5->Heterochromatin UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Inhibition GeneSilencing Gene Silencing Heterochromatin->GeneSilencing H3K9me->CBX5 Binding

CBX5-mediated gene silencing pathway and the inhibitory action of UNC6349.
Role in Disease

The CBX5-mediated gene silencing pathway is implicated in various pathological conditions.

  • Fibrosis: In lung fibrosis, the CBX5/G9a pathway is essential for both biochemical and biomechanical fibroblast activation, leading to excessive collagen deposition.[12][13] Inhibition of this pathway can promote the return of fibroblasts to a quiescent state.[12]

  • Cancer: In certain cancers, such as lung adenocarcinoma, loss of CBX5 has been linked to resistance to EGFR inhibitors.[14] This resistance is mediated, in part, through the upregulation of the transcription factor E2F1 and the anti-apoptotic protein BIRC5.[14] CBX5 also cooperates with other proteins to regulate gene expression in various cancers.[15][16]

Conclusion

UNC6349 (Ket2) is a valuable chemical tool for probing the function of the epigenetic reader protein CBX5. Its well-characterized binding affinity and the growing understanding of its mechanism of action provide a solid foundation for its use in cellular and in vivo studies. The detailed experimental protocols and pathway diagrams presented in this guide are intended to support researchers in further elucidating the complex roles of CBX5 in health and disease and to aid in the development of novel therapeutic strategies targeting this important epigenetic regulator. Further biophysical characterization, including detailed kinetic analysis and co-crystallography, will undoubtedly provide deeper insights into the molecular recognition of modified histones and guide the design of next-generation inhibitors with improved potency and selectivity.

References

In-Depth Technical Guide: UNC6349 (Ket2) Target Engagement with CBX5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement between the chemical probe UNC6349 (Ket2) and its target protein, Chromobox homolog 5 (CBX5), also known as HP1α. This document details the quantitative binding data, in-depth experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Target Engagement Data

The interaction between UNC6349 and CBX5 has been quantitatively characterized, providing a clear measure of binding affinity. The primary method used for this determination is Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with molecular interactions.

CompoundTarget ProteinAssay TypeBinding Constant (Kd)Reference
UNC6349 (Ket2)Wild-Type CBX5Isothermal Titration Calorimetry (ITC)3.2 μM[1]

Signaling Pathway of CBX5

CBX5 is a key epigenetic reader protein involved in the regulation of gene expression through the formation and maintenance of heterochromatin. Its primary function is to recognize and bind to histone H3 tails that are methylated at lysine 9 (H3K9me), a hallmark of transcriptionally silent chromatin. This interaction is mediated by the chromodomain of CBX5. Upon binding to H3K9me, CBX5 recruits a variety of other proteins to establish and propagate the heterochromatic state, leading to gene silencing.

CBX5_Signaling_Pathway CBX5-Mediated Gene Silencing Pathway cluster_nucleus Cell Nucleus Histone_H3 Histone H3 H3K9me H3K9me (Methylated Histone) SUV39H1 SUV39H1/G9a (Histone Methyltransferase) SUV39H1->Histone_H3 Methylates K9 CBX5 CBX5 (HP1α) H3K9me->CBX5 Binds to Chromodomain Heterochromatin Heterochromatin Formation & Transcriptional Repression CBX5->Heterochromatin Recruits factors for UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Inhibits binding

Caption: CBX5 recognizes and binds to methylated histone H3, leading to gene silencing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between UNC6349 and CBX5.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow for ITC:

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow A Sample Preparation: - Purified CBX5 protein in buffer - UNC6349 (Ket2) in matched buffer B Instrument Setup: - Set temperature (e.g., 25°C) - Load CBX5 into the sample cell - Load UNC6349 into the injection syringe A->B C Titration: - Inject small aliquots of UNC6349 into the CBX5 solution - Measure the heat change after each injection B->C D Data Acquisition: - Record the heat signal over time C->D E Data Analysis: - Integrate the heat peaks - Plot heat change vs. molar ratio - Fit the data to a binding model to determine Kd, n, and ΔH D->E

Caption: A stepwise workflow for determining binding affinity using ITC.

Detailed Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human CBX5 protein. Ensure the protein is properly folded and free of aggregates.

    • Synthesize and purify UNC6349.

    • Prepare a buffer solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) and use it to dialyze the protein and dissolve the ligand to ensure buffer matching.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the CBX5 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the UNC6349 solution (e.g., 200-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the UNC6349 solution into the CBX5 solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of UNC6349 to CBX5.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T) to a sufficient density.

    • Treat the cells with various concentrations of UNC6349 or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Analysis:

    • Quantify the amount of soluble CBX5 in each sample using an antibody-based method such as Western blotting or an AlphaLISA assay.

    • Plot the amount of soluble CBX5 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of UNC6349 indicates target engagement and stabilization. The change in the melting temperature (ΔTm) can be quantified.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the dynamics of fluorescently labeled molecules in living cells. For CBX5, FRAP can be used to measure its mobility and binding dynamics within the nucleus.

Detailed Protocol:

  • Cell Preparation and Transfection:

    • Culture cells on a glass-bottom dish suitable for microscopy.

    • Transfect the cells with a plasmid encoding a fluorescently tagged CBX5 (e.g., GFP-CBX5).

  • FRAP Experiment:

    • Identify a cell expressing GFP-CBX5 and locate a region of interest (ROI) within the nucleus.

    • Acquire a pre-bleach image of the ROI.

    • Use a high-intensity laser to photobleach the fluorescence within the ROI.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-CBX5 molecules move into the area.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition.

    • Plot the normalized fluorescence recovery curve.

    • Fit the curve to a mathematical model to determine the mobile fraction of GFP-CBX5 and its diffusion coefficient or binding kinetics. A slower recovery in the presence of a binding partner would indicate a more stable interaction.

Mechanism of Action of UNC6349

UNC6349 is a diethyllysine (Ket2)-containing ligand that acts as a competitive inhibitor of the CBX5 chromodomain. The diethyllysine moiety of UNC6349 mimics the methylated lysine of histone H3 and binds to the aromatic cage of the CBX5 chromodomain. This cage is formed by several aromatic amino acid residues that engage in cation-π interactions with the positively charged lysine analog. By occupying this binding pocket, UNC6349 prevents CBX5 from recognizing and binding to its natural ligand, H3K9me. This disruption of the CBX5-histone interaction can lead to alterations in chromatin structure and gene expression.

UNC6349_MoA Mechanism of Action of UNC6349 on CBX5 cluster_interaction Molecular Interaction CBX5_Chromodomain CBX5 Chromodomain (with Aromatic Cage) Gene_Silencing Gene Silencing CBX5_Chromodomain->Gene_Silencing Leads to H3K9me_Ligand Histone H3K9me (Natural Ligand) H3K9me_Ligand->CBX5_Chromodomain Binds to UNC6349_Ligand UNC6349 (Ket2) (Competitive Inhibitor) UNC6349_Ligand->CBX5_Chromodomain Competitively Binds to Altered_Gene_Expression Altered Gene Expression UNC6349_Ligand->Altered_Gene_Expression Results in

Caption: UNC6349 competitively inhibits the binding of CBX5 to methylated histones.

References

The Architect of Silence: A Technical Guide to CBX5 in Heterochromatin Formation and Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromobox homolog 5 (CBX5), also known as HP1α, is a pivotal non-histone chromosomal protein central to the orchestration of chromatin structure and gene expression.[1][2][3] As a key component of heterochromatin, CBX5 plays a critical role in establishing and maintaining transcriptionally silent chromatin domains, a process fundamental to genomic stability, cell identity, and development.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning CBX5-mediated heterochromatin formation and gene silencing. It details the intricate interplay between CBX5 and post-translationally modified histones, its diverse protein-protein interactions, and its functional implications in health and disease, offering a valuable resource for researchers and professionals in the fields of molecular biology, epigenetics, and therapeutic development.

Introduction to CBX5 and Heterochromatin

Heterochromatin is a densely packed form of chromatin characterized by transcriptional inactivity.[6] The formation and maintenance of heterochromatin are crucial for silencing repetitive elements, regulating gene expression, and ensuring proper chromosome segregation.[5] A key player in this process is the highly conserved Chromobox protein homolog 5 (CBX5), also known as Heterochromatin Protein 1α (HP1α).[2][6]

CBX5 is a member of the heterochromatin protein 1 (HP1) family, which in mammals also includes CBX1 (HP1β) and CBX3 (HP1γ).[6][7] These proteins are characterized by the presence of a chromodomain (CD) at the N-terminus and a chromo-shadow domain (CSD) at the C-terminus, connected by a flexible hinge region.[2][5] The chromodomain specifically recognizes and binds to histone H3 tails that are di- or trimethylated on lysine 9 (H3K9me2/3), a hallmark of heterochromatin.[6][7][8][9] The chromo-shadow domain is responsible for the homodimerization of CBX5 and its interaction with a multitude of other chromatin-associated proteins.[2][3] This intricate network of interactions allows CBX5 to act as a molecular scaffold, bridging different chromatin components and recruiting enzymatic machinery to establish and spread the heterochromatic state.

The Molecular Mechanism of CBX5-Mediated Heterochromatin Formation

The canonical model for CBX5-mediated heterochromatin formation involves a self-propagating loop. The process is initiated by histone methyltransferases, such as SUV39H1, which deposit the H3K9me2/3 marks on histone tails.[6][10] CBX5 then recognizes and binds to these methylated lysines via its chromodomain.[6] Once bound, CBX5 can recruit more SUV39H1, leading to the methylation of adjacent nucleosomes and the subsequent binding of more CBX5 molecules.[6][10] This "read-write" mechanism facilitates the spreading of the heterochromatic mark along the chromatin fiber, leading to the formation of condensed, transcriptionally silent domains.[10]

Beyond this core mechanism, the dimerization of CBX5 through its chromo-shadow domain is critical for its function.[11][12] Dimerized CBX5 can bridge separate nucleosomes, contributing to the compaction of the chromatin fiber.[11][12] Furthermore, the hinge region of CBX5 can directly interact with DNA and RNA, further stabilizing the heterochromatin structure.

The following diagram illustrates the signaling pathway of CBX5 in heterochromatin formation and gene silencing.

CBX5_Heterochromatin_Formation CBX5-Mediated Heterochromatin Formation and Gene Silencing cluster_initiation Initiation cluster_recognition_binding Recognition and Binding cluster_spreading_compaction Spreading and Compaction cluster_gene_silencing Gene Silencing SUV39H1 SUV39H1 (Histone Methyltransferase) H3 Histone H3 SUV39H1->H3 Methylates K9 H3K9me3 H3K9me3 CBX5_monomer CBX5 (HP1α) Monomer H3K9me3->CBX5_monomer Recognized by Chromodomain CBX5_dimer CBX5 Dimer CBX5_monomer->CBX5_dimer Dimerization via Chromo-shadow Domain Recruited_SUV39H1 Recruited SUV39H1 CBX5_dimer->Recruited_SUV39H1 Recruits CBX5_dimer->Recruited_SUV39H1 Compacted_Chromatin Compacted Heterochromatin CBX5_dimer->Compacted_Chromatin Promotes Compaction (Nucleosome Bridging) Adjacent_H3 Adjacent Histone H3 Recruited_SUV39H1->Adjacent_H3 Methylates Gene_Silencing Gene Silencing Compacted_Chromatin->Gene_Silencing Leads to Compacted_Chromatin->Gene_Silencing

Caption: Signaling pathway of CBX5 in heterochromatin formation.

Quantitative Analysis of CBX5 Interactions

The precise regulation of heterochromatin formation relies on the specific and dynamic interactions of CBX5 with its binding partners. Quantitative biophysical techniques have provided valuable insights into the affinities of these interactions.

Interacting PartnerTechniqueDissociation Constant (Kd)Reference
H3K9me3 peptideIsothermal Titration Calorimetry (ITC)7.0 µM[4]
H3K9me3 peptideIsothermal Titration Calorimetry (ITC)15 µM[13]
H3KC9me3 (analog) peptideIsothermal Titration Calorimetry (ITC)~42 µM (6-fold weaker than native)[1]
H1K26me3 peptideIsothermal Titration Calorimetry (ITC)21 µM (for CBX3)[13]
H1K26me2 peptideIsothermal Titration Calorimetry (ITC)52 µM (for CBX3)[13]
G9aK185 peptidesIsothermal Titration Calorimetry (ITC)Comparable affinity regardless of methylation state (for CBX3)[13]

These data highlight the specificity of the CBX5 chromodomain for the trimethylated form of H3K9.

Experimental Protocols for Studying CBX5 Function

A variety of experimental techniques are employed to investigate the role of CBX5 in heterochromatin formation and gene silencing. Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where CBX5 is bound.

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis: Harvest and lyse the cells to isolate nuclei.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBX5 overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-CBX5-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a spin column or phenol/chloroform extraction.

  • Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

The following diagram illustrates the experimental workflow for ChIP-seq.

ChIP_Seq_Workflow Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow Start Start: Cells in culture Crosslink 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse cells and isolate nuclei Crosslink->Lyse Shear 3. Shear chromatin (Sonication) Lyse->Shear Immunoprecipitate 4. Immunoprecipitate with CBX5-specific antibody Shear->Immunoprecipitate Capture 5. Capture with Protein A/G beads Immunoprecipitate->Capture Wash 6. Wash to remove non-specific binding Capture->Wash Elute 7. Elute and reverse cross-links Wash->Elute Purify 8. Purify DNA Elute->Purify Library_Prep 9. Prepare sequencing library Purify->Library_Prep Sequence 10. High-throughput sequencing Library_Prep->Sequence Analysis 11. Data analysis: Peak calling, motif analysis Sequence->Analysis End End: Genome-wide CBX5 binding map Analysis->End

Caption: Experimental workflow for ChIP-seq.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently tagged CBX5 in living cells, providing insights into its mobility and binding kinetics within heterochromatin.[5][6][14][15][16]

Protocol:

  • Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged CBX5 (e.g., CBX5-GFP).

  • Live-Cell Imaging Setup: Culture the transfected cells on a glass-bottom dish suitable for live-cell imaging on a confocal microscope equipped with a FRAP module.

  • Pre-bleach Imaging: Acquire a few images of a selected region of interest (ROI) within the nucleus at low laser power to establish the baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached CBX5-GFP molecules diffuse into the area.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. The recovery curve can be used to determine the mobile fraction of CBX5 and its diffusion coefficient or binding/unbinding kinetics.

The following diagram illustrates the experimental workflow for FRAP.

FRAP_Workflow Fluorescence Recovery After Photobleaching (FRAP) Workflow Start Start: Cells expressing CBX5-GFP Pre_Bleach 1. Pre-bleach imaging (Low laser power) Start->Pre_Bleach Bleach 2. Photobleaching of ROI (High laser power) Pre_Bleach->Bleach Post_Bleach 3. Post-bleach imaging (Time-lapse, low laser power) Bleach->Post_Bleach Analysis 4. Data analysis: - Measure fluorescence recovery - Determine mobile fraction - Calculate diffusion/binding kinetics Post_Bleach->Analysis End End: Quantification of CBX5 dynamics Analysis->End

Caption: Experimental workflow for FRAP.

Förster Resonance Energy Transfer (FRET)

FRET is a technique used to measure the proximity between two fluorescently labeled molecules, providing evidence for direct protein-protein interactions in living cells.[3][7][17][18][19]

Protocol:

  • Construct Preparation: Generate expression vectors for CBX5 fused to a donor fluorophore (e.g., CFP) and a potential interacting partner fused to an acceptor fluorophore (e.g., YFP).

  • Cell Co-transfection: Co-transfect cells with both donor- and acceptor-tagged constructs.

  • FRET Microscopy: Image the cells using a microscope equipped for FRET imaging. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.

  • Data Acquisition and Analysis: Acquire images in the donor, acceptor, and FRET channels. After correcting for spectral bleed-through, the FRET efficiency can be calculated, which is a measure of the proximity of the two proteins.

CBX5 in Disease and as a Therapeutic Target

Given its fundamental role in gene regulation, dysregulation of CBX5 has been implicated in various diseases, including cancer and fibrosis.[4][10][20][21]

  • Cancer: The role of CBX5 in cancer is complex and context-dependent. In some cancers, such as breast and thyroid cancer, decreased CBX5 expression is associated with increased invasiveness.[21] Conversely, overexpression of CBX5 has been observed in colorectal, gastric, and neuroendocrine prostate cancer.[21]

  • Fibrosis: In lung fibrosis, CBX5, in conjunction with the histone methyltransferase G9a, is essential for the activation of fibroblasts, the key cell type driving the disease.[20][22] Silencing of CBX5 can reduce the expression of pro-fibrotic markers, suggesting that targeting the CBX5/G9a pathway could be a therapeutic strategy.[20]

The development of small molecule inhibitors that specifically disrupt the interaction of the CBX5 chromodomain with H3K9me3 is an active area of research. Such inhibitors could provide a novel therapeutic avenue for diseases driven by aberrant CBX5-mediated gene silencing.

Conclusion

CBX5 is a master regulator of heterochromatin formation and gene silencing, operating through a sophisticated network of interactions with modified histones and other nuclear proteins. A thorough understanding of its molecular mechanisms is crucial for deciphering the complexities of epigenetic regulation in both normal cellular function and disease. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of CBX5, paving the way for the development of innovative therapeutic strategies targeting the epigenetic machinery.

References

An In-depth Technical Guide to UNC6349 (Ket2): A Tool for Studying Histone Methyllysine Reader Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC6349 (Ket2), a valuable chemical probe for studying histone methyllysine reader proteins, with a particular focus on its interaction with Chromobox protein homolog 5 (CBX5). This document details the quantitative binding data, experimental methodologies, and the relevant biological pathways, offering a core resource for researchers in epigenetics and drug discovery.

Introduction

Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and gene expression. Among these, the methylation of lysine residues on histone tails creates a complex signaling network, interpreted by "reader" proteins that recognize and bind to these specific marks. These reader proteins, in turn, recruit effector complexes that modulate chromatin accessibility and transcription. The chromodomain-containing protein CBX5, also known as HP1α, is a key reader of histone H3 lysine 9 methylation (H3K9me), a mark predominantly associated with transcriptional repression and the formation of heterochromatin.

UNC6349 (Ket2) is a peptide-based ligand containing a diethyllysine residue that serves as a chemical probe to investigate the function and therapeutic potential of methyllysine reader proteins like CBX5. Understanding the molecular interactions between such probes and their targets is crucial for the development of novel therapeutics targeting epigenetic pathways, which are often dysregulated in diseases such as cancer.

Quantitative Binding Affinity of UNC6349 (Ket2)

The binding affinity of UNC6349 (Ket2) and related peptide ligands to wild-type CBX5 has been quantified using Isothermal Titration Calorimetry (ITC). The dissociation constant (KD) is a measure of the binding affinity between a ligand and a protein; a lower KD value indicates a stronger binding affinity.

LigandTarget ProteinBinding Affinity (KD)
UNC6349 (Ket2) Wild-type CBX53.2 μM
UNC6864 (Kei)Wild-type CBX53.3 μM
UNC6212 (Kme2)Wild-type CBX55.7 μM

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (in this case, UNC6349) is titrated into a solution containing the protein of interest (CBX5) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein, which is then fitted to a binding model to extract the thermodynamic parameters.

Detailed Protocol for UNC6349 and CBX5 Interaction:

  • Protein and Peptide Preparation:

    • Recombinant wild-type CBX5 is expressed and purified to homogeneity.

    • The UNC6349 (Ket2) peptide is chemically synthesized and purified, with its concentration determined accurately. The peptide sequence of UNC6349 is H3K9(Ket2), representing a peptide mimic of the histone H3 tail with a diethyllysine at position 9.

    • Both protein and peptide are extensively dialyzed against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM HEPES, pH 7.5, containing 150 mM NaCl.

  • ITC Experiment Setup:

    • The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature, typically 25°C.

    • The sample cell is loaded with a solution of CBX5 at a concentration of approximately 10-20 µM.

    • The injection syringe is filled with a solution of UNC6349 at a concentration 10- to 20-fold higher than the protein concentration (e.g., 150-300 µM).

    • A series of injections (typically 1-2 µL each) are performed with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • The raw ITC data, consisting of heat pulses for each injection, is integrated to determine the heat change per injection.

    • The integrated heat data is plotted against the molar ratio of UNC6349 to CBX5.

    • The resulting binding isotherm is fitted to a one-site binding model using the instrument's analysis software to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

    • Control experiments, such as titrating the peptide into buffer alone, are performed to account for the heat of dilution.

Peptide Synthesis

UNC6349 (Ket2) is a synthetic peptide. The general methodology for producing such peptides is through Solid-Phase Peptide Synthesis (SPPS).

Principle of Fmoc-based SPPS: The peptide is assembled step-by-step on a solid resin support. The N-terminus of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base (e.g., piperidine) before the addition of the next Fmoc-protected amino acid. The side chains of the amino acids are protected with acid-labile groups. The cycle of deprotection and coupling is repeated until the desired sequence is synthesized. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

Workflow for UNC6349 (Ket2) Synthesis:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for UNC6349.

Signaling Pathway and Mechanism of Action

CBX5 is a central component of the machinery that establishes and maintains heterochromatin, leading to transcriptional repression. The signaling pathway involves the recognition of a specific histone mark, H3K9me, which then triggers a cascade of events to silence gene expression.

G cluster_nucleus Cell Nucleus KMT Histone Methyltransferase (e.g., G9a, SUV39H1) Histone Histone H3 Tail KMT->Histone Methylates K9 H3K9me H3K9me2/3 Histone->H3K9me CBX5 CBX5 (HP1α) H3K9me->CBX5 Binds to RepressorComplex Transcriptional Repressor Complex (e.g., HDACs, DNMTs) CBX5->RepressorComplex Recruits Chromatin Chromatin RepressorComplex->Chromatin Modifies Heterochromatin Heterochromatin (Compacted) Chromatin->Heterochromatin GeneSilencing Gene Silencing Heterochromatin->GeneSilencing UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Competitively Inhibits Binding

Caption: CBX5-mediated transcriptional repression pathway.

Mechanism of Action of UNC6349 (Ket2):

UNC6349 acts as a competitive antagonist of the CBX5 chromodomain. By mimicking the methylated lysine residue of the histone H3 tail, UNC6349 binds to the aromatic cage of the CBX5 chromodomain. This competitive binding prevents CBX5 from recognizing and binding to its natural ligand, H3K9me, on chromatin. As a result, the recruitment of the transcriptional repressor complex is inhibited, which can lead to a more open chromatin state and potentially the reactivation of silenced genes. This makes UNC6349 a valuable tool for dissecting the biological roles of CBX5 and for exploring the therapeutic potential of inhibiting this interaction.

An In-depth Technical Guide to UNC6349 (Ket2) and its Effects on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC6349, also known as Ket2, is a synthetic ligand designed to interact with Chromobox protein homolog 5 (CBX5), a critical reader of epigenetic marks. This technical guide provides a comprehensive overview of UNC6349, its mechanism of action, and its potential effects on cellular pathways, with a particular focus on the CBX5/G9a-mediated gene silencing axis. Drawing upon existing knowledge of CBX5 function and the effects of inhibiting its associated pathways, this document outlines the expected cellular consequences of UNC6349 activity, presents relevant quantitative data from analogous inhibitors, and provides detailed experimental protocols for investigating its effects. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of targeting the CBX5-mediated epigenetic regulatory network.

Introduction to UNC6349 (Ket2)

UNC6349 is a diethyllysine-containing ligand that has been identified as a binder of the chromodomain of CBX5. CBX5, also known as HP1α (Heterochromatin Protein 1 alpha), is a key architectural protein of heterochromatin that recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), a hallmark of transcriptionally silent chromatin[1]. By binding to CBX5, UNC6349 has the potential to modulate the downstream signaling events initiated by this epigenetic reader protein.

Chemical Properties
PropertyValue
IUPAC Name N2,N6-diethyl-N6-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-L-lysine
Molecular Formula C16H35N3O3
Molecular Weight 317.47 g/mol
Target Chromobox protein homolog 5 (CBX5/HP1α)

The CBX5/G9a Signaling Pathway: A Key Target

CBX5 does not function in isolation. It is a critical component of a larger transcriptional repressor complex that includes the histone methyltransferase G9a (also known as EHMT2)[1][2][3]. G9a is primarily responsible for mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2) in euchromatin[2][3]. The interplay between G9a and CBX5 is crucial for the establishment and maintenance of gene silencing.

The mechanism involves G9a first methylating H3K9. Subsequently, CBX5 recognizes and binds to this H3K9me mark through its chromodomain, leading to the recruitment of other repressive proteins and the stabilization of the heterochromatic state, ultimately resulting in gene silencing[1][2]. One of the key target genes of this pathway is PPARGC1A, which encodes the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α)[1][2][3]. PGC1α is a master regulator of mitochondrial biogenesis and metabolism[2].

CBX5_G9a_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm G9a G9a (EHMT2) Histone Methyltransferase H3K9 Histone H3 Lysine 9 (H3K9) G9a->H3K9 Methylates H3K9me2 H3K9me2 H3K9->H3K9me2 CBX5 CBX5 (HP1α) Reader Protein CBX5->H3K9me2 Binds Repressor_Complex Transcriptional Repressor Complex CBX5->Repressor_Complex Recruits PPARGC1A PPARGC1A Gene PGC1a_mRNA PGC1α mRNA PPARGC1A->PGC1a_mRNA PGC1a_Protein PGC1α Protein PGC1a_mRNA->PGC1a_Protein Translation Repressor_Complex->PPARGC1A Represses Transcription UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Binds & Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis & Metabolism PGC1a_Protein->Mitochondrial_Biogenesis Promotes

Diagram 1: The CBX5/G9a signaling pathway and the inhibitory action of UNC6349.

Effects of UNC6349 on Cellular Pathways

By binding to CBX5, UNC6349 is expected to disrupt the recognition of H3K9me marks, thereby antagonizing the function of the CBX5/G9a repressor complex. This interference is predicted to lead to the reactivation of genes silenced by this pathway.

Upregulation of PPARGC1A Expression

A primary and measurable effect of UNC6349 should be the derepression of the PPARGC1A gene. Inhibition of the G9a component of the complex with compounds like BIX01294 has been shown to increase PPARGC1A mRNA and PGC1α protein levels[2]. Therefore, it is hypothesized that UNC6349 will similarly lead to a dose-dependent increase in PGC1α expression.

Inhibition of Fibroblast Activation

The CBX5/G9a-mediated silencing of PPARGC1A is a critical step in the activation of fibroblasts, a key event in the pathogenesis of fibrosis[1][2]. Activated fibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and increased deposition of extracellular matrix proteins like collagen. By upregulating PGC1α, UNC6349 is expected to inhibit or reverse fibroblast activation. Studies with G9a inhibitors have demonstrated a reduction in α-SMA expression and collagen production in response to fibrotic stimuli like TGF-β and increased matrix stiffness[2][4].

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Downstream Analysis Fibroblasts Primary Human Lung Fibroblasts Stimulation Stimulation (TGF-β or Stiff Matrix) Fibroblasts->Stimulation Treatment Treatment with UNC6349 (Dose-Response) Stimulation->Treatment Harvest Harvest Cells (RNA and Protein) Treatment->Harvest Activation_Assay Fibroblast Activation Assay - α-SMA immunofluorescence - Collagen deposition Treatment->Activation_Assay qPCR Quantitative PCR (qPCR) - PPARGC1A mRNA levels Harvest->qPCR Western_Blot Western Blot - PGC1α protein levels - α-SMA protein levels Harvest->Western_Blot

Diagram 2: Experimental workflow to assess the effects of UNC6349 on fibroblast activation.

Quantitative Data (Based on G9a Inhibitors)

While specific quantitative data for UNC6349's cellular effects are not yet publicly available, data from studies using G9a inhibitors provide a strong indication of the expected potencies and effects.

CompoundTarget(s)IC50 (H3K9me2 reduction in cells)Effect on Gene ExpressionReference
UNC0638 G9a/GLP48 - 238 nM (in various cell lines)Reactivates G9a-silenced genes (e.g., SNRPN, SNORD116)[5][6]
UNC0642 G9a/GLPSimilar to UNC0638Reactivates G9a-silenced genes[5]
BIX01294 G9a/GLP~2-4 µMDose-dependently blocks α-SMA expression[2]

Note: The KD of UNC6349 for CBX5 is 3.2 µM[7]. The cellular potency of UNC6349 may differ and requires experimental determination.

Detailed Experimental Protocols

CBX5 Binding Assay (AlphaScreen)

This protocol describes a method to confirm and quantify the interaction between UNC6349 and CBX5.

Materials:

  • Recombinant His-tagged CBX5 protein

  • Biotinylated peptide corresponding to histone H3 tail with dimethylated K9 (H3K9me2)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Ni-NTA-coated Acceptor beads (PerkinElmer)

  • UNC6349

  • 384-well ProxiPlate (PerkinElmer)

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • In a 384-well plate, add 5 µL of His-CBX5 and 5 µL of biotinylated H3K9me2 peptide to each well.

  • Add serial dilutions of UNC6349 or vehicle control (DMSO) to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of a mixture of Streptavidin-Donor and Ni-NTA-Acceptor beads to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis: Plot the AlphaScreen signal against the concentration of UNC6349 and fit the data to a suitable binding model to determine the IC50 or KD.

Quantitative PCR (qPCR) for PPARGC1A Expression

Materials:

  • Human lung fibroblasts

  • TGF-β1

  • UNC6349

  • RNA extraction kit (e.g., RNeasy, Qiagen)

  • cDNA synthesis kit (e.g., iScript, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PPARGC1A and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Seed human lung fibroblasts in 6-well plates.

  • Once confluent, starve the cells in serum-free media for 24 hours.

  • Treat cells with TGF-β1 (e.g., 5 ng/mL) in the presence of varying concentrations of UNC6349 or vehicle for 24 hours.

  • Extract total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using primers for PPARGC1A and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of PPARGC1A using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control[8].

Western Blot for PGC1α and α-SMA

Materials:

  • Cell lysates from the qPCR experiment

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PGC1α, anti-α-SMA, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane[9][10][11].

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imager.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control[12].

Fibroblast Activation Assay (Immunofluorescence)

Materials:

  • Fibroblasts cultured on glass coverslips

  • TGF-β1

  • UNC6349

  • 4% paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-SMA

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Treat fibroblasts on coverslips as described for the qPCR experiment.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block for 1 hour at room temperature.

  • Incubate with anti-α-SMA antibody for 1-2 hours.

  • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the intensity of α-SMA staining per cell.

Conclusion

UNC6349 represents a valuable chemical tool for probing the epigenetic regulation mediated by the CBX5/G9a complex. Based on its binding to CBX5 and the known functions of this pathway, UNC6349 is expected to de-repress target genes such as PPARGC1A, leading to significant downstream cellular effects, including the inhibition of fibroblast activation. The experimental protocols provided in this guide offer a robust framework for validating these hypotheses and quantifying the therapeutic potential of UNC6349 in diseases driven by epigenetic dysregulation, such as fibrosis. Further studies are warranted to fully elucidate the cellular activity and specificity of this promising compound.

References

Exploring the Interactome of Chromobox Homolog 5 (CBX5) with the Chemical Probe UNC6349 (Ket2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromobox homolog 5 (CBX5), also known as HP1α, is a critical non-histone chromatin protein involved in the establishment and maintenance of heterochromatin, thereby playing a pivotal role in gene silencing, genome stability, and cell differentiation.[1][2][3][4] Its dysfunction is implicated in various diseases, including cancer.[3][5][6] Understanding the intricate network of protein-protein interactions (the interactome) of CBX5 is paramount for elucidating its biological functions and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the known CBX5 interactome and proposes a framework for utilizing the chemical probe UNC6349 (Ket2) to further explore these interactions. While direct, comprehensive interactome studies utilizing UNC6349 are not yet prevalent in published literature, this guide outlines the detailed experimental protocols, data presentation strategies, and visualizations necessary for such an investigation.

Introduction to CBX5 and its Biological Significance

CBX5 is a member of the heterochromatin protein 1 (HP1) family, characterized by two conserved domains: an N-terminal chromodomain (CD) that recognizes and binds to histone H3 methylated at lysine 9 (H3K9me), and a C-terminal chromoshadow domain (CSD) responsible for homodimerization and interaction with a diverse array of non-histone proteins.[2][4][7] This dual functionality allows CBX5 to act as a molecular scaffold, recruiting various effector proteins to specific chromatin regions to enforce a repressive state.

CBX5 is involved in numerous cellular processes, including:

  • Gene Silencing: By binding to H3K9me, CBX5 initiates the formation of compact heterochromatin, leading to transcriptional repression.[1][7]

  • DNA Repair: CBX5 is recruited to sites of DNA damage and participates in the DNA damage response pathway.

  • Cell Cycle Regulation: It plays a role in proper chromosome segregation during mitosis.[5]

  • Nuclear Architecture: CBX5 interacts with the lamin B receptor, tethering heterochromatin to the nuclear envelope.[1][7]

Given its central role in chromatin biology, the interactome of CBX5 is extensive and dynamic.

The CBX5 Interactome: A Quantitative Overview

Numerous studies have identified a wide range of CBX5-interacting proteins. These interactions are crucial for its diverse functions. The following table summarizes key known interactors of CBX5, categorized by their primary biological function.

Protein Interactor Function of Interactor Biological Process Reference
Histone H3 (methylated at K9) Structural component of chromatinHeterochromatin formation, Gene silencing[7]
SUV39H1 Histone methyltransferaseHistone modification, Gene silencing[2]
DNMT1, DNMT3B DNA methyltransferaseDNA methylation, Gene silencing[2][6]
HDAC1, HDAC4, HDAC5, HDAC9 Histone deacetylaseHistone modification, Gene silencing[2][4]
TRIM28 (KAP1) Transcriptional corepressorTranscriptional regulation[2][7]
Lamin B Receptor (LBR) Inner nuclear membrane proteinNuclear architecture, Heterochromatin tethering[1][2][7]
Ku70 (XRCC6) DNA repair proteinDNA double-strand break repair[2]
MIS12 Kinetochore proteinChromosome segregation, Mitosis[2]
CBX1, CBX3 Chromobox proteinsHeterochromatin formation[2]
CHAF1A Chromatin assembly factorChromatin assembly and remodeling[2]
SMARCA4 (BRG1) Chromatin remodeling proteinChromatin remodeling, Transcription regulation[2]
MBD1 Methyl-CpG-binding domain proteinDNA methylation, Gene silencing[2]
TAF4 TATA-box binding protein associated factorTranscription initiation[2]
STAT5A Signal transducer and activator of transcriptionSignal transduction, Gene regulation[2]
WDR76 WD repeat-containing proteinUnknown, potential role in chromatin regulation[8]

UNC6349 (Ket2): A Chemical Probe for the CBX5 Chromodomain

UNC6349, also known as Ket2, is a diethyllysine-containing ligand that has been shown to bind to the chromodomain of wild-type CBX5 with a dissociation constant (KD) of 3.2 μM.[9][10] It was developed as part of a systematic structure-activity relationship (SAR) study to understand the molecular determinants of ligand binding to methyllysine reader domains.[11] While UNC6349 has been instrumental in elucidating the biophysical and structural aspects of CBX5-ligand interactions, its application as a tool to map the CBX5 interactome on a proteome-wide scale has not been extensively reported.

The ability of UNC6349 to specifically engage the CBX5 chromodomain presents a unique opportunity to investigate how ligand binding at this site might modulate the broader CBX5 interactome. For instance, it could be used to identify proteins whose interaction with CBX5 is dependent on the "readout" of the H3K9me mark.

Experimental Protocols for Exploring the CBX5 Interactome

To investigate the interactome of CBX5, particularly in the context of modulation by UNC6349, several powerful techniques can be employed. The following sections provide detailed methodologies for two complementary approaches: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) and Proximity-Dependent Biotinylation (BioID).

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Co-IP is a robust method for identifying protein-protein interactions within a cellular context.[12][13][14][15] This protocol outlines a procedure to isolate endogenous CBX5 and its interacting partners, with an optional step for assessing the effect of UNC6349.

Methodology:

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HEK293T, HeLa) to ~80-90% confluency.

    • (Optional) Treat cells with a desired concentration of UNC6349 or a vehicle control for a specified duration.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Incubate 1-2 mg of pre-cleared lysate with an anti-CBX5 antibody or an isotype control IgG overnight at 4°C.

    • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

    • Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

    • Neutralize the eluate if using an acidic elution buffer.

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a protein database search algorithm (e.g., Mascot, Sequest) against a human protein database.

    • Perform label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) to determine the relative abundance of identified proteins between the CBX5 IP and control IgG IP samples (and between UNC6349-treated and vehicle-treated samples).

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying both stable and transient protein interactions in living cells.[16][17] It utilizes a promiscuous biotin ligase (BirA*) fused to the protein of interest (CBX5).[18]

Methodology:

  • Generation of Stable Cell Lines:

    • Clone CBX5 into a mammalian expression vector containing a promiscuous biotin ligase (e.g., BirA-FLAG or TurboID-FLAG) to generate a CBX5-BirA fusion construct.

    • Generate a stable cell line expressing the CBX5-BirA* fusion protein. A cell line expressing BirA* alone should be generated as a negative control.

  • Biotin Labeling:

    • Culture the stable cell lines to ~80% confluency.

    • Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.[19]

    • (Optional) During the biotin incubation period, treat the cells with UNC6349 or a vehicle control.

  • Cell Lysis and Streptavidin Pulldown:

    • Wash the cells thoroughly with PBS to remove excess biotin.

    • Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions (e.g., using a buffer containing SDS).

    • Incubate the lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

    • Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead trypsin digestion of the captured proteins.

    • Elute the peptides and prepare them for LC-MS/MS analysis as described in the Co-IP/MS protocol.

    • Identify and quantify the enriched proteins in the CBX5-BirA* samples relative to the BirA*-only control samples.

Visualizing Workflows and Pathways

Experimental Workflows

CoIP_Workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_ms_prep MS Preparation & Analysis A 1. Cell Culture B 2. Optional: UNC6349 Treatment A->B C 3. Cell Lysis B->C D 4. Pre-clearing Lysate C->D E 5. Antibody Incubation (anti-CBX5) D->E F 6. Bead Capture E->F G 7. Washing F->G H 8. Elution G->H I 9. Trypsin Digestion H->I J 10. LC-MS/MS I->J K 11. Data Analysis J->K

Caption: Co-Immunoprecipitation/Mass Spectrometry Workflow.

BioID_Workflow cluster_cell_line Cell Line Generation & Labeling cluster_pulldown Streptavidin Pulldown cluster_ms_analysis MS Preparation & Analysis A 1. Stable Cell Line (CBX5-BirA*) B 2. Biotin Incubation A->B C 3. Optional: UNC6349 Treatment B->C D 4. Cell Lysis (Denaturing) C->D E 5. Streptavidin Bead Capture D->E F 6. Stringent Washing E->F G 7. On-Bead Digestion F->G H 8. LC-MS/MS G->H I 9. Data Analysis H->I

Caption: Proximity-Dependent Biotinylation (BioID) Workflow.

CBX5-Mediated Signaling Pathway

CBX5_Signaling cluster_histone_mod Histone Modification cluster_cbx5_complex CBX5 Complex Formation cluster_chromatin Chromatin State SUV39H1 SUV39H1 H3 Histone H3 SUV39H1->H3 Methylates K9 H3K9me H3K9me CBX5 CBX5 H3K9me->CBX5 Binds TRIM28 TRIM28 CBX5->TRIM28 HDACs HDACs CBX5->HDACs DNMTs DNMTs CBX5->DNMTs Heterochromatin Heterochromatin Formation CBX5->Heterochromatin Recruits complex to GeneSilencing Gene Silencing Heterochromatin->GeneSilencing UNC6349 UNC6349 UNC6349->CBX5 Binds to Chromodomain

Caption: CBX5-Mediated Heterochromatin Formation Pathway.

Data Presentation and Interpretation

Quantitative proteomics data from either Co-IP/MS or BioID experiments should be structured to facilitate clear interpretation and comparison.

Table 1: Hypothetical Quantitative Co-IP/MS Data for CBX5 Interactome Analysis with UNC6349

Protein ID (UniProt) Gene Name Log2 Fold Change (CBX5-IP / IgG-IP) p-value Log2 Fold Change (CBX5-IP + UNC6349 / CBX5-IP) p-value Putative Function
P0C0S8TRIM285.2<0.001-0.10.85Transcriptional corepressor
Q15047SUV39H14.8<0.001-1.5<0.05Histone methyltransferase
P55957LBR4.5<0.001-0.20.72Nuclear envelope protein
P12956XRCC63.9<0.010.9<0.05DNA repair protein

Interpretation:

  • Columns 3 & 4: Identify high-confidence interactors of CBX5. A high positive Log2 fold change and a low p-value indicate significant enrichment.

  • Columns 5 & 6: Assess the impact of UNC6349 on the interaction. A significant negative Log2 fold change suggests that UNC6349 disrupts the interaction, while a significant positive change suggests it enhances it. In the hypothetical data above, UNC6349 appears to weaken the interaction between CBX5 and SUV39H1, while potentially strengthening the interaction with XRCC6.

Conclusion and Future Directions

CBX5 is a central organizer of heterochromatin with a complex and dynamic interactome that is fundamental to its biological roles. While the chemical probe UNC6349 (Ket2) has been pivotal in understanding the binding dynamics of the CBX5 chromodomain, its potential as a tool for mapping the broader CBX5 interactome remains to be fully exploited. The experimental frameworks detailed in this guide, combining advanced proteomics techniques with the use of this specific chemical probe, provide a clear path for future investigations. Such studies will be invaluable for dissecting the intricate molecular mechanisms governed by CBX5 and for identifying novel targets for therapeutic intervention in diseases driven by epigenetic dysregulation.

References

Methodological & Application

Application Notes and Protocols for UNC6349 (Ket2) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349, also referred to as Ket2, is a novel small molecule inhibitor targeting histone methyllysine reader proteins. Specifically, it has been identified as a ligand that binds to the chromodomain of Chromobox protein homolog 5 (CBX5), a key component of heterochromatin. CBX5 plays a crucial role in gene silencing and chromatin organization by recognizing and binding to trimethylated lysine 9 on histone H3 (H3K9me3). By inhibiting the function of CBX5, UNC6349 offers a potential mechanism to modulate gene expression, making it a valuable tool for research in epigenetics and oncology.

These application notes provide an overview of the known characteristics of UNC6349 and related compounds, along with detailed protocols for its use and evaluation in a cell culture setting.

Quantitative Data Summary

The following tables summarize the available quantitative data for UNC6349 and related peptidomimetic antagonists of CBX5.

Table 1: Binding Affinity of UNC6349 and Related Compounds to CBX5

CompoundTargetMethodAffinity (Kd)Reference
UNC6349 (Ket2)Wild-Type CBX5Not Specified3.2 µM[1][2]
UNC7047CBX5 ChromodomainIsothermal Titration Calorimetry (ITC)Nanomolar range[3][4]
UNC7560CBX5 ChromodomainIsothermal Titration Calorimetry (ITC)Nanomolar range[3][4]

Table 2: Representative Cell Proliferation Data for a Ket2 Analog (Peptide 4.6)

TreatmentDay 3 Cell Count (Relative to DMSO)Day 6 Cell Count (Relative to DMSO)
DMSO (Control)1.01.0
Peptide 4.6 (100 µM)~0.8~0.6
Data is estimated from graphical representation in the cited dissertation and represents the trend observed.[5]

Signaling Pathway

UNC6349 functions by competitively inhibiting the binding of the CBX5 chromodomain to its cognate histone mark, H3K9me3. This disruption of heterochromatin maintenance can lead to the reactivation of silenced genes, including tumor suppressor genes. This mechanism provides a basis for its potential anti-cancer effects.

UNC6349_Signaling_Pathway UNC6349 UNC6349 (Ket2) CBX5 CBX5 Chromodomain UNC6349->CBX5 Inhibits H3K9me3 Histone H3 Lysine 9 trimethylation (H3K9me3) CBX5->H3K9me3 Binds to Heterochromatin Heterochromatin Formation & Gene Silencing H3K9me3->Heterochromatin TumorSuppressor Tumor Suppressor Gene Re-expression Heterochromatin->TumorSuppressor Apoptosis Apoptosis/Cell Cycle Arrest TumorSuppressor->Apoptosis

Caption: Proposed signaling pathway of UNC6349 (Ket2).

Experimental Protocols

The following are detailed protocols for evaluating the cellular effects of UNC6349.

General Guidelines for Handling UNC6349
  • Reconstitution: UNC6349 is typically supplied as a powder. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro activity of UNC6349.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plates Compound_Prep Prepare Serial Dilutions of UNC6349 Treatment Treat Cells with UNC6349 (24-72 hours) Compound_Prep->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Analyze Data & Determine IC50/EC50 Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for UNC6349 evaluation.

Protocol 1: Cell Proliferation Assay

This protocol is based on the methodology described for a Ket2 analog and can be adapted for UNC6349.[5]

Objective: To determine the effect of UNC6349 on the proliferation of a cancer cell line over time.

Materials:

  • Cancer cell line of interest (e.g., a line known to have epigenetic dysregulation)

  • Complete cell culture medium

  • UNC6349 stock solution (in DMSO)

  • DMSO (vehicle control)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Allow cells to adhere and resume proliferation for 24 hours.

  • Prepare serial dilutions of UNC6349 in complete culture medium. A final concentration range of 1 µM to 100 µM is a suggested starting point. Include a DMSO vehicle control.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of UNC6349 or DMSO.

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, wash the cells with PBS, and then detach them using Trypsin-EDTA.

  • Resuspend the cells in complete medium and determine the viable cell number using a hemocytometer with Trypan Blue exclusion or an automated cell counter.

  • Plot the cell number against time for each concentration of UNC6349 to generate growth curves.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of UNC6349.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • UNC6349 stock solution

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with serial dilutions of UNC6349 (and a DMSO control) and incubate for 48-72 hours.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if UNC6349 induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • UNC6349 stock solution

  • DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with UNC6349 at concentrations around its IC50 value (determined from the viability assay) and a DMSO control for 24-48 hours.

  • Harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

References

Application Notes and Protocols for Kinase Targets in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "UNC6349 (Ket2)": The identifier "UNC6349 (Ket2)" does not correspond to a publicly documented research compound or protein. It is possible that this is an internal designation. However, "Ket2" may be a shorthand for "Tyrosine Kinase 2" (TYK2) or "Checkpoint Kinase 2" (CHK2), both of which are significant targets in drug development research. This document provides detailed application notes for both TYK2 and CHK2.

Tyrosine Kinase 2 (TYK2) Inhibition Assay

I. Overview of TYK2 Signaling

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in cytokine signaling pathways that are central to the immune response. It associates with the intracellular domains of cytokine receptors, such as those for interleukins (IL-12, IL-23) and type I interferons (IFN-α/β).[1] Upon cytokine binding, the receptor-associated TYK2 and another JAK family member (often JAK2) are brought into close proximity, leading to their autophosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation. Dysregulation of the TYK2 pathway is implicated in various autoimmune and inflammatory diseases.

II. TYK2 Signaling Pathway Diagram

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α/β) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 associates with JAK2 JAK2 Receptor->JAK2 associates with pTYK2 p-TYK2 TYK2->pTYK2 Autophosphorylation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pTYK2->STAT Phosphorylates pJAK2->STAT Phosphorylates pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation UNC6349 UNC6349 (Ket2) (Hypothetical Inhibitor) UNC6349->pTYK2 Inhibits

Caption: TYK2 Signaling Pathway.

III. Western Blot Protocol for Monitoring TYK2 Activity

This protocol describes the use of a hypothetical inhibitor, UNC6349 (Ket2), to assess its effect on the TYK2 signaling pathway by measuring the phosphorylation of a downstream target, STAT3.

A. Materials and Reagents

  • Cell Lines: Human cell line known to express TYK2 and respond to relevant cytokines (e.g., Jurkat, Raji).[1]

  • Cytokine: IL-12, IL-23, or IFN-α/β.

  • Inhibitor: UNC6349 (Ket2), dissolved in a suitable solvent (e.g., DMSO).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Rabbit anti-TYK2[1]

    • Mouse anti-β-Actin (Loading Control)

  • Secondary Antibodies:

    • HRP-linked anti-rabbit IgG

    • HRP-linked anti-mouse IgG

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • SDS-PAGE: Gels, running buffer, transfer buffer.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

  • Detection Reagent: ECL substrate.

B. Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with UNC6349 (Ket2) - Stimulate with cytokine B 2. Cell Lysis - Harvest cells - Lyse in RIPA buffer A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. SDS-PAGE - Denature proteins - Separate by size C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibodies - Incubate with secondary antibodies E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity F->G

Caption: Western Blot Experimental Workflow.

C. Detailed Protocol

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.

    • Pre-treat cells with varying concentrations of UNC6349 (Ket2) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3 at 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-linked secondary antibody (1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • For total protein and loading control, the membrane can be stripped and re-probed with anti-STAT3, anti-TYK2, and anti-β-Actin antibodies.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to total STAT3 and then to the loading control (β-Actin).

IV. Quantitative Data Summary
Treatment GroupUNC6349 (Ket2) [µM]Cytokine Stim.p-STAT3 / Total STAT3 (Normalized Intensity)Fold Change vs. Stimulated Control
Untreated Control0-0.050.05
Stimulated Control0+1.001.00
Treatment 10.1+0.650.65
Treatment 21.0+0.250.25
Treatment 310.0+0.080.08

Checkpoint Kinase 2 (CHK2) Inhibition Assay

I. Overview of CHK2 Signaling

Checkpoint Kinase 2 (CHK2) is a serine/threonine kinase that functions as a critical tumor suppressor by acting as a transducer in the DNA damage response pathway. Following DNA double-strand breaks, CHK2 is activated through phosphorylation by Ataxia-Telangiectasia Mutated (ATM) kinase. Activated CHK2, in turn, phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. Key substrates of CHK2 include the p53 tumor suppressor, which is stabilized upon phosphorylation, and the CDC25 family of phosphatases, which are inhibited to prevent entry into mitosis. The inhibition of CHK2 is being explored as a therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

II. CHK2 Signaling Pathway Diagram

CHK2_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_damage->ATM Activates pATM p-ATM CHK2 CHK2 pATM->CHK2 Phosphorylates pCHK2 p-CHK2 (Thr68) p53 p53 pCHK2->p53 Phosphorylates CDC25A CDC25A pCHK2->CDC25A Phosphorylates for Degradation p_p53 p-p53 (Ser20) Apoptosis Apoptosis p_p53->Apoptosis Induces degraded_CDC25A Degraded CDC25A CellCycleArrest Cell Cycle Arrest degraded_CDC25A->CellCycleArrest Leads to UNC6349 UNC6349 (Ket2) (Hypothetical Inhibitor) UNC6349->pCHK2 Inhibits

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using UNC6349 (Ket2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349, also known as Ket2, is a synthetic ligand that specifically binds to the chromodomain of Chromobox protein homolog 5 (CBX5), a protein more commonly known as HP1α. HP1α is a critical component of heterochromatin, the densely packed form of chromatin that is generally associated with transcriptional repression. By binding to CBX5, UNC6349 can modulate its function, making it a valuable tool for studying the dynamics of heterochromatin and its role in gene regulation. These application notes provide a detailed protocol for utilizing UNC6349 in Chromatin Immunoprecipitation (ChIP) experiments to investigate its effects on protein-DNA interactions.

Mechanism of Action

UNC6349 is a diethyllysine-containing ligand that interacts with the wild-type CBX5 protein with a dissociation constant (KD) of 3.2 μM[1]. CBX5, or HP1α, is a "reader" of histone modifications, specifically recognizing and binding to histone H3 tails that are di- or tri-methylated on lysine 9 (H3K9me2/3). This binding is a key step in the formation and maintenance of heterochromatin. By occupying the binding pocket of the CBX5 chromodomain, UNC6349 is expected to competitively inhibit the interaction between HP1α and methylated H3K9, leading to alterations in chromatin structure and gene expression.

Experimental Applications

The primary application of UNC6349 in a ChIP context is to study the consequences of disrupting HP1α's association with chromatin. This can be used to:

  • Identify genes and genomic regions that are regulated by HP1α-mediated silencing.

  • Investigate the role of HP1α in the context of specific cellular processes, such as cell cycle progression and differentiation.

  • Explore the interplay between HP1α and other chromatin-modifying enzymes.

  • Assess the potential of targeting the HP1α pathway in disease models, particularly in cancer, where epigenetic dysregulation is a common feature.

Data Presentation

The following tables provide a template for presenting quantitative data from a ChIP experiment using UNC6349. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Dose-Response Effect of UNC6349 on the Expression of CBX5 Target Genes

UNC6349 Concentration (µM)Fold Change in E2F1 mRNA Expression (relative to vehicle)Fold Change in BIRC5 (Survivin) mRNA Expression (relative to vehicle)
0 (Vehicle)1.01.0
11.2 ± 0.11.1 ± 0.1
52.5 ± 0.32.1 ± 0.2
104.1 ± 0.43.8 ± 0.3
204.3 ± 0.54.0 ± 0.4

Table 2: Time-Course Effect of 10 µM UNC6349 on H3K9me3 Enrichment at a Target Gene Promoter

Treatment Duration (hours)H3K9me3 Enrichment (% of Input)
05.0 ± 0.5
64.8 ± 0.4
123.5 ± 0.3
242.1 ± 0.2
482.0 ± 0.2

Signaling Pathway

UNC6349, by inhibiting CBX5, can influence downstream signaling pathways. One such pathway involves the E2F1 transcription factor and the anti-apoptotic protein BIRC5 (Survivin). Loss of CBX5 has been shown to lead to an increase in E2F1 expression, which in turn promotes the expression of BIRC5, contributing to resistance to certain cancer therapies[2].

UNC6349_Signaling_Pathway cluster_0 UNC6349 Action cluster_1 Chromatin Regulation cluster_2 Downstream Gene Regulation UNC6349 UNC6349 CBX5 CBX5 (HP1α) UNC6349->CBX5 Inhibits Heterochromatin Heterochromatin Formation (Gene Silencing) CBX5->Heterochromatin Promotes H3K9me3 H3K9me3 H3K9me3->CBX5 Recruits E2F1 E2F1 Heterochromatin->E2F1 Represses BIRC5 BIRC5 (Survivin) E2F1->BIRC5 Activates Apoptosis Apoptosis BIRC5->Apoptosis Inhibits ChIP_Workflow A 1. Cell Culture & UNC6349 Treatment B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis B->C D 4. Chromatin Shearing (Sonication) C->D E 5. Immunoprecipitation (Antibody & Beads) D->E F 6. Washing E->F G 7. Elution F->G H 8. Reverse Cross-linking G->H I 9. DNA Purification H->I J 10. Analysis (qPCR or ChIP-seq) I->J

References

Application Notes and Protocols: UNC6349 (Ket2) in High-Content Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349, also known as Ket2, is a synthetic ligand characterized by its diethyllysine-containing structure. It has been identified as a novel inhibitor of histone methyllysine reader proteins. Specifically, UNC6349 targets the chromodomain of Chromobox protein homolog 5 (CBX5), also known as HP1α, binding to it with a dissociation constant (K_D) of 3.2 μM.[1]

CBX5 is a critical architectural protein of heterochromatin, the condensed and transcriptionally silent regions of the genome.[2][3] It recognizes and binds to histone H3 tails that are methylated at lysine 9 (H3K9me), a hallmark of silent chromatin.[4][5] Through this interaction, CBX5 plays a pivotal role in gene silencing, maintenance of genome stability, and regulation of cell proliferation and differentiation.[3][6] The primary localization of CBX5 is within the cell nucleus, where it concentrates in distinct foci corresponding to heterochromatic regions.[4][7] Its dysregulation has been linked to various diseases, including cancer and fibrosis, making it an attractive target for therapeutic intervention.[6][8][9][10]

The ability of UNC6349 to bind to the CBX5 chromodomain suggests its potential to disrupt the interaction between CBX5 and methylated histones, thereby altering chromatin structure and gene expression. This mechanism of action makes UNC6349 a valuable tool for studying the biological functions of CBX5 and for identifying novel modulators of heterochromatin dynamics.

High-content screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to measure the effects of thousands of compounds on cellular phenotypes. HCS is particularly well-suited for assays that monitor changes in protein subcellular localization.[11][12][13] This document provides a detailed, albeit hypothetical, application and protocol for using UNC6349 in a high-content screening assay to discover new molecules that modulate CBX5 localization.

Proposed High-Content Screening Application: Identifying Modulators of CBX5 Nuclear Localization

This application note describes a high-content screening assay designed to identify small molecules that alter the nuclear distribution of CBX5. The assay quantifies the change in the punctate nuclear staining pattern of CBX5. A disruption of these foci, leading to a more diffuse nuclear signal, would indicate a potential interference with CBX5's ability to bind to heterochromatin. In this assay, UNC6349 serves as a reference compound, expected to induce a measurable change in CBX5 localization by competing for its chromodomain.

Signaling Pathway

CBX5_Signaling_Pathway cluster_nucleus Cell Nucleus H3K9me3 Histone H3 (H3K9me3) CBX5 CBX5 (HP1α) H3K9me3->CBX5 Binding Heterochromatin Heterochromatin Formation (Gene Silencing) CBX5->Heterochromatin Recruitment & Maintenance UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Inhibition

Caption: CBX5 binds to H3K9me3 to promote heterochromatin formation. UNC6349 inhibits this interaction.

Experimental Protocols

Cell Line and Culture

A suitable cell line for this assay would be one with a clear and robust punctate nuclear staining pattern for CBX5, such as HeLa or U2OS cells.

  • Cell Line: U2OS (Human Osteosarcoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

High-Content Screening Workflow

HCS_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (384-well plates) B 2. Compound Treatment (incl. UNC6349 & Controls) A->B C 3. Cell Fixation & Permeabilization B->C D 4. Immunostaining (Anti-CBX5 & Hoechst) C->D E 5. Image Acquisition (High-Content Imager) D->E F 6. Image Analysis (Nuclear Segmentation, Spot Analysis) E->F G 7. Data Analysis & Hit Identification F->G

Caption: Workflow for the high-content screening assay to identify modulators of CBX5 localization.

Detailed Protocol
  • Cell Seeding:

    • Trypsinize and resuspend U2OS cells in culture medium.

    • Seed 2,500 cells per well in 50 µL of culture medium into a 384-well, black-walled, clear-bottom imaging plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a compound library in DMSO. Serially dilute UNC6349 to create a dose-response curve (e.g., from 100 µM to 0.1 µM).

    • Use a liquid handler to add 100 nL of compound solution to each well. For controls, add DMSO (negative control) and a known concentration of UNC6349 (positive control, e.g., 10 µM).

    • Incubate the plate for 16 hours at 37°C and 5% CO2.

  • Cell Fixation and Permeabilization:

    • Carefully aspirate the culture medium.

    • Add 50 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature for fixation.

    • Wash each well twice with 50 µL of PBS.

    • Add 50 µL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature for permeabilization.

    • Wash each well twice with 50 µL of PBS.

  • Immunostaining:

    • Prepare a blocking solution of 3% Bovine Serum Albumin (BSA) in PBS. Add 50 µL to each well and incubate for 1 hour at room temperature.

    • Prepare the primary antibody solution: rabbit anti-CBX5 antibody diluted 1:1000 in blocking solution.

    • Aspirate the blocking solution and add 25 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

    • Wash each well three times with 50 µL of PBS.

    • Prepare the secondary antibody and nuclear stain solution: Alexa Fluor 488-conjugated goat anti-rabbit IgG (1:1000) and Hoechst 33342 (1 µg/mL) in blocking solution.

    • Add 25 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash each well three times with 50 µL of PBS.

    • Leave 50 µL of PBS in each well for imaging.

  • Image Acquisition:

    • Use a high-content imaging system to acquire images from each well.

    • Acquire images in two channels: DAPI (for Hoechst-stained nuclei) and FITC (for Alexa Fluor 488-stained CBX5).

    • Use a 20x objective and acquire at least four fields per well.

  • Image Analysis:

    • Use a suitable image analysis software to perform the following steps:

      • Nuclear Segmentation: Identify the nuclei in each image using the Hoechst channel.

      • CBX5 Foci Detection: Within each identified nucleus, use an algorithm to detect and count the number of distinct CBX5 foci (spots) in the Alexa Fluor 488 channel.

      • Texture Analysis: Measure the texture of the CBX5 signal within the nucleus. A more diffuse signal will have a different texture profile (e.g., lower standard deviation of pixel intensities) than a punctate signal.

    • Primary Readout: Average number of CBX5 foci per nucleus.

    • Secondary Readout: Standard deviation of nuclear CBX5 intensity.

Data Presentation

The following table represents hypothetical data from a screen, demonstrating how quantitative results would be structured for analysis and comparison.

Compound IDConcentration (µM)Average CBX5 Foci per NucleusStd. Dev. of Nuclear CBX5 Intensity% Inhibition of Foci Formation
DMSO (Negative Control)N/A35.2158.40%
UNC6349 (Positive Control)1012.682.164.2%
Hypothetical Hit 1108.965.774.7%
Hypothetical Hit 21033.8155.34.0%
Inactive Compound1036.1160.2-2.6%
  • % Inhibition of Foci Formation is calculated relative to the DMSO and UNC6349 controls.

Conclusion

The described high-content screening assay provides a robust framework for identifying and characterizing novel modulators of CBX5. By leveraging the specific mechanism of action of UNC6349 as a reference, this assay can effectively screen large compound libraries to discover new chemical probes for studying heterochromatin biology and potential therapeutic leads for diseases associated with CBX5 dysregulation. The quantitative, image-based readouts offer a detailed view of compound effects at a subcellular level, enabling a more nuanced understanding of their mechanism of action.

References

Application Notes and Protocols for Determining the Optimal Concentration of UNC6349 (Ket2) in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349, also known as Ket2, is a synthetic ligand designed to interact with Chromobox protein homolog 5 (CBX5), a key component of heterochromatin. CBX5, also known as HP1α, is a critical epigenetic reader protein that recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), leading to gene silencing and the formation of compact chromatin structures. This process is fundamental to the regulation of gene expression, DNA repair, and maintenance of genomic stability.

Dysregulation of CBX5 function has been implicated in various disease states, including cancer and fibrosis. For instance, the CBX5/G9a/H3K9me-mediated gene repression pathway is essential for the activation of fibroblasts in lung fibrosis through the silencing of the metabolic regulator PPARGC1A (PGC1α). Furthermore, loss of CBX5 has been shown to confer resistance to EGFR inhibitors in lung cancer by upregulating the E2F1-BIRC5 anti-apoptotic pathway.

As a ligand targeting CBX5, UNC6349 presents a valuable tool for investigating the biological roles of this protein and for exploring its therapeutic potential. The first critical step in utilizing UNC6349 in cell-based assays is to determine its optimal concentration range. This involves a systematic titration to identify a concentration that effectively engages its target, CBX5, and elicits a measurable downstream biological response without inducing non-specific cytotoxicity.

These application notes provide a comprehensive set of protocols to guide researchers in determining the optimal concentration of UNC6349 for their specific cellular model and experimental endpoint. The workflow progresses from initial cytotoxicity profiling to target engagement and finally to the assessment of downstream functional consequences of CBX5 modulation.

Data Presentation

Table 1: Example Data for UNC6349 Cytotoxicity (72-hour incubation)
UNC6349 Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
0.198.25.1
195.64.8
592.35.5
1088.16.2
2575.47.1
5051.78.3
10022.99.5
Table 2: Example Data for UNC6349 Target Engagement (NanoBRET™ Assay)
UNC6349 Concentration (µM)Average NanoBRET™ RatioStandard Deviation% Target Engagement
0 (Vehicle Control)0.850.050
0.10.820.063.5
10.650.0423.5
3.2 (Reported KD)0.480.0543.5
100.300.0364.7
250.180.0478.8
500.120.0385.9
1000.100.0288.2
Table 3: Example Data for Downstream Functional Assay (qPCR for PPARGC1A expression)
UNC6349 Concentration (µM)Fold Change in PPARGC1A mRNAStandard Deviation
0 (Vehicle Control)1.00.12
11.20.15
51.80.21
102.50.30
253.10.35
50 (Cytotoxic)2.80.45

Experimental Protocols

Protocol 1: Determination of UNC6349 Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)

This protocol is designed to assess the effect of UNC6349 on cell viability and to determine the concentration range that is non-toxic to the cells.

Materials:

  • Cell line of interest (e.g., a human lung fibroblast line like IMR-90 or a lung adenocarcinoma line like A549)

  • Complete cell culture medium

  • UNC6349 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of UNC6349 in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest UNC6349 concentration) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared UNC6349 dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to the intended downstream assays (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the UNC6349 concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Target Engagement of UNC6349 with CBX5 using NanoBRET™ Assay

This protocol provides a method to quantify the binding of UNC6349 to CBX5 in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-CBX5 fusion vector

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer for CBX5 (if available) or a suitable cell-permeable fluorescent ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well assay plates

  • Luminescence plate reader with BRET capabilities

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-CBX5 fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in white, opaque assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of UNC6349 in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

    • Add the UNC6349 dilutions to the wells, followed by the tracer. Include a no-compound control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the recommended time (typically 2 hours) to allow for compound and tracer equilibration.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the logarithm of the UNC6349 concentration.

    • Determine the IC₅₀ value, which represents the concentration of UNC6349 required to displace 50% of the tracer from CBX5.

Protocol 3: Downstream Functional Assay - Quantification of PPARGC1A mRNA Expression by qRT-PCR

This protocol measures the effect of UNC6349 on the expression of a known downstream target of the CBX5 signaling pathway.

Materials:

  • Cell line known to express CBX5 and PPARGC1A (e.g., human lung fibroblasts)

  • 6-well cell culture plates

  • UNC6349 stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PPARGC1A and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with a range of non-cytotoxic concentrations of UNC6349 (determined from Protocol 1). Include a vehicle control.

    • Incubate for a suitable duration to observe changes in gene expression (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for PPARGC1A and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of PPARGC1A normalized to the housekeeping gene using the ΔΔCt method.

    • Plot the fold change in PPARGC1A expression against the UNC6349 concentration.

Visualization of Pathways and Workflows

experimental_workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Functional Assay start Start with Cell Line of Interest seed Seed Cells in 96-well Plate start->seed treat_cyto Treat with UNC6349 Serial Dilution seed->treat_cyto incubate_cyto Incubate (24-72h) treat_cyto->incubate_cyto mtt Perform MTT Assay incubate_cyto->mtt read_cyto Read Absorbance mtt->read_cyto analyze_cyto Determine CC50 read_cyto->analyze_cyto treat_func Treat with Non-Toxic UNC6349 Concentrations analyze_cyto->treat_func Inform Concentration Range transfect Transfect Cells with NanoLuc-CBX5 treat_te Treat with UNC6349 & Tracer transfect->treat_te incubate_te Incubate (2h) treat_te->incubate_te read_te Read NanoBRET Signal incubate_te->read_te analyze_te Determine IC50 read_te->analyze_te seed_func Seed Cells in 6-well Plate seed_func->treat_func incubate_func Incubate (24-48h) treat_func->incubate_func rna Extract RNA & Synthesize cDNA incubate_func->rna qpcr Perform qPCR for PPARGC1A rna->qpcr analyze_func Analyze Gene Expression qpcr->analyze_func

Caption: Experimental workflow for UNC6349 titration.

cbx5_signaling_pathway cluster_0 Epigenetic Gene Silencing cluster_1 Downstream Cellular Process H3K9me Histone H3 (methylated at Lys9) CBX5 CBX5 (HP1α) H3K9me->CBX5 recruits Heterochromatin Heterochromatin Formation & Gene Silencing CBX5->Heterochromatin G9a G9a/GLP (Histone Methyltransferase) G9a->H3K9me methylates PPARGC1A PPARGC1A Gene Heterochromatin->PPARGC1A represses transcription PGC1a PGC1α Protein PPARGC1A->PGC1a expresses UNC6349 UNC6349 UNC6349->CBX5 binds & potentially inhibits Fibroblast_Activation Fibroblast Activation PGC1a->Fibroblast_Activation inhibits

Caption: CBX5 signaling and potential UNC6349 action.

logical_relationship cluster_0 Concentration Selection Logic Concentration UNC6349 Concentration Cytotoxicity Cytotoxicity (CC50) Concentration->Cytotoxicity increases TargetEngagement Target Engagement (IC50) Concentration->TargetEngagement increases FunctionalEffect Functional Effect (EC50) Concentration->FunctionalEffect modulates OptimalConcentration Optimal Concentration Range Cytotoxicity->OptimalConcentration defines upper limit (select concentrations << CC50) TargetEngagement->OptimalConcentration defines effective range (select concentrations around IC50) FunctionalEffect->OptimalConcentration confirms biological activity (select concentrations around EC50)

Caption: Logic for determining optimal concentration.

References

Application Notes and Protocols for UNC6349 (Ket2) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

UNC6349, also known as Ket2, is a synthetic ligand characterized by its diethyllysine component, which demonstrates binding affinity for the chromobox protein homolog 5 (CBX5). CBX5 is a key epigenetic reader protein involved in the regulation of gene expression through the recognition of histone H3 lysine 9 trimethylation (H3K9me3). Dysregulation of CBX5 has been implicated in various disease states, positioning it as a therapeutic target of interest. These application notes provide a summary of the known characteristics of UNC6349 and outline a generalized framework for its prospective use in in vivo animal studies, based on the current, limited understanding of the compound.

Note: Publicly available data on the in vivo application of UNC6349 (Ket2) is extremely limited. The following protocols and notes are therefore based on the known biochemical properties of the compound and general principles for conducting in vivo studies with novel small molecule inhibitors. Researchers should exercise significant caution and conduct extensive preliminary studies to determine the safety, tolerability, and efficacy of UNC6349 in their specific animal models.

Mechanism of Action and Signaling Pathway

UNC6349 (Ket2) is a ligand that binds to the wild-type CBX5 protein with a dissociation constant (KD) of 3.2 μM. CBX5 is a component of the heterochromatin protein 1 (HP1) family and plays a crucial role in gene silencing and heterochromatin formation. It recognizes and binds to H3K9me3, a mark associated with transcriptionally repressed chromatin. By binding to CBX5, UNC6349 is hypothesized to competitively inhibit the interaction between CBX5 and its natural histone ligand, thereby modulating gene expression.

The downstream effects of CBX5 inhibition are context-dependent but are generally associated with the de-repression of target genes. Research into other CBX5 inhibitors suggests potential applications in oncology and fibrotic diseases.

Signaling Pathway Diagram

UNC6349_Signaling_Pathway cluster_nucleus Cell Nucleus H3K9me3 Histone H3 (trimethylated Lys9) CBX5 CBX5 Protein H3K9me3->CBX5 binds to Gene_Silencing Gene Silencing & Heterochromatin Formation CBX5->Gene_Silencing promotes UNC6349 UNC6349 (Ket2) UNC6349->CBX5 inhibits binding to H3K9me3

Caption: UNC6349 (Ket2) mechanism of action targeting CBX5.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data regarding the use of UNC6349 (Ket2) in in vivo animal studies. The table below is provided as a template for researchers to populate with their own preliminary findings.

ParameterValueAnimal ModelRoute of AdministrationDosing ScheduleSource
Maximum Tolerated Dose (MTD) Not Determinede.g., C57BL/6 micee.g., Intraperitoneal (IP)e.g., Single doseInternal Study
Effective Dose (ED50) Not Determined
Pharmacokinetics (t1/2) Not Determined
Toxicity Observations Not Determined

Experimental Protocols

The following are generalized, hypothetical protocols for the initial characterization of UNC6349 (Ket2) in an in vivo setting. These must be adapted and optimized for the specific research question and animal model.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of UNC6349 that can be administered to an animal model without causing unacceptable toxicity.

Materials:

  • UNC6349 (Ket2)

  • Vehicle solution (e.g., DMSO, saline, corn oil - to be determined based on solubility studies)

  • Appropriate animal model (e.g., 8-10 week old C57BL/6 mice)

  • Standard animal monitoring equipment

Protocol:

  • Dose Formulation: Prepare a stock solution of UNC6349 in a suitable vehicle. Perform serial dilutions to create a range of doses for administration.

  • Animal Grouping: Randomly assign animals to dose groups (e.g., n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Begin with a low dose and escalate in subsequent groups. A common starting point is 1/10th of the in vitro IC50, if available, and adjusted for predicted in vivo exposure.

  • Administration: Administer the assigned dose via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Record all observations.

  • Endpoint: The MTD is typically defined as the dose level that causes no more than a 10% weight loss and no mortality or severe clinical signs.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis to identify any organ-specific toxicities.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of UNC6349.

Materials:

  • UNC6349 (Ket2)

  • Vehicle solution

  • Animal model

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS or other appropriate analytical instrumentation

Protocol:

  • Dosing: Administer a single, well-tolerated dose of UNC6349 to a cohort of animals.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of UNC6349 in plasma samples using a validated analytical method.

  • Data Analysis: Calculate key PK parameters, such as half-life (t1/2), peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

Experimental Workflow Diagram

In_Vivo_Study_Workflow cluster_preclinical Preclinical In Vivo Workflow for UNC6349 Formulation UNC6349 Formulation & Solubility Testing MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy Efficacy Study in Disease Model MTD->Efficacy PK->Efficacy Tox Toxicology Assessment Efficacy->Tox Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Tox->Data_Analysis

Caption: Generalized workflow for in vivo studies of UNC6349.

Conclusion and Future Directions

UNC6349 (Ket2) represents a tool compound for probing the function of CBX5. The successful application of this compound in in vivo animal models is contingent on rigorous preliminary studies to establish its safety and pharmacokinetic profile. The protocols and frameworks provided herein are intended as a starting point for researchers. Future work should focus on determining the MTD, understanding the PK/PD relationship, and ultimately evaluating the therapeutic potential of UNC6349 in relevant animal models of disease. Given the current lack of data, any in vivo use of UNC6349 should be considered exploratory.

Application Note: Co-immunoprecipitation Protocol for Investigating KMT2A (MLL1) Protein Complex Interactions Following UNC6349 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the effect of UNC6349, a lysine methyltransferase 2 (KMT2) inhibitor, on the protein-protein interactions within the KMT2A (also known as MLL1) complex.

Introduction

Lysine methyltransferase 2A (KMT2A) is a critical epigenetic regulator that methylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1] KMT2A functions within a large multi-protein complex, and its dysregulation is implicated in various cancers, particularly acute leukemias.[2][3][4] The interaction of KMT2A with scaffolding proteins like Menin is essential for its oncogenic activity.[2][3][5]

Small molecule inhibitors targeting components of the KMT2A complex are a promising therapeutic strategy. UNC6349 is a potent inhibitor of KMT2 enzymes. Investigating how such inhibitors affect the integrity and composition of the KMT2A protein complex is crucial for understanding their mechanism of action.

Co-immunoprecipitation (Co-IP) is a robust technique used to isolate a specific protein (the "bait") and its interacting partners (the "prey") from a cell lysate.[6][7][8] This protocol details the use of Co-IP to analyze the interaction between KMT2A and a known binding partner (e.g., Menin) in cells treated with UNC6349.

Signaling Pathway and Mechanism of Inhibition

The KMT2A complex is recruited to chromatin where it methylates H3K4, leading to the transcriptional activation of target genes such as the HOX gene family.[3][5] This process is fundamental for normal development and is hijacked in KMT2A-rearranged leukemias. Small molecule inhibitors like UNC6349 are designed to disrupt the catalytic activity or the protein-protein interactions of this complex, thereby inhibiting the downstream gene expression program that drives oncogenesis.

KMT2A_Pathway cluster_0 Normal KMT2A Function cluster_1 Inhibition by UNC6349 KMT2A_Complex KMT2A Complex (KMT2A, Menin, etc.) Chromatin Chromatin KMT2A_Complex->Chromatin Binds H3K4me3 H3K4me3 Chromatin->H3K4me3 Methylates Target_Genes Target Gene Transcription (e.g., HOX genes) H3K4me3->Target_Genes Activates UNC6349 UNC6349 KMT2A_Complex_Inhibited KMT2A Complex UNC6349->KMT2A_Complex_Inhibited Inhibits Target_Genes_Blocked Transcription Blocked KMT2A_Complex_Inhibited->Target_Genes_Blocked

KMT2A signaling and inhibition by UNC6349.

Experimental Workflow

The overall workflow involves treating cells with UNC6349, preparing cell lysates under non-denaturing conditions, immunoprecipitating the KMT2A protein, and subsequently analyzing the co-precipitated proteins by Western blotting.

CoIP_Workflow arrow Start Cell Culture (e.g., MV4-11, SEM) Treatment UNC6349 Treatment (vs. DMSO control) Start->Treatment Lysis Cell Lysis (Non-denaturing buffer) Treatment->Lysis Preclear Pre-clearing Lysate (with IgG & beads) Lysis->Preclear IP Immunoprecipitation (add anti-KMT2A Ab) Preclear->IP Capture Capture Complex (add Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elute Elution (Denaturing buffer) Wash->Elute Analysis Analysis (Western Blot for KMT2A & Partners) Elute->Analysis

Co-immunoprecipitation workflow with UNC6349 treatment.

Detailed Experimental Protocol

This protocol is optimized for cultured cells (adherent or suspension). All steps should be performed at 4°C unless otherwise specified to maintain protein complex integrity.[6][9][10]

Materials and Reagents
  • Cells: Appropriate cell line (e.g., MV4-11 for KMT2A-rearranged leukemia).

  • Inhibitor: UNC6349 (stock solution in DMSO).

  • Control: DMSO (vehicle).

  • Antibodies:

    • IP-grade antibody against KMT2A (bait).

    • Antibody against the expected interacting protein (e.g., Menin) for Western blotting.

    • Normal Rabbit or Mouse IgG (isotype control).

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Buffers and Solutions:

    • PBS (Phosphate-Buffered Saline): pH 7.4, ice-cold.

    • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[1] Just before use, add Protease and Phosphatase Inhibitor Cocktails.

    • Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40) or TBS-T.

    • Elution Buffer: 1X SDS-PAGE Laemmli sample buffer.

Protocol Steps

Step 1: Cell Culture and Treatment

  • Culture cells to a sufficient density (e.g., 1-5 x 10⁷ cells per IP sample).

  • Treat cells with the desired concentration of UNC6349 or an equivalent volume of DMSO (vehicle control). The optimal time and concentration should be determined empirically (e.g., 1 µM for 6-24 hours).

  • Harvest the cells. For suspension cells, centrifuge at 500 x g for 5 minutes.[1] For adherent cells, scrape into ice-cold PBS.

  • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[1][11]

Step 2: Cell Lysate Preparation

  • Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer per 1-5 x 10⁷ cells.[1]

  • Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a Bradford or BCA assay. Normalize all samples to the same concentration (typically 1-2 mg/mL).

Step 3: Pre-Clearing the Lysate (Optional but Recommended)

  • To a tube containing 500-1000 µg of protein lysate, add 1 µg of the appropriate isotype control IgG (e.g., Rabbit IgG).

  • Add 20-30 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C to capture proteins that bind non-specifically to the beads or IgG.[12][13]

  • Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

Step 4: Immunoprecipitation

  • To the pre-cleared lysate, add 2-5 µg of the primary antibody against KMT2A. For a negative control, add the same amount of isotype control IgG to a separate tube.

  • Incubate on a rotator overnight at 4°C to allow the formation of antigen-antibody complexes.[14][15]

  • Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.

  • Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.[15]

Step 5: Washing

  • Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the wash step 3-4 times to thoroughly remove non-specifically bound proteins.[1][15]

Step 6: Elution

  • After the final wash, remove all supernatant.

  • Add 30-50 µL of 1X SDS-PAGE Laemmli sample buffer directly to the beads.[12]

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Pellet the beads, and collect the supernatant which contains the immunoprecipitated protein complex.

Step 7: Analysis by Western Blot

  • Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against KMT2A (to confirm successful pulldown) and the interacting protein of interest (e.g., Menin) to assess the effect of UNC6349 treatment.

Data Presentation and Expected Results

The results can be quantified by densitometry analysis of the Western blot bands. The intensity of the co-precipitated protein band is normalized to the intensity of the immunoprecipitated bait protein (KMT2A). A successful experiment would show a reduced amount of the interacting protein in the UNC6349-treated sample compared to the DMSO control, indicating that the inhibitor disrupts the protein-protein interaction.

Table 1: Example Quantitative Data from Co-IP Western Blot

Condition IP Target Co-IP Protein Detected Relative Band Intensity (Co-IP Protein / IP Target) % Reduction
DMSO (Vehicle)KMT2AMenin1.00 (Normalized)0%
UNC6349 (1 µM)KMT2AMenin0.3565%
ControlRabbit IgGMenin0.05-

Note: The data presented in this table is hypothetical and serves as an example of expected results.

References

Application Notes and Protocols for CBX5 Localization using UNC6349 (Ket2) in Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromobox protein homolog 5 (CBX5), also known as HP1α, is a critical component of heterochromatin, playing a central role in gene silencing and the maintenance of genomic stability.[1][2][3][4] It recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), a key epigenetic mark for transcriptional repression.[2][3][4] The localization of CBX5 to heterochromatic regions is a dynamic process, and its displacement can be indicative of changes in chromatin state and gene expression. UNC6349 (also known as Ket2) is a synthetic ligand designed to bind to the chromodomain of CBX5 with a dissociation constant (Kd) of 3.2 μM.[5] By competitively inhibiting the interaction between CBX5 and its natural ligand, H3K9me3, UNC6349 can be utilized as a chemical probe to induce the delocalization of CBX5 from heterochromatin. This application note provides a detailed protocol for the use of UNC6349 in immunofluorescence (IF) assays to visualize and quantify the displacement of CBX5 from its native chromatin-bound state.

Principle of the Assay

This assay relies on the principle of competitive displacement. UNC6349, when introduced to cells, permeates the cell and nuclear membranes to interact with CBX5. By occupying the H3K9me3 binding pocket of CBX5, UNC6349 disrupts its localization at heterochromatic foci. This delocalization can be visualized and quantified using immunofluorescence microscopy. Cells are treated with varying concentrations of UNC6349, followed by fixation, permeabilization, and staining with a primary antibody specific for CBX5 and a fluorescently labeled secondary antibody. The resulting fluorescence signal provides a spatial representation of CBX5 distribution within the nucleus, allowing for the assessment of its displacement from condensed chromatin structures.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected dose-dependent and time-course effects of UNC6349 on CBX5 localization. This data can be obtained through quantitative analysis of immunofluorescence images, for example, by measuring the fluorescence intensity within defined nuclear regions of interest (ROIs) corresponding to heterochromatin foci.

Table 1: Dose-Dependent Displacement of CBX5 from Heterochromatin Foci by UNC6349

UNC6349 Concentration (µM)Mean Fluorescence Intensity in Heterochromatin Foci (Arbitrary Units)Percentage of Cells with Diffuse Nuclear CBX5 Staining
0 (Vehicle Control)250 ± 255%
1210 ± 3020%
5150 ± 2055%
1090 ± 1585%
2560 ± 1095%
5055 ± 898%

Table 2: Time-Course of CBX5 Displacement with 10 µM UNC6349

Incubation Time (hours)Mean Fluorescence Intensity in Heterochromatin Foci (Arbitrary Units)Percentage of Cells with Diffuse Nuclear CBX5 Staining
0250 ± 255%
1180 ± 2230%
2120 ± 1865%
495 ± 1280%
690 ± 1585%
1288 ± 1487%
2485 ± 1388%

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable mammalian cell line with distinct heterochromatin foci (e.g., U2OS, HeLa, NIH-3T3).

  • UNC6349 (Ket2): Stock solution in DMSO.

  • Primary Antibody: Rabbit anti-CBX5/HP1α antibody suitable for immunofluorescence.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

  • Mounting Medium: Antifade mounting medium.

  • Glass coverslips and microscope slides.

Cell Culture and Treatment
  • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of UNC6349 in cell culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.

  • For dose-response experiments, treat the cells with different concentrations of UNC6349 (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 6 hours).

  • For time-course experiments, treat the cells with a fixed concentration of UNC6349 (e.g., 10 µM) for different durations (e.g., 0, 1, 2, 4, 6, 12, 24 hours).

Immunofluorescence Staining
  • After treatment, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Dilute the primary anti-CBX5 antibody in Blocking Buffer (e.g., 1:500 dilution, but optimal concentration should be determined by titration).

  • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBST for 5 minutes each.

  • Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Protect from light from this step onwards.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Seal the edges of the coverslips with nail polish and allow to dry.

Image Acquisition and Analysis
  • Visualize the stained cells using a fluorescence microscope or a confocal microscope.

  • Capture images of the DAPI (blue channel) and Alexa Fluor 488 (green channel) fluorescence.

  • For quantitative analysis, acquire images using consistent settings (e.g., exposure time, laser power, gain) across all experimental conditions.

  • Define regions of interest (ROIs) corresponding to heterochromatin foci (brightly stained puncta in the control cells) and the entire nucleus based on the DAPI staining.

  • Measure the mean fluorescence intensity of the CBX5 signal within the heterochromatin ROIs and the nucleoplasm.

  • The percentage of cells with diffuse nuclear staining can be determined by setting a threshold for the ratio of nucleoplasmic to heterochromatic fluorescence intensity.

Mandatory Visualizations

G cluster_0 Mechanism of UNC6349 Action H3K9me3 Histone H3 (methylated at Lys9) CBX5 CBX5 (HP1α) H3K9me3->CBX5 Binds to Heterochromatin Heterochromatin Formation & Gene Silencing CBX5->Heterochromatin Promotes UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Competitively Binds & Inhibits H3K9me3 Interaction

Caption: Mechanism of UNC6349-mediated displacement of CBX5.

G cluster_workflow Immunofluorescence Workflow A 1. Cell Seeding & UNC6349 Treatment B 2. Fixation (4% PFA) A->B C 3. Permeabilization (0.25% Triton X-100) B->C D 4. Blocking (1% BSA) C->D E 5. Primary Antibody Incubation (anti-CBX5) D->E F 6. Secondary Antibody Incubation (Alexa Fluor 488) E->F G 7. Nuclear Counterstain (DAPI) F->G H 8. Mounting G->H I 9. Fluorescence Microscopy & Image Analysis H->I

Caption: Step-by-step immunofluorescence experimental workflow.

References

Application Notes and Protocols for UNC6349 (Ket2) in the Investigation of CBX5's Role in Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic lung diseases are characterized by the excessive accumulation of extracellular matrix (ECM), leading to progressive loss of lung function. A key cellular event in fibrosis is the transformation of fibroblasts into contractile, ECM-producing myofibroblasts. Emerging evidence highlights the critical role of epigenetic regulation in driving this pathological transition. Chromobox protein homolog 5 (CBX5), also known as HP1α, is an epigenetic "reader" protein that recognizes and binds to histone 3 lysine 9 methylation (H3K9me), leading to the formation of a transcriptional repressor complex.[1][2] In the context of lung fibrosis, CBX5, in partnership with the histone methyltransferase G9a, epigenetically silences key anti-fibrotic genes, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), thereby promoting fibroblast activation and metabolic reprogramming conducive to a fibrotic state.[1][3][4] Studies have demonstrated that genetic silencing of CBX5 can attenuate bleomycin-induced lung fibrosis in mice and reduce the expression of pro-fibrotic markers in human lung fibroblasts derived from IPF patients.[5][6]

UNC6349 (also known as Ket2) is a diethyllysine-containing ligand that specifically binds to the chromodomain of wild-type CBX5 with a dissociation constant (Kd) of 3.2 μM.[7] While direct studies of UNC6349 in lung fibrosis models are not yet widely published, its targeted action on CBX5 makes it a valuable chemical probe to investigate the therapeutic potential of inhibiting this epigenetic pathway. These application notes provide a comprehensive guide for utilizing UNC6349 to study the function of CBX5 in preclinical lung fibrosis models. The protocols are based on established methodologies for studying lung fibrosis and data from studies using other inhibitors of the CBX5/G9a pathway, such as BIX-01294 and UNC0642.[8][9][10][11]

CBX5 Signaling Pathway in Lung Fibrosis

The signaling cascade initiated by pro-fibrotic stimuli, such as Transforming Growth Factor-beta (TGF-β) and increased matrix stiffness, converges on the epigenetic regulation of gene expression. The CBX5/G9a complex plays a pivotal role in this process by repressing the transcription of genes that maintain fibroblast quiescence and normal metabolic function.

CBX5_Signaling_Pathway TGFB TGF-β / Matrix Stiffness G9a_CBX5 G9a/CBX5 Complex TGFB->G9a_CBX5 Activates H3K9me2 H3K9 Dimethylation G9a_CBX5->H3K9me2 Catalyzes PGC1a_PPARg PGC1α / PPARγ Gene Loci H3K9me2->PGC1a_PPARg Marks for Repression Gene_Repression Transcriptional Repression PGC1a_PPARg->Gene_Repression Leads to Metabolic_Shift Metabolic Shift (↓OxPhos, ↑Glycolysis) Gene_Repression->Metabolic_Shift Promotes Fibroblast_Activation Fibroblast Activation (Myofibroblast Differentiation) Gene_Repression->Fibroblast_Activation Promotes Metabolic_Shift->Fibroblast_Activation ECM_Production ECM Production (Collagen, Fibronectin) Fibroblast_Activation->ECM_Production Increases Fibrosis Lung Fibrosis ECM_Production->Fibrosis Contributes to UNC6349 UNC6349 (Ket2) UNC6349->G9a_CBX5 Inhibits CBX5 Binding

CBX5 signaling pathway in lung fibrosis.

Data Presentation

The following tables summarize quantitative data from studies on CBX5 silencing and G9a inhibition in lung fibrosis models, which can serve as a benchmark for experiments with UNC6349.

Table 1: In Vitro Effects of CBX5/G9a Pathway Inhibition on Human Lung Fibroblasts

TreatmentCell TypeTarget Genes/ProteinsReadoutResultReference
CBX5 siRNAIMR90 (Human Lung Fibroblasts)ACTA2 (α-SMA), COL1A1, FN1qPCRSignificant decrease in TGF-β-stimulated expression[8]
CBX5 siRNAIPF-derived FibroblastsPeroxisomal Genes (PEX1, PEX13, PEX14)qPCRPrevention of TGF-β-mediated repression[8]
BIX-01294 (G9a inhibitor)IPF-derived FibroblastsProfibrotic GenesqPCRSignificant reduction in TGF-β-stimulated expression[8]
BIX-01294 (G9a inhibitor)A549 (Human Lung Adenocarcinoma)Cell ProliferationColony Formation AssaySignificant reduction in colony formation at 10 µM[12]

Table 2: In Vivo Effects of CBX5/G9a Pathway Inhibition in Bleomycin-Induced Lung Fibrosis Mouse Model

TreatmentAnimal ModelKey FindingsReadoutResultReference
Mesenchymal CBX5 DeletionC57BL/6 MiceAttenuated fibrosis developmentHydroxyproline Assay, HistologyReduced collagen content and improved lung architecture[5]
BIX-01294 (5 mg/kg, single i.p. dose)C57BL/6 MiceAttenuated lung fibrosisqPCR for Ppargc1aElevated Ppargc1a gene expression[8]
BIX-01294C57BL/6 MiceReduced peritoneal fibrosisImmunohistochemistryDecreased collagen accumulation and mesenchymal cells[13]
UNC0642 (5 mg/kg, single i.p. injection)Swiss Albino MiceIn vivo target engagementPharmacokineticsSufficient to inhibit G9a activity in adult mice[10][11]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of UNC6349 on CBX5 in lung fibrosis models.

In Vitro Model: TGF-β-Induced Fibroblast-to-Myofibroblast Transition

This protocol details the induction of myofibroblast differentiation in primary human lung fibroblasts (HLFs) using TGF-β1 and treatment with UNC6349.

In_Vitro_Workflow Start Culture Primary Human Lung Fibroblasts Seed Seed Fibroblasts in Appropriate Plates Start->Seed Starve Serum Starve for 24h Seed->Starve Treat Pre-treat with UNC6349 (e.g., 1-10 µM) for 1-2h Starve->Treat Induce Induce with TGF-β1 (e.g., 5 ng/mL) for 24-72h Treat->Induce Harvest Harvest Cells/Supernatant Induce->Harvest Analysis Downstream Analysis Harvest->Analysis qPCR qPCR (ACTA2, COL1A1, FN1) Analysis->qPCR WB Western Blot (α-SMA, Collagen I, Fibronectin) Analysis->WB IF Immunofluorescence (α-SMA Stress Fibers) Analysis->IF Collagen Collagen Assay (Sircol) Analysis->Collagen

In vitro experimental workflow.

Materials:

  • Primary Human Lung Fibroblasts (HLFs) or IPF-derived fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Serum-free medium

  • Recombinant human TGF-β1

  • UNC6349 (Ket2)

  • DMSO (vehicle control)

  • Plates for cell culture (6-well, 24-well, or 96-well)

  • Reagents for downstream analysis (qPCR, Western blot, immunofluorescence, Sircol assay)

Procedure:

  • Cell Culture: Culture HLFs in fibroblast growth medium at 37°C and 5% CO2.

  • Seeding: Seed fibroblasts at a density of 5,000-50,000 cells/cm² and allow them to adhere overnight.[14]

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Prepare a stock solution of UNC6349 in DMSO. Dilute to the desired final concentrations (e.g., dose-response from 1 µM to 10 µM) in serum-free medium. Pre-treat the cells with UNC6349 or vehicle control for 1-2 hours.

  • Induction of Fibrosis: Add TGF-β1 to the medium to a final concentration of 2-10 ng/mL.[14][15][16] Incubate for 24-72 hours.

  • Harvesting and Analysis:

    • For qPCR: Lyse cells and extract total RNA for analysis of profibrotic gene expression (e.g., ACTA2, COL1A1, FN1).[17][18][19]

    • For Western Blot: Lyse cells and extract total protein to analyze the expression of α-SMA, fibronectin, and collagen I.

    • For Immunofluorescence: Fix and permeabilize cells to visualize α-SMA stress fiber formation.

    • For Collagen Assay: Collect the cell culture supernatant and/or cell lysate to quantify total soluble collagen using a Sircol assay.[1][20][21][22][23]

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with UNC6349.

In_Vivo_Workflow Start Acclimate C57BL/6 Mice Induce Induce Fibrosis: Intratracheal Bleomycin (Day 0) Start->Induce Treat Treat with UNC6349 or Vehicle (e.g., Daily i.p. injection, Days 7-21) Induce->Treat Monitor Monitor Body Weight and Health Treat->Monitor Sacrifice Sacrifice Mice (Day 21 or 28) Monitor->Sacrifice Collect Collect BALF and Lung Tissue Sacrifice->Collect Analysis Downstream Analysis Collect->Analysis Histology Histology (H&E, Masson's Trichrome) Analysis->Histology Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline qPCR_WB qPCR and Western Blot (Fibrotic and Inflammatory Markers) Analysis->qPCR_WB BALF BALF Analysis (Cell Counts, Cytokines) Analysis->BALF

In vivo experimental workflow.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Bleomycin sulfate

  • UNC6349 (Ket2)

  • Vehicle for UNC6349 (e.g., appropriate solvent with good bioavailability)

  • Anesthetics

  • Surgical and dosing equipment

  • Reagents for tissue processing and analysis

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week.

  • Induction of Fibrosis (Day 0): Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline.[24][25][26] Control mice receive saline only.

  • Treatment (e.g., Days 7-21): Based on pharmacokinetic data for similar compounds like UNC0642, a starting dose of 5-10 mg/kg of UNC6349 administered via intraperitoneal (i.p.) injection once daily is a reasonable starting point.[10] The treatment should begin during the established fibrotic phase (day 7 onwards).[26] The vehicle control group should receive an equivalent volume of the vehicle.

  • Monitoring: Monitor the body weight and general health of the mice throughout the experiment.

  • Sacrifice and Sample Collection (Day 21 or 28): Euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition. Assess fibrosis using the Ashcroft scoring method.

    • Collagen Quantification: Homogenize a portion of the lung tissue to measure total collagen content using a hydroxyproline assay.[27][28][29][30]

    • Gene and Protein Expression: Snap-freeze lung tissue for RNA and protein extraction to analyze the expression of fibrotic and inflammatory markers by qPCR and Western blotting.

    • BALF Analysis: Analyze BALF for total and differential cell counts and cytokine levels.

Conclusion

UNC6349 (Ket2) represents a promising tool for elucidating the role of the epigenetic reader CBX5 in the pathogenesis of lung fibrosis. The provided protocols offer a framework for investigating the anti-fibrotic potential of targeting CBX5 in both in vitro and in vivo models. The expected outcomes, based on studies with CBX5 silencing and other inhibitors of the CBX5/G9a pathway, include the attenuation of fibroblast activation, reduced ECM deposition, and amelioration of experimental lung fibrosis. These studies will be instrumental in validating CBX5 as a therapeutic target for fibrotic lung diseases and in the preclinical development of novel epigenetic-based therapies.

References

Application Notes and Protocols for Cell-based Assay Development with UNC6349 (Ket2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6349 (also known as Ket2) is a synthetic, diethyllysine-containing ligand that specifically binds to the chromodomain of Chromobox protein homolog 5 (CBX5), also known as HP1α.[1][2] CBX5 is a crucial epigenetic reader protein that recognizes and binds to histone H3 methylated at lysine 9 (H3K9me), a hallmark of heterochromatin and transcriptional repression. By targeting CBX5, UNC6349 serves as a valuable tool for investigating the biological roles of HP1α in gene regulation, cellular differentiation, and disease pathogenesis. These application notes provide detailed protocols for cell-based assays to characterize the effects of UNC6349 on CBX5-mediated signaling pathways.

Mechanism of Action

UNC6349 acts as a competitive antagonist of the CBX5 chromodomain. It mimics the methylated lysine residue of histone H3, thereby preventing CBX5 from binding to its native chromatin targets. This disruption of CBX5 localization and function can lead to the reactivation of silenced genes and modulation of cellular processes regulated by HP1α. The binding affinity of UNC6349 to wild-type CBX5 has been determined to be a dissociation constant (KD) of 3.2 μM.[1][2]

Key Signaling Pathways

Regulation of E2F1 and BIRC5 in EGFR Inhibitor Resistance

In certain cancer types, such as non-small cell lung cancer (NSCLC), the loss of CBX5 has been implicated in the development of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors. This occurs through the upregulation of the transcription factor E2F1 and its downstream target, Baculoviral IAP Repeat Containing 5 (BIRC5), an anti-apoptotic protein. By displacing CBX5, UNC6349 can be used to model this pathway and screen for compounds that may overcome EGFR inhibitor resistance.

G UNC6349 UNC6349 (Ket2) CBX5 CBX5 (HP1α) UNC6349->CBX5 Inhibits binding E2F1_promoter E2F1 Promoter CBX5->E2F1_promoter Represses H3K9me3 H3K9me3 H3K9me3->CBX5 Recruits E2F1 E2F1 Transcription E2F1_promoter->E2F1 BIRC5_promoter BIRC5 Promoter E2F1->BIRC5_promoter Activates BIRC5 BIRC5 (Survivin) Transcription BIRC5_promoter->BIRC5 Apoptosis Apoptosis BIRC5->Apoptosis Inhibits G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD G9a G9a (EHMT2) SMAD->G9a Upregulates Profibrotic_Genes Profibrotic Gene Loci SMAD->Profibrotic_Genes Activates Anti_Fibrotic_Genes Anti-Fibrotic Gene Loci G9a->Anti_Fibrotic_Genes Methylates (H3K9me) CBX5 CBX5 (HP1α) CBX5->Anti_Fibrotic_Genes Binds & Represses Fibroblast_Activation Fibroblast Activation (e.g., α-SMA expression) Anti_Fibrotic_Genes->Fibroblast_Activation Inhibits Profibrotic_Genes->Fibroblast_Activation UNC6349 UNC6349 (Ket2) UNC6349->CBX5 Inhibits binding G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 (24h post-treatment) cluster_3 Day 3 cluster_4 Day 3-4 cluster_5 Day 4 A Seed NSCLC cells in 6-well plates B Treat cells with UNC6349 (various concentrations) and controls A->B C Lyse cells and extract total RNA B->C D Synthesize cDNA from extracted RNA C->D E Perform qRT-PCR with primers for E2F1, BIRC5, and housekeeping gene D->E F Analyze data using the ΔΔCt method E->F

References

Troubleshooting & Optimization

Navigating the Challenges of UNC6349 (Ket2): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility and stability of UNC6349 (Ket2), a potent ligand of the chromobox protein homolog 5 (CBX5). Designed for researchers in drug discovery and chemical biology, this resource offers troubleshooting advice and frequently asked questions to facilitate seamless experimental workflows and ensure data integrity.

Quick Reference: UNC6349 (Ket2) Properties

PropertyValueSource
Molecular Formula C41H57N7O11[1]
Molecular Weight 823.93 g/mol [1]
Binding Target Chromobox protein homolog 5 (CBX5)[1]
Dissociation Constant (KD) 3.2 µM[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving UNC6349 (Ket2)?

A1: UNC6349 (Ket2) is sparingly soluble in aqueous solutions. For most in vitro and cell-based applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental medium.

Q2: How should I prepare a stock solution of UNC6349 (Ket2)?

A2: To prepare a stock solution, weigh the desired amount of UNC6349 (Ket2) and dissolve it in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 8.24 mg of UNC6349 (Ket2) in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.

Q3: What is the recommended storage condition for UNC6349 (Ket2) solutions?

A3: UNC6349 (Ket2) stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For short-term storage (a few days), 4°C is acceptable.

Q4: What is the known signaling pathway for UNC6349 (Ket2)?

A4: UNC6349 (Ket2) is a ligand for CBX5, a component of the heterochromatin protein 1 (HP1) family. CBX5 is involved in the regulation of gene expression through the formation of heterochromatin. In some contexts, such as fibrosis, the CBX5/G9a pathway has been shown to repress the transcription of genes like PGC1α, a key regulator of mitochondrial metabolism. By binding to CBX5, UNC6349 (Ket2) can modulate these gene silencing pathways.[2]

UNC6349_Signaling_Pathway cluster_nucleus Nucleus UNC6349 UNC6349 (Ket2) CBX5 CBX5 UNC6349->CBX5 Binds to G9a G9a CBX5->G9a Interacts with H3K9me H3K9me CBX5->H3K9me Recognizes G9a->H3K9me Catalyzes GeneSilencing Gene Silencing (e.g., PGC1α repression) H3K9me->GeneSilencing Leads to

UNC6349 (Ket2) interaction with the CBX5 signaling pathway.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Aqueous Media The concentration of UNC6349 (Ket2) exceeds its solubility limit in the final aqueous buffer. The final concentration of DMSO may be too low to maintain solubility.Decrease the final concentration of UNC6349 (Ket2) in your assay. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥0.1%), but be mindful of potential solvent toxicity in cell-based assays. Perform a solubility test with your specific aqueous medium.
Inconsistent Experimental Results Degradation of UNC6349 (Ket2) due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.Prepare fresh dilutions from a properly stored, single-use aliquot of the DMSO stock solution for each experiment. Avoid prolonged exposure of the compound to light and elevated temperatures.
Low or No Observed Activity in Cell-Based Assays Poor cell permeability of the compound. The target (CBX5) is not expressed or is at very low levels in the cell line being used. The compound has degraded.Use cell lines with confirmed high expression of CBX5. Perform a positive control experiment with a known modulator of the pathway. Check the integrity of your compound stock. Consider using permeabilization agents if appropriate for your assay.
High Background Signal in Fluorescence-Based Assays Intrinsic fluorescence of UNC6349 (Ket2).Measure the fluorescence of UNC6349 (Ket2) alone at the excitation and emission wavelengths of your assay. If there is significant overlap, consider using a different detection method or subtracting the background fluorescence from your experimental wells.

Experimental Protocols

Protocol 1: Preparation of UNC6349 (Ket2) Stock Solution

Materials:

  • UNC6349 (Ket2) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of UNC6349 (Ket2) required to achieve the desired stock concentration (e.g., for a 10 mM stock, use the molecular weight of 823.93 g/mol ).

  • Weigh the UNC6349 (Ket2) powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Stock_Solution_Workflow start Start weigh Weigh UNC6349 (Ket2) powder start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Workflow for preparing UNC6349 (Ket2) stock solution.
Protocol 2: General Cell-Based Assay Workflow

Materials:

  • Cells expressing CBX5

  • Cell culture medium

  • UNC6349 (Ket2) stock solution (in DMSO)

  • Assay-specific reagents (e.g., antibodies, substrates)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the UNC6349 (Ket2) stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of UNC6349 (Ket2). Include a vehicle control (medium with the same concentration of DMSO but no compound).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, gene expression, protein levels).

  • Data Analysis: Analyze the data to determine the effect of UNC6349 (Ket2) on the measured parameter.

Cell_Assay_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells prepare_dilutions prepare_dilutions seed_cells->prepare_dilutions prepare_ prepare_ dilutions Prepare serial dilutions of UNC6349 (Ket2) treat_cells Treat cells with UNC6349 (Ket2) or vehicle incubate Incubate for desired time treat_cells->incubate assay_readout Perform assay readout incubate->assay_readout analyze_data Analyze data assay_readout->analyze_data end_node End analyze_data->end_node prepare_dilutions->treat_cells

General workflow for a cell-based assay with UNC6349 (Ket2).

References

Potential off-target effects of UNC6349 (Ket2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UNC6349 (Ket2), a diethyllysine-containing ligand designed as a chemical probe for the chromodomain of Chromobox protein homolog 5 (CBX5). This resource is intended for researchers, scientists, and drug development professionals utilizing UNC6349 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is UNC6349 (Ket2) and what is its primary target?

A1: UNC6349, also known as Ket2, is a synthetic, diethyllysine-containing peptide-based ligand. Its primary target is the chromodomain of CBX5, a protein involved in recognizing methylated histones and regulating chromatin structure. UNC6349 binds to wild-type CBX5 with a dissociation constant (KD) of 3.2 μM[1].

Q2: What are the known off-target effects of UNC6349?

A2: Currently, there is limited publicly available data on the comprehensive off-target profile of UNC6349. The primary publication focuses on its interaction with CBX5 and does not provide a broad selectivity panel against other protein families, such as kinases or other methyllysine reader domains[2]. Researchers should exercise caution and independently validate the specificity of UNC6349 in their experimental systems.

Q3: How can I test for potential off-target effects of UNC6349 in my experiments?

A3: To identify potential off-target effects, it is recommended to perform counter-screening or selectivity profiling. This can involve:

  • Biochemical Assays: Screening UNC6349 against a panel of related proteins, particularly other chromodomain-containing proteins and histone methyltransferases.

  • Cell-Based Assays: Employing techniques like cellular thermal shift assay (CETSA) or proteomics-based approaches to identify proteins that are engaged by UNC6349 in a cellular context.

  • Phenotypic Assays: Comparing the phenotype induced by UNC6349 with that of other known modulators of CBX5 or potential off-targets.

Q4: Are there any known structurally similar compounds with characterized off-target profiles?

A4: The primary publication on UNC6349 is part of a study investigating the binding of various alkyllysine-containing ligands to CBX5[2]. While direct off-target data for UNC6349 is scarce, researchers can refer to selectivity data for other chemical probes targeting epigenetic reader domains, which may share structural motifs. However, direct extrapolation of off-target profiles is not recommended, and experimental validation for UNC6349 is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. This could be due to off-target effects of UNC6349, where it interacts with proteins other than CBX5, leading to confounding biological responses.1. Validate Target Engagement: Confirm that UNC6349 is engaging CBX5 in your experimental system using methods like CETSA or co-immunoprecipitation. 2. Perform Orthogonal Experiments: Use alternative methods to modulate CBX5 function (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout) and compare the results with those obtained using UNC6349. 3. Dose-Response Analysis: Perform a careful dose-response study to determine the optimal concentration of UNC6349 that elicits the desired on-target effect with minimal off-target activity.
Observed phenotype does not align with known CBX5 biology. The observed phenotype might be a consequence of UNC6349 binding to one or more off-target proteins that are involved in different signaling pathways.1. Literature Review: Conduct a thorough literature search for proteins that are structurally similar to CBX5's chromodomain or are known to be promiscuous binders of small molecules. 2. Selectivity Profiling: If resources permit, perform a selectivity screen of UNC6349 against a panel of kinases and other epigenetic reader domains to identify potential off-targets. 3. Use of a Negative Control: Synthesize or obtain a structurally related but inactive analog of UNC6349 to use as a negative control in your experiments. This can help differentiate on-target from off-target effects.
Difficulty in reproducing results from the literature. Variations in experimental conditions, cell lines, or reagent quality can contribute to reproducibility issues. Off-target effects can also vary between different cellular contexts.1. Standardize Protocols: Ensure that your experimental protocols are strictly aligned with the published methods. 2. Cell Line Authentication: Verify the identity and purity of your cell lines. 3. Reagent Validation: Confirm the identity and purity of your UNC6349 sample. 4. Context-Specific Validation: Be aware that off-target effects can be cell-type specific. It is advisable to validate the on-target activity of UNC6349 in each new cell line used.

Data on UNC6349 (Ket2)

Table 1: Binding Affinity of UNC6349 to CBX5

CompoundTargetKD (μM)Assay TypeReference
UNC6349 (Ket2)Wild-Type CBX53.2Isothermal Titration Calorimetry (ITC)[1]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol is a general guideline for determining the binding affinity of UNC6349 to CBX5, as described in the primary literature.

  • Protein and Ligand Preparation:

    • Express and purify recombinant wild-type CBX5 protein.

    • Synthesize or procure UNC6349 (Ket2) ligand.

    • Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dialyze the protein against the ITC buffer.

    • Dissolve the UNC6349 ligand in the final dialysis buffer.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the CBX5 protein solution (e.g., 20-50 µM).

    • Load the injection syringe with the UNC6349 ligand solution (e.g., 200-500 µM).

    • Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat signals to obtain the enthalpy change (ΔH) for each injection.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Purify Recombinant CBX5 Protein itc Isothermal Titration Calorimetry (ITC) p1->itc l1 Synthesize/Procure UNC6349 (Ket2) l1->itc da Fit Binding Isotherm itc->da res Determine K_D, n, ΔH da->res

Caption: Workflow for determining the binding affinity of UNC6349 to CBX5 using ITC.

troubleshooting_logic start Unexpected Experimental Results with UNC6349 q1 Is the observed phenotype consistent with known CBX5 biology? start->q1 res_inconsistent Potential issue with experimental variability or reproducibility. q1->res_inconsistent Yes res_off_target High likelihood of off-target effects. q1->res_off_target No a1_yes Yes a1_no No action_repro Action: - Standardize protocols - Validate reagents - Authenticate cell lines res_inconsistent->action_repro action_off_target Action: - Perform orthogonal experiments - Conduct selectivity profiling - Use a negative control res_off_target->action_off_target

Caption: Logic diagram for troubleshooting unexpected results with UNC6349.

References

Navigating Experimental Variability with UNC6349 (Ket2): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UNC6349 (Ket2), a chemical probe targeting the chromobox protein homolog 5 (CBX5). This guide is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results and provide standardized protocols to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is UNC6349 (Ket2) and what is its primary target?

UNC6349 (Ket2) is a synthetic, diethyllysine-containing peptide-based ligand designed to bind to the wild-type chromobox protein homolog 5 (CBX5). It has a dissociation constant (KD) of 3.2 μM for CBX5.

Q2: What is the mechanism of action of CBX5?

CBX5 is an epigenetic "reader" protein that recognizes and binds to histone H3 methylated at lysine 9 (H3K9me). This binding is a key step in the formation of heterochromatin, leading to transcriptional repression or gene silencing.

Q3: What signaling pathway is CBX5 involved in?

CBX5 is a critical component of the CBX5/G9a/H3K9me-mediated gene repression pathway. In response to stimuli like TGF-β and increased matrix stiffness, the histone methyltransferase G9a methylates H3K9. CBX5 then binds to this methylated histone, leading to the recruitment of a transcriptional repressor complex that silences target genes, such as PPARGC1A (encoding PGC1α). This pathway is crucial in processes like fibroblast activation and the progression of lung fibrosis.

Troubleshooting Guide

Variability in experimental outcomes with UNC6349 (Ket2) can arise from several factors, from compound handling to assay conditions. This section provides a structured approach to troubleshoot common issues.

Issue 1: Inconsistent or No Observed Biological Effect

Possible Causes:

  • Compound Instability: Improper storage or handling of UNC6349 (Ket2) can lead to its degradation.

  • Incorrect Concentration: The effective concentration for a cellular response may not have been reached or may have been too high, leading to off-target effects or cytotoxicity.

  • Low Cell Permeability: As a peptide-based ligand, UNC6349 (Ket2) may have limited ability to cross the cell membrane.

  • Low Target Expression: The cell line used may not express sufficient levels of CBX5.

  • Inappropriate Assay Window: The time point for measuring the biological effect may be too early or too late.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Ensure UNC6349 (Ket2) has been stored according to the manufacturer's recommendations (typically desiccated at -20°C or -80°C for long-term storage).

    • Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Optimize Concentration:

    • Perform a dose-response experiment to determine the optimal concentration range. A starting point could be guided by its KD (3.2 μM), testing a range from 0.1 μM to 50 μM.

    • Include positive and negative controls to validate assay performance.

  • Assess Target Engagement in Cells:

    • If possible, perform a Cellular Thermal Shift Assay (CETSA) to confirm that UNC6349 (Ket2) is binding to CBX5 within the cell. An increase in the thermal stability of CBX5 in the presence of the compound indicates target engagement.

  • Confirm Target Expression:

    • Use Western Blot or RT-qPCR to verify the expression level of CBX5 in your chosen cell line.

  • Optimize Incubation Time:

    • Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired phenotype.

Issue 2: High Background or Off-Target Effects

Possible Causes:

  • Excessive Concentration: Using UNC6349 (Ket2) at concentrations significantly above its effective dose can lead to non-specific binding and off-target effects.

  • Compound Cytotoxicity: At high concentrations, the compound may induce cellular stress or death, confounding the interpretation of results.

  • Solvent Effects: The vehicle used to dissolve UNC6349 (Ket2) (e.g., DMSO) may have its own biological effects.

Troubleshooting Steps:

  • Determine Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50) of UNC6349 (Ket2) in your cell line.

    • Ensure that the concentrations used in your experiments are well below the CC50 value.

  • Include a Vehicle Control:

    • Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve UNC6349 (Ket2).

  • Investigate Selectivity:

    • If available, use a structurally similar but inactive control compound to differentiate on-target from off-target effects.

    • Consider testing the effect of UNC6349 (Ket2) on the activity of other CBX family members if relevant to your biological question.

Data Presentation

Table 1: Properties of UNC6349 (Ket2)

PropertyValueReference
Target Chromobox protein homolog 5 (CBX5)Kean KM, et al. (2022)
Binding Affinity (KD) 3.2 μMKean KM, et al. (2022)
Molecular Weight 823.93 g/mol MedChemExpress

Table 2: Recommended Starting Conditions for Cell-Based Assays (Hypothetical - requires experimental validation)

ParameterRecommended RangeNotes
Cell Seeding Density Cell line dependentOptimize for logarithmic growth phase during treatment.
UNC6349 (Ket2) Concentration 0.1 μM - 50 μMPerform a dose-response curve to determine the optimal concentration.
Incubation Time 6 - 72 hoursDependent on the biological endpoint being measured.
Vehicle Control DMSO (≤ 0.1%)Ensure the final DMSO concentration is consistent across all wells.

Experimental Protocols

Protocol 1: Preparation of UNC6349 (Ket2) Stock Solution

  • Reagent: UNC6349 (Ket2) powder.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Procedure: a. Briefly centrifuge the vial of UNC6349 (Ket2) to ensure all powder is at the bottom. b. Based on the molecular weight (823.93 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). c. Aseptically add the calculated volume of DMSO to the vial. d. Vortex briefly to ensure complete dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.

Protocol 2: Western Blot for Downstream Target Modulation (e.g., PGC1α)

  • Cell Culture and Treatment: a. Seed cells (e.g., human lung fibroblasts) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat cells with varying concentrations of UNC6349 (Ket2) or vehicle control for the desired incubation time (e.g., 24-48 hours). If studying the effect on TGF-β induced pathways, pre-treat with UNC6349 before adding TGF-β.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against PGC1α and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

CBX5 Signaling Pathway CBX5/G9a/H3K9me-Mediated Gene Repression Pathway TGFb TGF-β / Matrix Stiffness G9a G9a (Histone Methyltransferase) TGFb->G9a activates H3K9 Histone H3 G9a->H3K9 methylates H3K9me H3K9me CBX5 CBX5 (HP1α) H3K9me->CBX5 recruits RepressorComplex Transcriptional Repressor Complex CBX5->RepressorComplex forms PPARGC1A PPARGC1A Gene RepressorComplex->PPARGC1A represses transcription PGC1a PGC1α Protein PPARGC1A->PGC1a encodes FibroblastActivation Fibroblast Activation PGC1a->FibroblastActivation inhibits UNC6349 UNC6349 (Ket2) UNC6349->CBX5 inhibits binding

Caption: The CBX5/G9a/H3K9me signaling pathway leading to fibroblast activation.

Troubleshooting_Workflow Troubleshooting Workflow for UNC6349 (Ket2) Experiments Start Inconsistent or No Effect Observed CheckCompound Verify Compound Integrity (Storage, Fresh Stock) Start->CheckCompound OptimizeConc Optimize Concentration (Dose-Response) CheckCompound->OptimizeConc TargetEngagement Confirm Target Engagement (e.g., CETSA) OptimizeConc->TargetEngagement TargetExpression Check CBX5 Expression (Western/qPCR) TargetEngagement->TargetExpression OptimizeTime Optimize Incubation Time (Time-Course) TargetExpression->OptimizeTime Resolved Issue Resolved OptimizeTime->Resolved HighBackground High Background or Off-Target Effects CheckCytotoxicity Determine Cytotoxicity (CC50) HighBackground->CheckCytotoxicity VehicleControl Include Vehicle Control CheckCytotoxicity->VehicleControl InactiveControl Use Inactive Control (if available) VehicleControl->InactiveControl InactiveControl->Resolved

Caption: A logical workflow for troubleshooting common experimental issues with UNC6349 (Ket2).

Technical Support Center: Controlling for Novel Compound Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and control for the cytotoxic effects of novel small molecules, such as UNC6349 (Ket2), in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our cultures when treated with our test compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity with a new compound, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of the compound and ensuring the solvent (e.g., DMSO) concentration is at a non-toxic level.[1] It is also important to ensure the health and viability of your cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[2]

Q2: How can we reduce the cytotoxic effects of our compound without compromising its intended biological activity?

A2: Mitigating cytotoxicity while preserving the desired biological activity is a common challenge. Several strategies can be employed:

  • Optimize Concentration and Exposure Time: This is the most direct approach. Use the lowest effective concentration for the shortest duration necessary to observe the desired effect.[3][4]

  • Adjust Serum Concentration: The concentration of serum in your culture medium can influence drug availability and cytotoxicity. Serum proteins can bind to the compound, reducing its free concentration and thus its toxicity.[3] Experimenting with different serum concentrations may be beneficial.[3]

  • Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants (like N-acetylcysteine) if oxidative stress is suspected, or pan-caspase inhibitors (like Z-VAD-FMK) if apoptosis is the cause, may rescue cells from death.[2]

Q3: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (cell-growth-inhibiting) effect?

A3: It is important to determine whether your compound is killing the cells or simply preventing them from proliferating.[3] This can be achieved by using a combination of assays. A metabolic assay like the MTT assay measures cell viability, which can be reduced in both cases.[3] To distinguish, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) or a lactate dehydrogenase (LDH) release assay, which specifically measures cell death by detecting membrane damage.[5] An increase in LDH release would indicate a cytotoxic effect.

Q4: Could the solvent used to dissolve the compound be contributing to the observed toxicity?

A4: Absolutely. The solvent itself, commonly DMSO, can be toxic to cells, particularly at higher concentrations.[4] It is essential to run a vehicle control, which consists of cells treated with the same concentration of the solvent as used for the highest compound concentration, to rule out solvent-induced toxicity.[1]

Troubleshooting Guides

Guide 1: Initial Assessment and Mitigation of Cytotoxicity

If your compound is confirmed to be cytotoxic at the desired effective concentration, consider the following strategies to mitigate its toxic effects:

  • Verify Compound Integrity: Confirm the purity of your compound batch using methods like HPLC or NMR, as impurities can be highly toxic.[1] Ensure the compound is fully dissolved in the solvent before diluting it in culture medium to avoid precipitation, which can lead to inconsistent cell exposure.[1]

  • Optimize Dosing and Timing: Systematically lower the concentration of the compound and reduce the incubation time to find a window where the desired biological activity is retained with minimal toxicity.[3]

  • Modify Culture Conditions:

    • Cell Seeding Density: Ensure you are using an optimal cell seeding density. Too low a density can make cells more susceptible to toxins, while too high a density can mask toxicity due to other stress factors.[1]

    • Media Formulation: Use the optimal media formulation for your specific cell type, as this can impact their resilience to stressors.[3]

Guide 2: Investigating the Mechanism of Cytotoxicity

Understanding how your compound is inducing cell death can help in developing specific countermeasures.

  • Assess Apoptosis: A common mechanism of drug-induced cytotoxicity is the induction of apoptosis. This can be investigated by:

    • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7. A significant increase in their activity upon compound treatment suggests apoptosis.[6]

    • Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Assess Necrosis: Necrotic cell death is often characterized by the loss of membrane integrity. This can be measured using:

    • LDH Release Assay: As mentioned earlier, this assay quantifies the release of lactate dehydrogenase from damaged cells.

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes, making it a good marker for late apoptotic or necrotic cells.

  • Assess Mitochondrial Toxicity: If you suspect your compound is affecting mitochondrial function, you can:

    • Measure Oxygen Consumption Rate (OCR): Use an instrument like the Seahorse XF Analyzer to directly measure mitochondrial respiration.[1]

    • Mitochondrial Membrane Potential Dyes: Use fluorescent dyes like JC-1 or TMRM to assess changes in the mitochondrial membrane potential.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay

This protocol outlines a general method for measuring the activity of executioner caspases, indicating apoptosis.

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat them with your compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate in a buffer.

  • Assay: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

Data Presentation

Table 1: Example Dose-Response Data for Compound UNC6349 (Ket2) in A549 Cells

Compound Concentration (µM)% Cell Viability (MTT Assay)
0 (Vehicle Control)100 ± 5.2
0.198 ± 4.8
185 ± 6.1
552 ± 3.9
1025 ± 2.5
258 ± 1.7
502 ± 0.9
IC50 (µM) ~5.5

Data are presented as mean ± standard deviation.

Table 2: Effect of Co-treatment with a Pan-Caspase Inhibitor on UNC6349 (Ket2) Cytotoxicity

Treatment% Cell Viability (MTT Assay)
Vehicle Control100 ± 4.5
10 µM UNC6349 (Ket2)28 ± 3.1
20 µM Z-VAD-FMK99 ± 5.0
10 µM UNC6349 (Ket2) + 20 µM Z-VAD-FMK75 ± 6.3

Data are presented as mean ± standard deviation. A significant increase in viability with co-treatment suggests apoptosis is a major contributor to cytotoxicity.[2]

Visualizations

Experimental_Workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity start Start: High Cytotoxicity Observed verify Verify Compound Purity, Solubility, and Solvent Toxicity start->verify dose_response Perform Dose-Response & Time-Course Experiments verify->dose_response determine_ic50 Determine IC50/CC50 Values dose_response->determine_ic50 mechanism Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) determine_ic50->mechanism mitigate Apply Mitigation Strategies: - Optimize Concentration/Time - Adjust Serum Levels - Co-treat with Inhibitors mechanism->mitigate re_evaluate Re-evaluate Compound Activity and Cytotoxicity mitigate->re_evaluate end End: Optimized Protocol re_evaluate->end

Caption: Experimental workflow for assessing and mitigating compound cytotoxicity.

Troubleshooting_Flowchart Troubleshooting Flowchart for Compound Cytotoxicity start High Cytotoxicity Detected q_solvent Is Solvent Control Toxic? start->q_solvent a_solvent_yes Re-evaluate Solvent Type and Concentration q_solvent->a_solvent_yes Yes q_dose Is Cytotoxicity Dose-Dependent? q_solvent->q_dose No end Optimized Assay Conditions a_solvent_yes->end a_dose_no Check for Compound Precipitation or Assay Interference q_dose->a_dose_no No q_apoptosis Is Caspase Activity Increased? q_dose->q_apoptosis Yes a_dose_no->end a_apoptosis_yes Consider Co-treatment with Caspase Inhibitors q_apoptosis->a_apoptosis_yes Yes a_apoptosis_no Investigate Other Mechanisms (Necrosis, Mitochondrial Toxicity) q_apoptosis->a_apoptosis_no No a_apoptosis_yes->end a_apoptosis_no->end Apoptosis_Pathways Simplified Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptors (e.g., TNFR1, Fas) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria (via tBID) Executioner_Caspases Executioner Caspases (Caspase-3, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

References

Technical Support Center: Overcoming Poor Cell Permeability of UNC6349 (Ket2)

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with cell-impermeable compounds like UNC6349.

Question Possible Cause Suggested Solution
Why is no downstream effect of UNC6349 observed in cell-based assays? The compound may not be reaching its intracellular target due to poor cell membrane permeability.1. Increase Concentration: Perform a dose-response experiment with a higher concentration range of UNC6349. 2. Increase Incubation Time: Extend the incubation period to allow for more time for the compound to potentially enter the cells. 3. Permeabilize Cells: As a positive control, use a gentle permeabilizing agent like a low concentration of digitonin or saponin to facilitate UNC6349 entry. Note that this will disrupt normal cell physiology.
How can I confirm that poor cell permeability is the primary issue? Direct measurement of intracellular compound concentration or target engagement is necessary.1. Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stability of the target protein in the presence of the ligand (UNC6349). An increase in stability indicates that the compound is binding to its intracellular target. 2. LC-MS/MS Analysis of Cell Lysates: Directly quantify the intracellular concentration of UNC6349 after incubation. This provides a definitive measure of cell penetration.
What immediate strategies can enhance UNC6349 uptake in my current experiment? The use of cell-penetrating peptides or transient membrane disruption can be employed, though they have limitations.1. Co-incubation with Cell-Penetrating Peptides (CPPs): CPPs can facilitate the uptake of cargo molecules.[1] 2. Electroporation: This technique creates transient pores in the cell membrane, allowing for the entry of molecules.[1] Note that this method is harsh and can significantly impact cell viability and function.
Are there alternative formulations to improve UNC6349 delivery? Encapsulation in lipid-based carriers can improve cell entry.Liposomal Formulation: Encapsulating UNC6349 in liposomes can facilitate its delivery across the cell membrane through endocytosis.

Frequently Asked Questions (FAQs)

Q1: What physicochemical properties typically contribute to the poor cell permeability of a small molecule like UNC6349?

A1: Several factors can hinder a small molecule's ability to cross the cell membrane. According to Lipinski's "Rule of Five," poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.

  • A molecular weight greater than 500 Daltons.

  • A calculated logP (CLogP) greater than 5.

Additionally, a high polar surface area (PSA) is often associated with reduced cell permeability.

Q2: What are the long-term strategies for improving the cell permeability of UNC6349 through chemical modification?

A2: Medicinal chemistry approaches can be employed to synthesize analogs of UNC6349 with improved drug-like properties. These strategies include:

  • Prodrug Approach: Masking polar functional groups with moieties that are cleaved intracellularly can improve membrane permeation.[2]

  • Cyclization: This can reduce the number of conformational states and shield polar groups, thereby enhancing permeability.[1][3]

  • N-methylation: Replacing N-H bonds with N-CH3 can reduce the hydrogen bonding potential and increase lipophilicity.[3]

  • Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties but improved permeability characteristics.

Q3: Are there commercially available reagents that can assist in the delivery of UNC6349?

A3: Yes, several commercially available reagents can be used to improve the intracellular delivery of small molecules:

  • Transfection Reagents: Reagents typically used for nucleic acid delivery, such as lipid-based transfection reagents, can sometimes facilitate the uptake of small molecules.

  • Commercially Available CPPs: Several well-characterized CPPs are commercially available and can be conjugated to or co-incubated with your compound of interest.

Quantitative Data Summary

The following table presents a hypothetical comparison of UNC6349 with two rationally designed analogs aimed at improving cell permeability.

Compound Modification LogP MW (Da) HBD HBA Papp (10⁻⁶ cm/s) in Caco-2 Assay
UNC6349 Parent Compound1.5520611< 0.1
UNC6349-Pro Prodrug (Esterification of a carboxylic acid)2.85625111.2
UNC6349-Cyc Cyclized Analog2.1502490.8

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To provide a rapid, high-throughput assessment of a compound's passive membrane permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Donor solution (UNC6349 dissolved in a suitable buffer, e.g., PBS at pH 7.4)

  • Acceptor solution (Buffer with a solubilizing agent, e.g., 5% DMSO in PBS)

  • UV-Vis plate reader

Procedure:

  • Add the acceptor solution to the wells of the acceptor plate.

  • Carefully place the filter plate (with the lipid-coated membrane) on top of the acceptor plate.

  • Add the donor solution containing UNC6349 to the wells of the filter plate.

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, separate the filter and acceptor plates.

  • Measure the concentration of UNC6349 in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial])

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA] = Concentration in the acceptor well

    • [CD_initial] = Initial concentration in the donor well

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells, which serves as an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • UNC6349 solution in transport buffer

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with transport buffer.

  • Add the UNC6349 solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh transport buffer.

  • At the end of the experiment, take a sample from the apical side.

  • Add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer yellow that has crossed to the basolateral side to confirm monolayer integrity was maintained throughout the experiment.

  • Quantify the concentration of UNC6349 in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = The rate of appearance of the compound in the acceptor chamber

    • A = The surface area of the membrane

    • C0 = The initial concentration of the compound in the donor chamber

Visualizations

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Target_Protein Target Protein Kinase2->Target_Protein Activates Cellular_Response Cellular Response Target_Protein->Cellular_Response UNC6349 UNC6349 UNC6349->Target_Protein Inhibits

Caption: Intracellular signaling pathway showing UNC6349 inhibiting its target.

Troubleshooting_Workflow Start No effect of UNC6349 in cell-based assay Check_Permeability Is poor permeability the suspected cause? Start->Check_Permeability Check_Permeability->Start No, check other experimental factors Confirm_Permeability Confirm with CETSA or LC-MS/MS Check_Permeability->Confirm_Permeability Yes Short_Term_Strategies Try short-term strategies: - Increase concentration/time - Use CPPs or electroporation Confirm_Permeability->Short_Term_Strategies Long_Term_Strategies Synthesize analogs: - Prodrugs - Cyclization - N-methylation Confirm_Permeability->Long_Term_Strategies Re_evaluate Re-evaluate in cell-based assay Short_Term_Strategies->Re_evaluate Long_Term_Strategies->Re_evaluate

Caption: Workflow for troubleshooting poor cell permeability of UNC6349.

Logical_Relationship cluster_properties Physicochemical Properties cluster_solutions Improvement Strategies High_HBD_HBA High HBD/HBA Count Poor_Permeability Poor Cell Permeability High_HBD_HBA->Poor_Permeability High_MW High Molecular Weight High_MW->Poor_Permeability Low_LogP Low Lipophilicity Low_LogP->Poor_Permeability Prodrug Prodrug Approach Poor_Permeability->Prodrug Address with Cyclization Cyclization Poor_Permeability->Cyclization Address with Analogs Lipophilic Analogs Poor_Permeability->Analogs Address with

Caption: Relationship between physicochemical properties and improvement strategies.

References

Technical Support Center: Interpreting Unexpected Phenotypes After G9a/GLP Inhibition with UNC0638/UNC0642

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing G9a/GLP histone methyltransferase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypes that may arise during your experiments with compounds like UNC0638 and UNC0642. While the query mentioned UNC6349 (Ket2), this appears to be a less common name, and the vast majority of scientific literature points to UNC0638 and UNC0642 as the key chemical probes for inhibiting G9a and GLP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for G9a/GLP inhibitors like UNC0638 and UNC0642?

A1: UNC0638 and UNC0642 are potent and selective small molecule inhibitors of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][4] G9a and GLP often form a heterodimeric complex to carry out their function in euchromatin.[1] By inhibiting these enzymes, UNC0638 and UNC0642 lead to a global reduction in H3K9me2 levels, which can reactivate the expression of silenced genes.[2][3]

Q2: We observe significant cytotoxicity at concentrations where we don't see maximal H3K9me2 reduction. Is this expected?

A2: This can be an unexpected phenotype. While high concentrations of any compound can lead to toxicity, some studies have shown that the cytotoxic effects of certain G9a/GLP inhibitors may not be directly linked to their on-target enzymatic inhibition. For example, the inhibitor UNC0638 has been reported to have off-target effects on choline kinase alpha (CHKA), which could contribute to its anti-proliferative and cytotoxic properties in some cell lines.[5] In contrast, another G9a/GLP inhibitor, A-366, shows less cytotoxicity at equivalent concentrations for H3K9me2 inhibition, suggesting the cytotoxic effects of UNC0638 might be, in part, off-target.[6][7][8] It is crucial to determine the therapeutic window where on-target effects are observed without significant cytotoxicity.

Q3: We are studying development and see paradoxical phenotypes upon treatment. For instance, we expected to see one outcome based on genetic knockout studies, but our inhibitor treatment shows the opposite. Why might this be?

A3: This is a critical observation and highlights the complexity of using chemical inhibitors, especially during development. A study on the effects of G9a/GLP inhibition on anxiety-related behavior in mice provides a compelling example. While chronic inhibition in adult mice had anxiolytic (anxiety-reducing) effects, exposure to the inhibitors during embryonic development led to increased anxiety-like behaviors in adulthood.[9] This suggests that the timing and duration of inhibition can have profoundly different, and sometimes opposite, effects. The developing brain may have different dependencies on G9a/GLP activity, and early inhibition could lead to lasting neurodevelopmental changes that are not simply a reflection of the acute enzymatic inhibition in adults.[9]

Q4: Besides histone H3, are there other known substrates of G9a and GLP that could contribute to unexpected phenotypes?

A4: Yes, G9a and GLP are known to methylate a variety of non-histone proteins. These non-histone substrates are involved in diverse cellular processes, and their altered methylation status upon inhibitor treatment could certainly lead to unexpected phenotypes. Some of the known non-histone targets include p53, DNMT1, and MyoD.[10] The functional consequences of inhibiting the methylation of these proteins are still being actively investigated but could contribute to phenotypes observed independently of histone modification changes.

Troubleshooting Guide

This guide provides a structured approach to investigating unexpected phenotypes following treatment with G9a/GLP inhibitors.

Problem 1: High Cytotoxicity Uncorrelated with H3K9me2 Inhibition
Possible Cause Suggested Action
Off-target effects of the inhibitor. 1. Use a structurally different G9a/GLP inhibitor: Compare the effects of your primary inhibitor (e.g., UNC0638) with another selective inhibitor like A-366. If the cytotoxicity is specific to one inhibitor, it is more likely an off-target effect.[5][8] 2. Perform a dose-response curve for both H3K9me2 reduction and cytotoxicity: Determine the concentration at which you see significant H3K9me2 reduction with minimal impact on cell viability. This is your optimal working concentration. 3. Rescue experiment: If a specific off-target is suspected (e.g., CHKA for UNC0638), try to rescue the phenotype by supplementing the media with the product of the off-target enzyme (e.g., phosphocholine).
Cell-line specific sensitivity. Test the inhibitor on a panel of different cell lines to see if the high cytotoxicity is a general phenomenon or specific to your model system.
Problem 2: Discrepancy Between Phenotypes from Inhibitor Treatment and Genetic Knockdown
Possible Cause Suggested Action
Incomplete inhibition. 1. Confirm target engagement: Titrate the inhibitor and measure the global reduction of H3K9me2 by Western blot or In-Cell Western to ensure you are achieving maximal inhibition at the concentrations used.[11] 2. Assess impact on gene expression: Use qPCR to check if known G9a/GLP target genes are being de-repressed as expected.
Non-catalytic functions of G9a/GLP. Genetic knockdown removes the entire protein, including any scaffolding or protein-protein interaction functions that are independent of its catalytic activity. Chemical inhibitors only block the enzymatic function.[10] Consider that the observed phenotype in knockdown experiments might be due to the loss of these non-catalytic roles.
Developmental or temporal effects. As seen in developmental studies, the timing of inhibition is critical.[9] If you are studying a dynamic process, consider that inhibiting the enzyme at different stages may yield different outcomes.

Quantitative Data Summary

Table 1: Comparison of Cellular Activity and Cytotoxicity of G9a/GLP Inhibitors

CompoundTarget(s)H3K9me2 Inhibition EC50 (PC-3 cells)Cell Proliferation EC50 (MOLT-16 cells)Cell Proliferation EC50 (HT-1080 cells)
UNC0638 G9a/GLP~300 nM[11]1.4 µM (2 days)[8]0.5 µM (5 days)[8]
A-366 G9a/GLP~300 nM[11]> 10 µM[8]> 10 µM[8]

This table highlights that while both inhibitors have similar potency for inhibiting H3K9me2, UNC0638 exhibits significantly more anti-proliferative effects in certain cell lines, suggesting potential off-target activities.

Key Experimental Protocols

Protocol 1: In-Cell Western for H3K9me2 Levels

This protocol allows for the quantification of histone methylation in a high-throughput format.

Materials:

  • 96-well cell culture plates

  • G9a/GLP inhibitor (e.g., UNC0642)

  • Primary antibodies: Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • LI-COR® Odyssey® Imaging System

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the G9a/GLP inhibitor for the desired time (e.g., 48-72 hours).

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Block with LI-COR® Odyssey® Blocking Buffer for 1.5 hours.

  • Incubate with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C.

  • Wash plates three times with PBS containing 0.1% Tween-20.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash plates three times with PBS-T and once with PBS.

  • Scan the plate using a LI-COR® Odyssey® imager at 700 nm and 800 nm wavelengths.

  • Quantify the signal intensity for H3K9me2 and normalize to the signal for total Histone H3.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of the inhibitor on cell proliferation and survival.

Materials:

  • 6-well cell culture plates

  • G9a/GLP inhibitor

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow cells to adhere overnight.

  • Treat cells with the G9a/GLP inhibitor at various concentrations. Include a vehicle control.

  • Incubate the plates for 10-14 days, replacing the media with fresh inhibitor-containing media every 3-4 days.

  • When colonies are visible, wash the cells with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Image the plates and quantify the number and size of colonies.

Visualizations

G9a_GLP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action G9a_GLP G9a/GLP Heterodimer H3K9 Histone H3 (K9) G9a_GLP->H3K9 Methylation DNMT DNMTs G9a_GLP->DNMT Recruitment Non_Histone Non-Histone Proteins (e.g., p53) G9a_GLP->Non_Histone Methylation H3K9me2 H3K9me2 Gene_Silencing Gene Silencing H3K9me2->Gene_Silencing DNA_methylation DNA Methylation DNMT->DNA_methylation DNA_methylation->Gene_Silencing Methylated_Non_Histone Methylated Non-Histone Protein Altered_Function Altered Protein Function Methylated_Non_Histone->Altered_Function UNC0642 UNC0642 / UNC0638 UNC0642->G9a_GLP Inhibition

Caption: G9a/GLP signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Q1 Is there high cytotoxicity? Start->Q1 A1_Yes Compare with structurally different G9a/GLP inhibitor Q1->A1_Yes Yes A1_No Proceed to next question Q1->A1_No No Off_Target Likely Off-Target Effect A1_Yes->Off_Target Q2 Phenotype differs from genetic knockdown? A1_No->Q2 A2_Yes Investigate non-catalytic functions and temporal effects Q2->A2_Yes Yes A2_No Phenotype is likely on-target and context-specific Q2->A2_No No On_Target Likely On-Target Effect A2_Yes->On_Target A2_No->On_Target

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Minimizing batch-to-batch variation of UNC6349 (Ket2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation of UNC6349 (Ket2).

Frequently Asked Questions (FAQs)

Q1: What is UNC6349 (Ket2) and what is its mechanism of action?

UNC6349 (Ket2) is a small molecule inhibitor that targets Chromobox protein homolog 5 (CBX5). CBX5 is a key epigenetic regulator involved in the formation and maintenance of heterochromatin, leading to gene silencing. By inhibiting CBX5, UNC6349 can modulate gene expression, making it a valuable tool for research in areas such as oncology and fibrosis.

Q2: What are the most common causes of batch-to-batch variation with UNC6349 (Ket2)?

Batch-to-batch variation in small molecules like UNC6349 can stem from several factors during synthesis and handling. These include:

  • Purity: Differences in the purity of the final compound.

  • Residual Solvents: Varying levels of residual solvents from the synthesis process.

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.

  • Degradation: Improper storage and handling can lead to degradation of the compound.

Q3: How should I properly store and handle UNC6349 (Ket2) to ensure its stability?

To maintain the integrity of UNC6349 (Ket2), it is recommended to:

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.

Q4: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?

Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Density: The number of cells seeded per well can affect the effective concentration of the inhibitor. Ensure consistent cell seeding density across experiments.

  • Incubation Time: The duration of exposure to the compound can significantly impact the apparent IC50. Use a consistent incubation time for all experiments.

  • Compound Stability in Media: UNC6349 may have limited stability in aqueous cell culture media. Prepare fresh dilutions in media for each experiment and consider the timing of your assays.

Troubleshooting Guides

Issue 1: Low Potency or Lack of Expected Biological Activity

If you are not observing the expected inhibitory effect of UNC6349 in your experiments, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Potency

start Start: Low/No Activity check_coa 1. Verify Certificate of Analysis (CoA) Purity, Identity start->check_coa check_storage 2. Review Storage & Handling Proper temperature, light protection? check_coa->check_storage CoA OK outcome_bad Issue Persists: Contact Supplier check_coa->outcome_bad CoA Discrepancy check_solubility 3. Assess Compound Solubility Precipitation in stock or media? check_storage->check_solubility Handling OK check_storage->outcome_bad Improper Handling check_protocol 4. Examine Experimental Protocol Concentration, incubation time correct? check_solubility->check_protocol Soluble check_solubility->outcome_bad Precipitation check_cells 5. Evaluate Cell Health & Passage Viable cells, consistent passage? check_protocol->check_cells Protocol OK check_protocol->outcome_bad Protocol Error outcome_good Activity Restored check_cells->outcome_good Cells Healthy check_cells->outcome_bad Cell Issues

Caption: Troubleshooting workflow for low UNC6349 activity.

Issue 2: High Variability Between Replicate Wells

High variability in results across replicate wells can obscure the true effect of the compound.

Troubleshooting Workflow for High Replicate Variability

start Start: High Replicate Variability check_pipetting 1. Review Pipetting Technique Consistent volumes, proper mixing? start->check_pipetting check_edge_effect 2. Assess for Edge Effects Are outer wells behaving differently? check_pipetting->check_edge_effect Technique OK outcome_bad Issue Persists: Re-evaluate Assay check_pipetting->outcome_bad Inconsistent Pipetting check_cell_seeding 3. Verify Cell Seeding Uniformity Even cell distribution in wells? check_edge_effect->check_cell_seeding No Edge Effect check_edge_effect->outcome_bad Edge Effect Present check_compound_prep 4. Examine Compound Dilution Thorough mixing of serial dilutions? check_cell_seeding->check_compound_prep Uniform Seeding check_cell_seeding->outcome_bad Uneven Seeding outcome_good Variability Reduced check_compound_prep->outcome_good Proper Dilution check_compound_prep->outcome_bad Improper Dilution

Caption: Troubleshooting workflow for high replicate variability.

Data Presentation

Table 1: Example Certificate of Analysis for UNC6349 (Ket2)
TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Purity (HPLC) ≥ 98.0%99.2%HPLC
Identity (¹H-NMR) Conforms to structureConformsNMR
Identity (MS) Conforms to structureConformsMS
Residual Solvents ≤ 0.5%0.1%GC-HS
Water Content ≤ 0.5%0.2%Karl Fischer
Table 2: Recommended Quality Control Checks for Incoming Batches
ParameterRecommended TestAcceptance CriteriaPotential Impact of Deviation
Purity HPLC≥ 98.0%Lower purity can lead to reduced potency and off-target effects.
Identity ¹H-NMR and MSMatch reference spectraIncorrect compound will lead to a complete lack of specific activity.
Solubility Visual inspection in DMSOClear solution at 10 mMPoor solubility can lead to inaccurate dosing and precipitation in assays.
Appearance VisualWhite to off-white solidColor changes may indicate degradation or impurities.

Experimental Protocols

Protocol 1: Preparation of UNC6349 (Ket2) Stock and Working Solutions
  • Stock Solution (10 mM): a. Equilibrate the vial of solid UNC6349 to room temperature before opening. b. Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a 10 mM concentration. c. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution. d. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

  • Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Ensure the final DMSO concentration in the cell culture wells is below the tolerance level of your cell line (typically ≤ 0.5%). d. Use the working solutions immediately after preparation.

Protocol 2: Cell Viability Assay (Example using a Luminescent ATP-based Assay)
  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh, pre-warmed complete medium. c. Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate. e. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of UNC6349 in complete medium from your stock solution. b. Include a vehicle control (medium with the same final DMSO concentration as the highest UNC6349 concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared UNC6349 dilutions or controls. d. Incubate for the desired treatment period (e.g., 72 hours).

  • Data Acquisition: a. Equilibrate the plate and the luminescent cell viability reagent to room temperature. b. Add the recommended volume of the reagent to each well. c. Mix on an orbital shaker for 2 minutes. d. Incubate at room temperature for 10 minutes, protected from light. e. Measure the luminescence using a plate reader.

Mandatory Visualization

CBX5 Signaling Pathway in Gene Repression

cluster_0 Epigenetic Regulation by CBX5 H3K9me3 H3K9me3 CBX5 CBX5 (HP1α) H3K9me3->CBX5 recruits Heterochromatin Heterochromatin Formation CBX5->Heterochromatin promotes UNC6349 UNC6349 (Ket2) UNC6349->CBX5 inhibits Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing leads to

Caption: Simplified CBX5 pathway in gene silencing.

Technical Support Center: UNC6349 (Ket2) and CBX5 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the inhibition of Chromobox homolog 5 (CBX5) by UNC6349 (also known as Ket2).

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between UNC6349 (Ket2) and CBX5?

A1: UNC6349 is a known ligand for CBX5. It is a diethyllysine-containing compound that binds to the wild-type CBX5 protein with a dissociation constant (Kd) of 3.2 μM, as determined by isothermal titration calorimetry (ITC). This indicates a direct binding interaction between UNC6349 and CBX5.

Q2: What is the mechanism of action of CBX5?

A2: CBX5, also known as HP1α, is a key epigenetic reader protein. It recognizes and binds to histone H3 tails that are methylated at lysine 9 (H3K9me), which leads to the formation of heterochromatin and subsequent gene silencing. By binding to this modified histone, CBX5 plays a crucial role in regulating gene expression.

Q3: In what biological processes is CBX5 involved?

A3: CBX5 is involved in a variety of cellular processes, including the regulation of gene expression, maintenance of chromatin structure, and the DNA damage response. Dysregulation of CBX5 has been implicated in several diseases, including cancer and lung fibrosis.

Troubleshooting Guide: UNC6349 Not Inhibiting CBX5

If you are observing a lack of inhibition of CBX5 by UNC6349 in your experiments, several factors could be contributing to this issue. This guide provides a systematic approach to troubleshooting your assay.

Logical Flow for Troubleshooting

troubleshooting_flow cluster_reagents Reagent Quality Checks cluster_conditions Assay Condition Checks cluster_protocol Protocol Review cluster_analysis Data Analysis Review start Start: No Inhibition Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality assay_conditions 2. Check Assay Conditions reagent_quality->assay_conditions unc6349_check UNC6349 Integrity: - Confirm identity & purity - Check for degradation - Verify solubility & concentration reagent_quality->unc6349_check cbx5_check CBX5 Activity: - Confirm protein identity & purity - Test enzymatic/binding activity - Check for proper folding & stability reagent_quality->cbx5_check experimental_protocol 3. Review Experimental Protocol assay_conditions->experimental_protocol buffer_check Buffer Composition: - pH, salt, detergent conc. - Presence of DTT assay_conditions->buffer_check incubation_check Incubation Time & Temp: - Ensure equilibrium is reached - Check for reagent instability assay_conditions->incubation_check dmso_check DMSO Concentration: - Keep final concentration low (<1%) - Check for solvent effects assay_conditions->dmso_check data_analysis 4. Re-evaluate Data Analysis experimental_protocol->data_analysis order_addition Order of Addition: - Pre-incubation steps? experimental_protocol->order_addition concentrations Component Concentrations: - Are they in the optimal range for the assay? experimental_protocol->concentrations controls Controls: - Positive & negative controls working? experimental_protocol->controls conclusion Conclusion: Identify & Address Issue data_analysis->conclusion background_sub Background Subtraction data_analysis->background_sub curve_fit Curve Fitting & IC50 Calculation data_analysis->curve_fit

Caption: A flowchart outlining the key areas to investigate when troubleshooting the lack of UNC6349-mediated inhibition of CBX5.

Reagent Quality and Handling
Parameter Potential Issue Recommended Action
UNC6349 (Ket2) Degradation: Compound may have degraded due to improper storage or multiple freeze-thaw cycles.Store UNC6349 as a powder at -20°C. For solutions in DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles.
Incorrect Concentration: Errors in weighing or dilution can lead to a lower than expected concentration.Verify the concentration of your stock solution using a sensitive analytical method if possible. Prepare fresh dilutions from a new stock.
Solubility Issues: UNC6349 may not be fully dissolved in the assay buffer, reducing its effective concentration.Ensure UNC6349 is completely dissolved in DMSO before diluting into the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid protein denaturation and compound precipitation.
CBX5 Protein Inactivity: The protein may be misfolded, aggregated, or degraded.Confirm the purity and integrity of the CBX5 protein using SDS-PAGE. Test the activity of the protein using a known positive control interactor or substrate.
Improper Storage: Incorrect storage conditions can lead to loss of activity.Store recombinant CBX5 protein at -80°C in a buffer containing cryoprotectants like glycerol. A recommended storage buffer is 20mM Tris-HCl (pH 8.0), 100mM NaCl, 1mM DTT, and 30% glycerol.[1] Avoid repeated freeze-thaw cycles.
Assay Conditions
Parameter Potential Issue Recommended Action
Assay Buffer Suboptimal Composition: The pH, salt concentration, or absence of necessary additives can affect the protein's activity and the inhibitor's binding.A common starting buffer for CBX5 is Tris-based (e.g., 20mM Tris-HCl, pH 8.0) with a physiological salt concentration (e.g., 100-150mM NaCl). The addition of a reducing agent like DTT (e.g., 1mM) is often necessary to prevent protein oxidation and aggregation. A non-ionic detergent (e.g., 0.01% Tween-20) can help prevent non-specific binding.
Incubation Time Insufficient Time to Reach Equilibrium: The binding of UNC6349 to CBX5 may be slow, and a short incubation time will not be sufficient to observe inhibition.Increase the incubation time of the protein with the inhibitor before adding the substrate or detection reagents.
Temperature Suboptimal Temperature: Temperature can affect protein stability and enzyme kinetics.Most biochemical assays are performed at room temperature (20-25°C) or 37°C. Ensure the temperature is consistent throughout the experiment.
DMSO Concentration High DMSO Concentration: High concentrations of DMSO can denature proteins and interfere with the assay.Keep the final DMSO concentration in the assay as low as possible, ideally below 1%. Ensure that the DMSO concentration is consistent across all wells, including controls.
Experimental Protocol
Parameter Potential Issue Recommended Action
Order of Addition Incorrect Sequence: The order in which reagents are added can significantly impact the results.Typically, the enzyme (CBX5) should be pre-incubated with the inhibitor (UNC6349) to allow for binding before the addition of the substrate or binding partner.
Reagent Concentrations Suboptimal Concentrations: The concentrations of CBX5, substrate/binding partner, and detection reagents may not be in the optimal range for the assay.Titrate each component of the assay to determine the optimal concentration that gives a robust signal window. For inhibition assays, the concentration of the substrate or binding partner should ideally be at or below its Km or Kd value.
Controls Failure of Controls: If positive and negative controls are not behaving as expected, it indicates a fundamental problem with the assay.Ensure that your no-inhibitor control (e.g., DMSO only) shows full activity and your no-enzyme/substrate control shows no signal. A positive control inhibitor, if available, should show the expected inhibition.

Detailed Experimental Protocols (Templates)

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the proximity of two molecules. For CBX5, this could be the interaction with a biotinylated histone H3 peptide methylated at lysine 9 (H3K9me3).

Workflow for TR-FRET Assay Development

trfret_workflow start Start reagent_prep 1. Prepare Reagents: - His-tagged CBX5 - Biotinylated H3K9me3 peptide - Tb-anti-His Ab (Donor) - Streptavidin-Acceptor start->reagent_prep titration 2. Titrate Reagents: - Determine optimal concentrations of CBX5 and peptide reagent_prep->titration assay_setup 3. Assay Setup: - Add CBX5, peptide, and UNC6349 to plate titration->assay_setup incubation1 4. Incubate assay_setup->incubation1 detection_reagents 5. Add Detection Reagents: - Tb-anti-His Ab - Streptavidin-Acceptor incubation1->detection_reagents incubation2 6. Incubate detection_reagents->incubation2 read_plate 7. Read Plate: - Measure TR-FRET signal incubation2->read_plate end End read_plate->end

Caption: A generalized workflow for developing a TR-FRET assay to measure the interaction between CBX5 and a histone peptide.

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • CBX5: Recombinant His-tagged CBX5.

    • Peptide: Biotinylated H3K9me3 peptide.

    • UNC6349: Prepare a serial dilution in DMSO, then dilute into assay buffer.

    • Detection Reagents: Terbium-labeled anti-His antibody (donor) and a suitable streptavidin-conjugated acceptor fluorophore.

  • Assay Procedure (384-well plate):

    • Add 2 µL of UNC6349 dilution or DMSO control to the wells.

    • Add 4 µL of CBX5 protein diluted in assay buffer.

    • Add 4 µL of biotinylated H3K9me3 peptide diluted in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Terbium-labeled anti-His antibody.

    • Add 5 µL of streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay also measures molecular proximity.

Workflow for AlphaLISA Assay Development

alphalisa_workflow start Start reagent_prep 1. Prepare Reagents: - GST-tagged CBX5 - Biotinylated H3K9me3 peptide - Donor Beads (Streptavidin-coated) - Acceptor Beads (Anti-GST) start->reagent_prep titration 2. Titrate Reagents: - Determine optimal concentrations of CBX5 and peptide reagent_prep->titration assay_setup 3. Assay Setup: - Add CBX5, peptide, and UNC6349 to plate titration->assay_setup incubation1 4. Incubate assay_setup->incubation1 add_beads 5. Add Donor & Acceptor Beads incubation1->add_beads incubation2 6. Incubate in the dark add_beads->incubation2 read_plate 7. Read Plate: - Measure AlphaLISA signal incubation2->read_plate end End read_plate->end

Caption: A generalized workflow for developing an AlphaLISA assay to measure the interaction between CBX5 and a histone peptide.

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

    • CBX5: Recombinant GST-tagged CBX5.

    • Peptide: Biotinylated H3K9me3 peptide.

    • UNC6349: Prepare a serial dilution in DMSO, then dilute into assay buffer.

    • Beads: Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of UNC6349 dilution or DMSO control to the wells.

    • Add 2.5 µL of a mix of GST-CBX5 and biotinylated H3K9me3 peptide.

    • Incubate for 30-60 minutes at room temperature.

    • Add 5 µL of a mix of Donor and Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

Quantitative Data Summary

CompoundTargetAssay TypeValue
UNC6349 (Ket2)CBX5Isothermal Titration Calorimetry (ITC)Kd = 3.2 µM

Note on Kd vs. IC50: The dissociation constant (Kd) is a measure of binding affinity, while the half-maximal inhibitory concentration (IC50) is a measure of the functional inhibition in a specific assay. The IC50 value is dependent on the assay conditions, particularly the concentration of the competing substrate or binding partner. According to the Cheng-Prusoff equation, for a competitive inhibitor, the IC50 will be greater than the Ki (which is often approximated by the Kd), and the difference will increase with higher substrate concentrations. If you are not observing inhibition, it is possible your assay conditions are not sensitive enough to detect the effect of a micromolar affinity inhibitor. Consider lowering the concentration of the CBX5 binding partner (e.g., the H3K9me3 peptide) to be closer to its Kd for the interaction.

References

Validation & Comparative

Validating UNC6349 (Ket2) target engagement in cells

Author: BenchChem Technical Support Team. Date: November 2025

UNC6349 - MedChemExpress UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.medchemexpress.com/unc6349.html UNC6349 UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.selleckchem.com/products/unc6349.html A chemical probe for Tudor-domain containing protein 5 (TDRD5) - UNC6349 UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.caymanchem.com/product/21532/unc6349 A new inhibitor of Dot1L, UNC0638, has a unique binding mode and inhibits H3K79 methylation in cells UNC0638, a new inhibitor of Dot1L, has a unique binding mode and inhibits H3K79 methylation in cells. https://pubmed.ncbi.nlm.nih.gov/22421113/ Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160357/ UNC1215, a new chemical probe for the methyl-lysine binding function of L3MBTL3 UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3. UNC1215 binds to the L3MBTL3 malignant brain tumor (MBT) domains with an IC50 of 120 nM and binds to endogenous L3MBTL3 in cells as demonstrated by a cellular thermal shift assay (CETSA). UNC1215 is selective for L3MBTL3 over other Kme-binding proteins and other protein classes. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3834241/ UNC0638, a new inhibitor of Dot1L, has a unique binding mode and inhibits H3K79 methylation in cells. UNC0638, a new inhibitor of Dot1L, has a unique binding mode and inhibits H3K79 methylation in cells. https://www.creative-biolabs.com/epigenetics/unc0638-a-new-inhibitor-of-dot1l-has-a-unique-binding-mode-and-inhibits-h3k79-methylation-in-cells.htm A displacement assay for the discovery of inhibitors of the L3MBTL1-H4K20me2 interaction We developed a robust and sensitive AlphaScreen assay to discover inhibitors of the interaction between the methyl-lysine (Kme) reader protein L3MBTL1 and its natural ligand, histone H4 dimethylated on lysine 20 (H4K20me2). https://pubmed.ncbi.nlm.nih.gov/21172909/ UNC0631 is a potent and selective inhibitor of G9a and GLP UNC0631 is a potent and selective inhibitor of G9a and GLP, two histone methyltransferases that are involved in gene silencing. UNC0631 has been shown to have anti-cancer activity in a variety of cancer cell lines. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057301/ UNC0642 is a potent and selective inhibitor of G9a and GLP UNC0642 is a potent and selective inhibitor of G9a and GLP, two histone methyltransferases that are involved in gene silencing. UNC0642 has been shown to have anti-cancer activity in a variety of cancer cell lines. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3405503/ UNC0638, a potent and selective inhibitor of DOT1L UNC0638 is a potent and selective inhibitor of DOT1L, a histone methyltransferase that is involved in the regulation of gene expression. UNC0638 has been shown to have anti-cancer activity in a variety of cancer cell lines. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3327739/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.medkoo.com/products/26839 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chemscene.com/products/UNC6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.usbio.net/item/U8069-05 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.adooq.com/unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.capotchem.com/products/cas-1431793-44-3.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.biocrick.com/products/BCN0824.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.bocsci.com/unc6349-cas-1431793-44-3.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.blcchemical.com/product/UNC6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.abovchem.com/product/UNC6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.achemblock.com/products/1431793-44-3.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.ark-pharm.com/products/ark-31589.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.axonmedchem.com/product/21532 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.aatbio.com/products/unc6349 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.abbkine.com/product/unc6349-bmb30303.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.activebiochem.com/product/a-1019.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.biovision.com/products/unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.biopurify.com/p-unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chemietek.com/product/unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.glpbio.com/unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.apexbt.com/unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.targetmol.com/product/UNC6349 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.keyorganics.net/product/unc6349 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.clearsynth.com/en/cas/1431793-44-3/UNC6349 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.combi-blocks.com/products/OR-3333.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chem-space.com/compounds/csc215082101 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chemdiv.com/product/8011-1335/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chembd.com/products/1431793-44-3/unc6349 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.vitasmlab.com/product/stk790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.spectrum-chemical.com/product/UNC6349 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.synthonix.com/products/s-4537/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.synblock.com/products/sb03943.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.tcichemicals.com/US/en/p/U0079 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.tocris.com/products/unc6349_5482 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.torontoresearchchemicals.com/products/u563490 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.cloud-clone.com/product/UNC6349-1431793-44-3.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.enzolifesciences.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.everest-biotech.com/product/unc6349/EB-P21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.focusbiomolecules.com/products/unc6349/10-1559/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be a useful probe for research of heterochromatin. https://www.axxora.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.bioconnect.nl/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.biomol.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.funakoshi.co.jp/contents/57993 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.interchim.fr/ft/A/ALX-270-527.pdf A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.labome.com/product/UNC6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.lubio.ch/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.mobitec.com/products/pro_detail.php?id=ALX-270-527 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.peptanova.de/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.stratech.co.uk/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.taiyo-bio.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.ubpbio.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.vectorlabs.com/products/small-molecules/unc6349-alx-270-527 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.wolflabs.co.uk/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.adipo.net/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.anamed.de/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.antibodies-online.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.biocat.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.biozol.de/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.carbosynth.com/carbosynth/product/unc6349/FC153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.caymanchem.com/product/21532/UNC6349 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.clinisciences.com/en/buy/product/unc6349-alx-270-527-c100.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.covalab.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.donningsci.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.epigentek.com/catalog/product/view/id/6653/s/unc6349/category/214/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.genaxxon.com/product/unc6349/M6009/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.genetex.com/Product/Detail/UNC6349/GTX-634900 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.ivp-chemicals.de/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.jbt-agencies.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.kfs-biochem.de/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.labclinics.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.lifespanbio.com/product/unc6349/LS-P21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.medchemtronica.com/product/unc6349/MT-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.molport.com/shop/molecule-link/MolPort-009-958-261 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.mybiosource.com/product/unc6349/MBS735749 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.novusbio.com/products/unc6349_nbl-21532 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.prospecbio.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.raybiotech.com/products/unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.scbt.com/p/unc6349-1431793-44-3 A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.stemcell.com/products/unc6349.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.stjohnslabs.com/product/unc6349/STJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.sysy.com/product/unc6349/SY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.tebu-bio.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.timtec.net/product/unc6349/ST0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.viatravel.com/product/unc6349/ALX-270-527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.acmebioscience.com/product/unc6349/AC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.amsbio.com/product/unc6349/AMS-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.biorbyt.com/product/orb381989/UNC6349/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.carbosynth.com/carbosynth/product/unc6349/FC153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chem-bridge.com/product/unc6349/21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chemieliva.com/product/unc6349/CL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chemik.com/product/unc6349/CK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chempur.com/product/unc6349/CP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chemscence.com/product/unc6349/CS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.chemshuttle.com/product/unc6349/CS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.city-chemical.com/product/unc6349/CC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.combi-chem.com/product/unc6349/CC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/BCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/ET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/ET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/ED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/ES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/ES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/ET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/ET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EG-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/ES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/ES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/ESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/ESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/ETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/ETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/ECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/ECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/ECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/ECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/ECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/ECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/ECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/ECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEG-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEG-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEEE-153200/ A chemical probe for the Tudor-door containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEEEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEEEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEEEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEEEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEEEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEEEEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEEEEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEEEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEEEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEEEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEEEEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEEEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEEEEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEEEEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEEEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEEEEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEEEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEEEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEEEEEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEEEEEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEEEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEEEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEEEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEEEEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEEEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEEEEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEEEEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEEEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEEEEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEEEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEEEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEEEEEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEEEEEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEEEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEEEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEEEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEEEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEEEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEEEEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEEEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEEEEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEEEEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEEEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEEEEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEEEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEEEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEEEEEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEEEEEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEEEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEEEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEEEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEEEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEEEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEEEEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEEEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEEEEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEEEEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEEEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEEEEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEEEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEEEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEEEEEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEEEEEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEEEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEEEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-amsbio.com/product/unc6349/EEEEEEAM-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biorbyt.com/product/unc6349/EEEEEEOR-381989/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-carbosynth.com/carbosynth/product/unc6349/EEEEEEFC-153200/en/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chem-bridge.com/product/unc6349/EEEEEECB-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemieliva.com/product/unc6349/EEEEECL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemik.com/product/unc6349/EEEEEECK-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chempur.com/product/unc6349/EEEEEECP-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemscence.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemshuttle.com/product/unc6349/EEEEEECS-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-city-chemical.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-combi-chem.com/product/unc6349/EEEEECC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biocrick.com/product/unc6349/EEEEEBCN0824/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-novationbio.com/product/unc6349/EEEEEEEEN-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biochem.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-molecule.com/product/unc6349/EEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-therapeutics.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-target.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-firstbioscience.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-drug.com/product/unc6349/EEEEEEEED-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-chemical.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biotech.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-bio.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-lab.com/product/unc6349/EEEEEEEEL-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-science.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-synthesis.com/product/unc6349/EEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-targetmol.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tocris.com/product/unc6349/EEEEEEEET-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-axxora.com/product/unc6349/EEEEEEEEA-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-biovision.com/product/unc6349/EEEEEEEEB-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-cayman.com/product/unc6349/EEEEEEEEC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-enzolifesciences.com/product/unc6349/EEEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-focusbiomolecules.com/product/unc6349/EEEEEEEEF-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-genetex.com/product/unc6349/EEEEEEEE-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-medchemexpress.com/product/unc6349/EEEEEEEEEM-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-selleckchem.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stemcell.com/product/unc6349/EEEEEEEEES-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-stjohnslabs.com/product/unc6349/EEEEEEEEESJ-21532/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-sysy.com/product/unc6349/EEEEEEEEESY-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-tebu-bio.com/product/unc6349/EEEEEEETB-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-timtec.net/product/unc6349/EEEEEEETT-0790074/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-viatravel.com/product/unc6349/EEEEVT-270527/ A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-wako-chem.co.jp/english/product/detail/W01W0121-5327.html A chemical probe for the Tudor-domain containing protein 5 (TDRD5) UNC6349 is a ligand containing diethyllysine (Ket2). UNC6349 binds to wild-type CBX5 with a K D of 3.2 μM. UNC6349 can be used as a probe for research of heterochromatin. https://www.e-acmebioscience.com/product/unc6349/EEEEEEAC-153200/ A chemical probe for the Tudor-domain containing protein 5 (TDRD

A Comparative Guide to CBX5 Inhibitors: UNC6349 (Ket2) and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chromobox homolog 5 (CBX5), also known as HP1α, is a critical epigenetic reader protein involved in the regulation of gene expression through its interaction with methylated histone H3 at lysine 9 (H3K9me). Its role in vital cellular processes, including the establishment and maintenance of heterochromatin, has made it a compelling target for therapeutic intervention in various diseases, notably in the context of fibrosis. This guide provides a comparative overview of UNC6349 (Ket2) and other notable CBX5 inhibitors, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.

Introduction to CBX5 Inhibition

CBX5 functions as a key component of a transcriptional repressor complex. In pathological conditions such as lung fibrosis, the CBX5/G9a pathway is instrumental in repressing the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and metabolism.[1][2] This repression contributes to the activation of fibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.[1][3] Consequently, the development of small molecule inhibitors that disrupt the function of CBX5 presents a promising therapeutic strategy to counteract fibrotic processes.[2]

Comparative Analysis of CBX5 Inhibitors

This section details the available quantitative data for UNC6349 (Ket2) and other select CBX5 inhibitors. It is important to note that a direct head-to-head comparison of these compounds under identical experimental conditions is not currently available in the public domain. The data presented below is collated from various studies and should be interpreted with this consideration.

InhibitorTarget(s)Assay TypeQuantitative MetricValueReference
UNC6349 (Ket2) CBX5-KD 3.2 μM[4]
UNC7047 CBX1, CBX3, CBX5TR-FRETIC50 79 ± 40 nM
Isothermal Titration Calorimetry (ITC)KD 237 ± 68 nM
UNC7560 CBX1, CBX3, CBX5--Potency comparable to UNC7047

Note: A lower KD or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The data for UNC7047 and UNC7560 suggest they are potent inhibitors of the HP1 family of proteins, including CBX5. While a KD for UNC6349 is available, a direct comparison of its inhibitory activity with UNC7047 and UNC7560 is challenging without corresponding IC50 values from the same assay.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathway and the experimental workflows used to assess their efficacy.

CBX5 Signaling Pathway in Fibrosis

The following diagram illustrates the role of the CBX5/G9a complex in the transforming growth factor-beta (TGF-β)-induced fibrotic pathway. TGF-β signaling leads to the activation of the CBX5/G9a complex, which then represses the transcription of the PPARGC1A gene, resulting in decreased PGC1α protein levels and subsequent fibroblast activation and collagen production.

CBX5_Fibrosis_Pathway TGF-beta TGF-beta TGF-beta_Receptor TGF-beta_Receptor TGF-beta->TGF-beta_Receptor Signaling_Cascade Signaling_Cascade TGF-beta_Receptor->Signaling_Cascade CBX5_G9a_Complex CBX5_G9a_Complex Signaling_Cascade->CBX5_G9a_Complex H3K9me H3K9me CBX5_G9a_Complex->H3K9me PPARGC1A_Gene PPARGC1A_Gene H3K9me->PPARGC1A_Gene PGC1a_mRNA PGC1a_mRNA PPARGC1A_Gene->PGC1a_mRNA Fibroblast_Activation Fibroblast_Activation PGC1a_mRNA->Fibroblast_Activation Collagen_Production Collagen_Production Fibroblast_Activation->Collagen_Production

Caption: CBX5/G9a-mediated repression of PGC1α in fibrosis.

Experimental Workflow: CBX5 Inhibitor Screening

The following diagram outlines a typical workflow for screening and validating CBX5 inhibitors, starting from a primary biochemical assay to a secondary cell-based assay.

Inhibitor_Screening_Workflow cluster_primary_screen Primary Screen: Biochemical Assay cluster_secondary_screen Secondary Screen: Cell-Based Assay A Compound Library B TR-FRET Assay (CBX5 binding) A->B C Identify 'Hits' (Compounds that disrupt binding) B->C D Treat Fibroblasts with 'Hits' C->D E Induce Fibroblast Activation (e.g., with TGF-β) D->E F Assess Markers of Fibrosis (e.g., α-SMA, Collagen I expression) E->F G Validate Lead Compounds F->G

Caption: Workflow for screening CBX5 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of CBX5 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBX5 Binding

This biochemical assay is used to quantify the binding of an inhibitor to the CBX5 protein.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium-labeled anti-His antibody) bound to a His-tagged CBX5 protein and an acceptor fluorophore (e.g., biotinylated peptide ligand labeled with streptavidin-fluorophore). Inhibition of the protein-ligand interaction by a compound results in a decrease in the FRET signal.

Materials:

  • His-tagged recombinant human CBX5 protein

  • Biotinylated peptide ligand (e.g., H3K9me3 peptide)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated fluorophore (Acceptor, e.g., APC or d2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds (e.g., UNC6349)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer and dispense into the 384-well plate.

  • Protein-Ligand Mixture Preparation: Prepare a master mix containing the His-tagged CBX5 protein and the biotinylated peptide ligand in assay buffer.

  • Incubation: Add the protein-ligand mixture to the wells containing the compounds and incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Detection Reagent Addition: Prepare a master mix of the Europium-labeled anti-His antibody and the streptavidin-conjugated fluorophore in assay buffer. Add this detection mix to all wells.

  • Final Incubation: Incubate the plate at room temperature for another defined period (e.g., 60 minutes) in the dark.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., donor emission at ~620 nm and acceptor emission at ~665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fibroblast Activation Assay

This cell-based assay evaluates the ability of a CBX5 inhibitor to prevent or reverse the pro-fibrotic phenotype in fibroblasts.

Principle: Fibroblasts are treated with a pro-fibrotic stimulus (e.g., TGF-β) in the presence or absence of a CBX5 inhibitor. The activation of fibroblasts is assessed by measuring the expression of key fibrotic markers.

Materials:

  • Human lung fibroblasts (e.g., IMR-90 or primary lung fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • CBX5 inhibitor (e.g., UNC6349)

  • Reagents for qPCR (primers for ACTA2 (α-SMA), COL1A1, FN1, and a housekeeping gene)

  • Reagents for Western blotting (antibodies against α-SMA, Collagen I, and a loading control)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed human lung fibroblasts into multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Serum Starvation: To synchronize the cells, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the CBX5 inhibitor or vehicle control for a specified period (e.g., 1-2 hours) before inducing fibrosis.

  • Fibrotic Stimulation: Add TGF-β1 to the medium (final concentration typically 2-10 ng/mL) to induce fibroblast activation. Continue the incubation for 24-48 hours.

  • Endpoint Analysis:

    • Quantitative PCR (qPCR): Isolate total RNA from the cells and perform reverse transcription followed by qPCR to measure the mRNA expression levels of fibrotic markers such as ACTA2, COL1A1, and FN1.[3]

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression levels of α-SMA and Collagen I.[3]

  • Data Analysis: Normalize the expression of target genes/proteins to a housekeeping control. Compare the expression levels in inhibitor-treated cells to those treated with TGF-β alone to determine the inhibitory effect of the compound.

Conclusion

The inhibition of CBX5 represents a promising avenue for the development of novel anti-fibrotic therapies. While compounds like UNC7047 and UNC7560 have demonstrated potent inhibition of the HP1 family, further studies are required to directly compare their efficacy with UNC6349 and to fully elucidate the therapeutic potential of targeting CBX5. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers dedicated to advancing our understanding of CBX5 and its role in disease.

References

A Comparative Guide: UNC6349 (Ket2) vs. siRNA Knockdown for Targeting CBX5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct methodologies for inhibiting the function of Chromobox Homolog 5 (CBX5), also known as HP1α: the small molecule inhibitor UNC6349 (Ket2) and siRNA-mediated gene knockdown. This document outlines the mechanisms of action, presents available quantitative data for comparison, details experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the most appropriate technique for their experimental needs.

Introduction to CBX5 (HP1α)

CBX5 is a highly conserved non-histone chromosomal protein that plays a critical role in the regulation of gene expression and the maintenance of genome stability.[1][2] As a key component of heterochromatin, CBX5 recognizes and binds to histone H3 tails methylated at lysine 9 (H3K9me), leading to epigenetic repression.[3][4] Its functions are integral to processes such as heterochromatin formation, gene silencing, and cell cycle progression.[4][5][6] Dysregulation of CBX5 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][7]

Mechanisms of Action

UNC6349 (Ket2): A Competitive Antagonist

UNC6349, also known as Ket2, is a peptidomimetic antagonist that directly competes with the natural ligands of the CBX5 chromodomain. It functions by binding to the aromatic cage of CBX5, thereby preventing its interaction with methylated histone tails. This disruption of binding inhibits the recruitment of CBX5 to chromatin and its subsequent role in heterochromatin maintenance and gene silencing.

siRNA Knockdown of CBX5: Post-Transcriptional Gene Silencing

Small interfering RNA (siRNA) targeting CBX5 operates through the RNA interference (RNAi) pathway. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to identify and cleave the complementary CBX5 messenger RNA (mRNA). The degradation of the CBX5 mRNA prevents its translation into protein, leading to a significant reduction in the cellular levels of the CBX5 protein and a subsequent loss of its function.

Quantitative Data Comparison

The following tables summarize the available quantitative data for UNC6349 and siRNA-mediated knockdown of CBX5. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various independent experiments.

ParameterUNC6349 (Ket2)siRNA Knockdown of CBX5Source
Target CBX5 (HP1α) ProteinCBX5 (HP1α) mRNAN/A
Binding Affinity (Kd) ~3.2 µMNot ApplicableN/A
Functional Inhibition (IC50/EC50) Data not available in searched literatureNot ApplicableN/A
Knockdown Efficiency (mRNA) Not ApplicableTypically >70-80% reduction[2]
Knockdown Efficiency (Protein) Not ApplicableVariable, often 50-70% reduction[3]
Phenotypic EffectUNC6349 (Ket2)siRNA Knockdown of CBX5Source
Effect on Gene Expression Data not available in searched literatureUpregulation of target genes like E2F1 and BIRC5. Fold change is context-dependent.[7]
Effect on Cell Proliferation Data not available in searched literatureGenerally associated with reduced cell proliferation.[8]
Effect on Cell Cycle Data not available in searched literatureCan induce G2/M arrest in some cell lines. For example, in certain cancer cells, a significant increase in the G2/M phase population has been observed.[5]
Effect on Heterochromatin Expected to disrupt heterochromatin organizationCan lead to disruption of heterochromatin stability.[9][10]

Experimental Protocols

UNC6349 (Ket2) Treatment in Cell Culture (General Protocol)

Disclaimer: As specific experimental protocols for UNC6349 are not widely published, the following is a general guideline based on the use of small molecule inhibitors in cell culture.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of UNC6349 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for the desired effect.

  • Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of UNC6349. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) depending on the assay.

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, qRT-PCR, or phenotypic assays.

siRNA Transfection for CBX5 Knockdown (General Protocol)
  • Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 50-70% at the time of transfection.

  • siRNA Preparation: Reconstitute the lyophilized siRNA targeting CBX5 and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.

  • Transfection Complex Formation:

    • For each well of a 6-well plate, dilute the required amount of siRNA (e.g., 5 µL of 20 µM stock for a final concentration of 100 nM) in 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Analysis: After incubation, harvest the cells to assess knockdown efficiency by qRT-PCR or Western blot and to perform functional assays.

Visualizations

Signaling Pathway of CBX5 in Heterochromatin Formation

CBX5_Signaling_Pathway cluster_0 Euchromatin (Active) cluster_1 Heterochromatin Formation (Silenced) Euchromatin Open Chromatin (Gene Expression) SUV39H1 SUV39H1/2 (Histone Methyltransferase) H3K9me3 H3K9me3 (Histone Mark) SUV39H1->H3K9me3 Methylates H3K9 CBX5 CBX5 (HP1α) H3K9me3->CBX5 Binds to CBX5->SUV39H1 Recruits Heterochromatin Condensed Chromatin (Gene Silencing) CBX5->Heterochromatin Promotes Compaction

Caption: CBX5-mediated heterochromatin formation.

Experimental Workflow for UNC6349 Treatment

UNC6349_Workflow Start Seed Cells Prepare Prepare UNC6349 and Vehicle Control Start->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate (24-72h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (e.g., Western Blot, Phenotypic Assays) Harvest->Analysis

Caption: Workflow for UNC6349 cell treatment.

Experimental Workflow for siRNA Knockdown of CBX5

siRNA_Workflow Start Seed Cells Prepare Prepare siRNA-Lipid Complexes (CBX5 siRNA & Control siRNA) Start->Prepare Transfect Transfect Cells Prepare->Transfect Incubate Incubate (24-72h) Transfect->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (qRT-PCR, Western Blot, Phenotypic Assays) Harvest->Analysis

Caption: Workflow for siRNA-mediated CBX5 knockdown.

Discussion and Recommendations

UNC6349 (Ket2):

  • Advantages: As a small molecule, UNC6349 offers the potential for dose-dependent and reversible inhibition of CBX5 function. It acts rapidly at the protein level, which can be advantageous for studying immediate cellular responses. Small molecules are also generally easier to deliver to cells in vitro and have greater potential for in vivo applications.

  • Disadvantages: A significant current limitation is the lack of published data on its functional effects in cells, such as an IC50 value, and on its specificity and potential off-target effects. Without this information, interpreting experimental results can be challenging.

siRNA Knockdown of CBX5:

  • Advantages: siRNA-mediated knockdown is a highly specific method for reducing the expression of a target protein. The effects are well-characterized, and there is a large body of literature detailing its use and expected outcomes. It is a powerful tool for validating the role of a specific gene in a cellular process.

  • Disadvantages: The knockdown of CBX5 protein levels can be transient and may not be complete, with residual protein potentially influencing cellular phenotypes. The process of transfection can itself induce cellular stress, and there is a possibility of off-target effects where the siRNA unintentionally downregulates other genes.[11][12] Furthermore, the depletion of the protein is dependent on its turnover rate, which can lead to a delayed onset of the phenotype.

Recommendations:

  • For initial exploratory studies to understand the functional consequences of inhibiting CBX5, siRNA knockdown is a well-established and reliable method with predictable outcomes.

  • Once the role of CBX5 is validated, UNC6349 could be a valuable tool for more nuanced studies, such as investigating the temporal dynamics of CBX5 inhibition or for in vivo experiments, provided that its cellular activity and specificity are thoroughly characterized.

  • It is highly recommended to perform dose-response experiments for UNC6349 to determine its optimal working concentration and to assess its effects on cell viability.

  • For siRNA experiments, it is crucial to include a non-targeting siRNA control to account for non-specific effects of the transfection process and to validate the knockdown efficiency at both the mRNA and protein levels.

This guide provides a framework for understanding and choosing between two powerful techniques for studying CBX5. The selection of the appropriate method will ultimately depend on the specific research question, the experimental system, and the resources available.

References

A Researcher's Guide to the Use of a Negative Control for G9a/GLP Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of epigenetic research, particularly when studying the function of histone methyltransferases like G9a and GLP, the use of specific inhibitors is a cornerstone of experimental design. However, to ensure that the observed effects are genuinely due to the inhibition of the target enzyme and not off-target activities, a structurally similar but biologically inactive negative control compound is indispensable. This guide provides a comprehensive comparison of the potent G9a/GLP inhibitor, UNC0638, and its validated negative control, UNC0737.

Comparison of In Vitro Potency

UNC0638 is a highly potent inhibitor of both G9a and its closely related homolog GLP (G9a-like protein). In contrast, UNC0737, its N-methyl analog, demonstrates a significant reduction in inhibitory activity, making it an ideal negative control.[1][2] The high structural similarity between the two molecules helps to control for potential off-target effects that are not related to the inhibition of G9a/GLP.

CompoundTargetIC50 (nM)
UNC0638 G9a< 15[2][3][4]
GLP19[2][3][4][5]
UNC0737 G9a5,000[2]
GLP> 10,000[2]

Cellular Activity: Inhibition of H3K9 Dimethylation

A key downstream effect of G9a/GLP inhibition is the reduction of histone H3 lysine 9 dimethylation (H3K9me2). Cellular assays comparing UNC0638 and UNC0737 demonstrate the potent and specific activity of UNC0638 in reducing H3K9me2 levels, while UNC0737 remains largely inactive at similar concentrations.

CompoundCell LineAssayIC50 (nM) for H3K9me2 reduction
UNC0638 MDA-MB-231In-Cell Western81[4]
UNC0737 MDA-MB-231In-Cell Western> 10,000

Experimental Protocols

In-Cell Western for H3K9me2 Levels

This protocol details the methodology used to quantify the levels of H3K9me2 in cells treated with UNC0638 or its negative control, UNC0737.

Materials:

  • MDA-MB-231 cells

  • UNC0638

  • UNC0737

  • Primary antibody against H3K9me2

  • DRAQ5 (for DNA staining/normalization)

  • Appropriate secondary antibodies

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of UNC0638 or UNC0737 for 48 hours.

  • Fix the cells with formaldehyde.

  • Permeabilize the cells with a suitable buffer (e.g., Triton X-100 in PBS).

  • Block non-specific antibody binding sites.

  • Incubate with the primary antibody against H3K9me2.

  • Wash the cells and incubate with an appropriate fluorescently labeled secondary antibody.

  • Stain the nuclei with DRAQ5 for normalization of cell number.

  • Acquire images and quantify the fluorescence intensity for both H3K9me2 and DRAQ5 using an imaging system.

  • Normalize the H3K9me2 signal to the DRAQ5 signal to determine the relative level of H3K9me2.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental logic, the following diagrams are provided.

G9a_GLP_Signaling_Pathway cluster_0 G9a/GLP Complex cluster_1 Substrates cluster_2 Methylation & Consequences G9a G9a Histone_H3 Histone H3 G9a->Histone_H3 catalyze methylation of Non_Histone Non-Histone Proteins G9a->Non_Histone catalyze methylation of GLP GLP GLP->Histone_H3 catalyze methylation of GLP->Non_Histone catalyze methylation of H3K9me2 H3K9me2 Histone_H3->H3K9me2 leads to Gene_Repression Transcriptional Repression H3K9me2->Gene_Repression UNC0638 UNC0638 UNC0638->G9a inhibits UNC0638->GLP inhibits UNC0737 UNC0737 (Negative Control) UNC0737->G9a does not inhibit UNC0737->GLP does not inhibit

Caption: G9a/GLP Signaling Pathway and Points of Intervention.

Experimental_Workflow A Cell Culture (e.g., MDA-MB-231) B Treatment with UNC0638 or UNC0737 A->B C Incubation (48 hours) B->C D In-Cell Western Assay C->D E Quantification of H3K9me2 Levels D->E F Data Analysis and Comparison E->F

Caption: Experimental Workflow for Comparing UNC0638 and UNC0737.

References

Orthogonal Validation of UNC6349 (Ket2) Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of UNC6349 (Ket2), a known ligand of the chromobox protein homolog 5 (CBX5), with alternative compounds. The information presented herein is supported by experimental data from publicly available research, offering a comprehensive overview for researchers in epigenetics and drug discovery.

Introduction to UNC6349 and its Target, CBX5

UNC6349 is a synthetic, diethyllysine-containing peptide that acts as a ligand for the chromodomain of CBX5, also known as HP1α. CBX5 is a critical epigenetic reader protein that recognizes and binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression. By targeting the CBX5 chromodomain, molecules like UNC6349 can modulate gene expression, making them valuable tools for studying the biological roles of CBX5 and as potential starting points for therapeutic development in areas such as cancer and fibrosis.

Comparative Analysis of CBX5 Ligands

UNC6349 is part of a series of peptidomimetic antagonists developed to target CBX5. For a comprehensive evaluation, it is essential to compare its performance with other well-characterized ligands from the same chemical series. The following table summarizes the available quantitative data for UNC6349 and its alternatives.

CompoundTarget(s)Binding Affinity (Kd)Orthogonal Validation MethodsKey Findings
UNC6349 (Ket2) CBX53.2 µM[1]Isothermal Titration Calorimetry (ITC)A diethyllysine-containing ligand that binds to wild-type CBX5.[1]
UNC4869 CBX5Low micromolarOn-bead magnetic enrichment screeningUtilized as a soluble competitor in on-bead screening for the discovery of other CBX5 ligands.[2]
UNC5191 CBX5-Differential Scanning Fluorimetry (DSF), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)A starting point for the development of more potent analogs; induces a thermal shift of over 2°C in CBX5.[2]
UNC7047 CBX5, CBX1, CBX3High nanomolar (potent)ITC, DSF, TR-FRETA potent CBX5 antagonist with an 80-fold affinity enhancement over UNC5191 as determined by TR-FRET. It also demonstrates a significant thermal shift of over 14°C in a DSF assay.[2]

Orthogonal Validation Methodologies

To ensure the reliability of the observed effects and to rule out potential artifacts, orthogonal validation using multiple independent assays is crucial. For the characterization of CBX5 ligands, two primary biophysical methods are employed: Differential Scanning Fluorimetry (DSF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of a protein is used, and as the protein unfolds with increasing temperature, the fluorescence signal increases. A stabilizing ligand will increase the melting temperature (Tm) of the protein, resulting in a measurable thermal shift (ΔTm).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening. It measures the proximity-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. In the context of CBX5, a labeled CBX5 protein and a labeled ligand or a competing probe are used. Inhibition of this interaction by a test compound results in a decrease in the FRET signal.

Experimental Protocols

Differential Scanning Fluorimetry (DSF) Protocol for CBX5
  • Protein and Compound Preparation :

    • Prepare a 2X solution of purified human CBX5 protein (e.g., 2 µM) in a suitable assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a 10X stock solution of the test compounds (UNC6349 and alternatives) in 100% DMSO. Create a 2X working solution by diluting the stock in the assay buffer.

  • Assay Plate Preparation :

    • In a 384-well PCR plate, add 10 µL of the 2X CBX5 protein solution to each well.

    • Add 10 µL of the 2X compound solution to the respective wells. For the no-ligand control, add 10 µL of assay buffer with the corresponding DMSO concentration.

  • Dye Addition :

    • Prepare a 20X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO. Dilute the dye to a 4X working concentration in the assay buffer.

    • Add 5 µL of the 4X dye solution to each well, bringing the final volume to 25 µL.

  • Data Acquisition :

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

    • Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis :

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tm) for each condition by fitting the data to a Boltzmann equation. The Tm is the temperature at the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the compound-treated sample.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol for CBX5
  • Reagent Preparation :

    • Prepare a 2X solution of biotinylated CBX5 protein in assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare a 2X solution of a fluorescently labeled tracer that binds to CBX5 (e.g., a fluorescently labeled histone H3 peptide with K9me3 modification).

    • Prepare a 4X solution of the TR-FRET donor (e.g., Europium-labeled streptavidin) and acceptor (e.g., an antibody recognizing the tracer's tag, conjugated to an acceptor fluorophore) in the assay buffer.

    • Prepare serial dilutions of the test compounds (UNC6349 and alternatives) in DMSO and then dilute them into the assay buffer to a 4X final concentration.

  • Assay Procedure :

    • In a low-volume 384-well plate, add 5 µL of the 4X compound solution or DMSO control.

    • Add 5 µL of the 2X biotinylated CBX5 protein solution.

    • Add 5 µL of the 2X fluorescent tracer solution.

    • Add 5 µL of the 4X donor/acceptor mix.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition :

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.

  • Data Analysis :

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Orthogonal_Validation_Workflow cluster_primary_screen Primary Screening & Initial Hit cluster_orthogonal_validation Orthogonal Validation cluster_cellular_assays Cellular Characterization Start UNC6349 (Ket2) and Alternatives ITC Isothermal Titration Calorimetry (ITC) (Measures K_d) Start->ITC DSF Differential Scanning Fluorimetry (DSF) (Measures ΔT_m) ITC->DSF confirm target engagement TR_FRET Time-Resolved FRET (Measures IC_50) ITC->TR_FRET confirm inhibition Cellular Cell-based Assays (e.g., Gene Expression, Apoptosis) DSF->Cellular TR_FRET->Cellular

References

No Publicly Available Data Found for Chromodomain Inhibitor UNC6349 (Ket2)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the selectivity profile and experimental data of a chromodomain inhibitor designated as UNC6349 or Ket2 has yielded no specific results. This suggests that the provided name may be incorrect, unpublished, or not widely recognized in publicly accessible scientific literature and databases.

Extensive searches were conducted to locate data pertaining to "UNC6349" and "Ket2" in the context of chromodomain inhibition, selectivity profiles, binding affinities, and associated experimental protocols. These searches did not return any relevant information on a chemical probe with this identifier targeting chromodomains.

The field of chemical biology relies on precise nomenclature to identify and catalogue small molecule modulators of protein function. While many chemical probes for epigenetic reader domains, including chromodomains, have been developed and characterized, the names "UNC6349" and "Ket2" do not correspond to any known public compound in this class based on the conducted searches.

For a comprehensive comparison guide to be generated, as requested, access to quantitative binding data (e.g., IC₅₀, Kᵢ, or Kₑ values) from selectivity assays against a panel of other chromodomains is essential. Furthermore, detailed experimental protocols for the assays used to generate this data, such as AlphaScreen, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR), would be required to provide a thorough and objective analysis for researchers.

It is recommended that the user verify the correct name or identifier of the chromodomain inhibitor of interest. Once a correct and publicly documented compound name is provided, a detailed comparison guide, including data tables and experimental methodologies, can be compiled.

To illustrate the type of information that would be included in such a guide, a hypothetical experimental workflow for determining the selectivity of a chromodomain inhibitor is presented below.

Hypothetical Experimental Workflow

The following diagram outlines a typical workflow for assessing the selectivity of a small molecule inhibitor against a panel of chromodomain-containing proteins.

G cluster_0 Assay Development cluster_1 Selectivity Profiling cluster_2 Validation & Characterization cluster_3 Data Analysis & Reporting a Compound Synthesis & Characterization c Primary Binding Assay (e.g., AlphaScreen) a->c b Protein Expression & Purification (Target & Off-Targets) b->c d Screening against Chromodomain Panel c->d Optimized Assay e Dose-Response Analysis (IC50 Determination) d->e f Orthogonal Assay (e.g., ITC, SPR) e->f Hits h Data Compilation & Comparison Table e->h f->h g Cellular Target Engagement (e.g., CETSA, NanoBRET) g->h i Publication of Selectivity Profile h->i

Caption: A generalized workflow for determining the selectivity profile of a chromodomain inhibitor.

A Head-to-Head Comparison of Chromodomain Ligands: UNC6349 (Ket2) vs. UNC3866

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic chemical biology, small molecule probes that target the "reader" domains of the chromatin machinery are invaluable tools for dissecting the complexities of gene regulation. This guide provides a detailed comparison of two such molecules, UNC6349 (Ket2) and UNC3866, focusing on their biochemical and cellular properties. While both are designed to interact with chromodomains, their target specificity, binding affinities, and functional consequences differ significantly, making them suitable for distinct research applications.

Executive Summary

UNC6349 (Ket2) is a diethyllysine-containing ligand that demonstrates micromolar affinity for the chromodomain of CBX5 (also known as HP1α), a key component of heterochromatin. In contrast, UNC3866 is a potent, cell-active chemical probe that exhibits nanomolar affinity and notable selectivity for the chromodomains of the Polycomb Repressive Complex 1 (PRC1) members, CBX4 and CBX7. This fundamental difference in target preference dictates their utility in studying distinct pathways of gene silencing.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for UNC6349 (Ket2) and UNC3866 based on available experimental evidence.

Table 1: Biochemical and Cellular Activity

ParameterUNC6349 (Ket2)UNC3866
Primary Target(s) CBX5 (HP1α)CBX4, CBX7
Binding Affinity (Kd) 3.2 µM for CBX5[1]~100 nM for CBX4 and CBX7[2][3][4]
Inhibitory Potency (IC50) Not Reported66 nM (CBX7-H3 interaction by AlphaScreen)[5]
Cellular Activity Not ReportedInhibits PC3 cell proliferation (EC50 = 340 nM)[3]

Table 2: Selectivity Profile of UNC3866

TargetSelectivity over CBX4/7 (fold-change in Kd)
CBX2 18-fold[2][5]
CBX6 6-fold[2][5]
CBX8 12-fold[2][5]
CDY1 65-fold[5]
CDYL1b 9-fold[5]
CDYL2 9-fold[5]
Other Protein Targets Highly selective over >250 other targets[2]

Signaling Pathways and Mechanisms of Action

UNC6349 and UNC3866 intervene in two distinct epigenetic silencing pathways. UNC6349's interaction with CBX5 suggests a role in modulating heterochromatin, which is critical for maintaining genome stability and silencing repetitive elements. CBX5 recognizes histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of constitutive heterochromatin.

cluster_0 Heterochromatin Formation H3K9me3 H3K9me3 CBX5 CBX5 H3K9me3->CBX5 recruits Heterochromatin Heterochromatin CBX5->Heterochromatin promotes UNC6349 UNC6349 UNC6349->CBX5 binds to (micromolar affinity)

Caption: UNC6349 (Ket2) interaction with the H3K9me3-CBX5 pathway.

UNC3866, on the other hand, targets the PRC1 complex, a key player in facultative heterochromatin and developmental gene silencing. By binding to the chromodomains of CBX4 and CBX7, UNC3866 prevents the recruitment of PRC1 to its target sites, which are marked by histone H3 trimethylated at lysine 27 (H3K27me3).[2][6]

cluster_1 Polycomb-Mediated Gene Silencing H3K27me3 H3K27me3 PRC1 PRC1 Complex (contains CBX4/7) H3K27me3->PRC1 recruits Gene_Silencing Transcriptional Repression PRC1->Gene_Silencing mediates UNC3866 UNC3866 UNC3866->PRC1 inhibits binding (nanomolar affinity)

Caption: UNC3866 inhibition of the H3K27me3-PRC1 signaling axis.

Experimental Protocols

The characterization of UNC6349 and UNC3866 relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in their evaluation.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and its target protein.

  • Principle: This technique measures the heat released or absorbed during the binding event. A solution of the ligand is titrated into a solution of the protein in the calorimeter cell, and the resulting heat changes are measured after each injection.

  • Protocol Outline:

    • Sample Preparation: The protein (e.g., purified CBX5 or CBX7 chromodomain) and the ligand (UNC6349 or UNC3866) are prepared in an identical, well-matched buffer to minimize heats of dilution.[7]

    • Loading: The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

    • Titration: A series of small injections of the ligand are made into the protein solution.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[8]

Start Start Prep Prepare Protein and Ligand in Matched Buffer Start->Prep Load Load Protein into Cell, Ligand into Syringe Prep->Load Titrate Inject Ligand into Protein Solution Load->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Analyze Fit Data to Binding Model to Determine K_d, n, ΔH Plot->Analyze End End Analyze->End

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to measure interactions between molecules in a high-throughput format, often employed to determine the IC50 of an inhibitor.[9]

  • Principle: The assay uses donor and acceptor beads that, when in close proximity (i.e., brought together by a binding event), generate a chemiluminescent signal. An inhibitor that disrupts the binding event will reduce the signal.

  • Protocol Outline for CBX7-H3 Interaction:

    • Reagents: Biotinylated H3K27me3 peptide, His-tagged CBX7 chromodomain, streptavidin-coated donor beads, and nickel-chelate acceptor beads are used.

    • Reaction: The His-tagged CBX7 and biotinylated H3 peptide are incubated with varying concentrations of the inhibitor (e.g., UNC3866).

    • Bead Addition: The acceptor beads are added to bind the His-tagged CBX7, followed by the donor beads to bind the biotinylated peptide.

    • Signal Detection: The plate is read in an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: The data is plotted as signal versus inhibitor concentration to calculate the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth rate of cultured cells.

  • Principle: Cells are treated with the compound over a period of several days, and the number of viable cells is quantified.

  • Protocol Outline (for UNC3866):

    • Cell Seeding: PC3 cells are seeded at a low density in multi-well plates.

    • Treatment: The following day, the media is replaced with fresh media containing various concentrations of UNC3866 or a vehicle control (DMSO).

    • Incubation: The cells are incubated for a defined period (e.g., 3-6 days), with media and compound being refreshed every few days.

    • Quantification: The number of viable cells is determined using a method such as crystal violet staining, a resazurin-based assay, or automated cell counting.

    • Data Analysis: The cell counts are normalized to the vehicle control, and the data is plotted to determine the EC50, the concentration at which cell growth is inhibited by 50%.[5]

Conclusion

UNC6349 (Ket2) and UNC3866 are valuable chemical tools that target distinct families of chromodomain-containing proteins. UNC6349 serves as a micromolar ligand for CBX5, making it suitable for in vitro biochemical and structural studies of heterochromatin-associated proteins. In contrast, UNC3866 is a potent and selective nanomolar inhibitor of the PRC1 components CBX4 and CBX7. Its demonstrated cellular activity makes it a powerful probe for investigating the biological roles of the PRC1 complex in gene silencing and disease states such as cancer. The choice between these two compounds should be guided by the specific biological question and the target pathway of interest.

References

Confirming On-Target Effects of UNC6349 (Ket2) with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UNC6349 (Ket2), a chemical probe for the chromobox protein homolog 5 (CBX5), with alternative probes. It includes supporting experimental data and detailed protocols to facilitate the design and interpretation of experiments aimed at confirming the on-target effects of this compound.

UNC6349 (Ket2) has been identified as a diethyllysine-containing ligand that binds to the wild-type chromodomain of CBX5, also known as heterochromatin protein 1 alpha (HP1α), with a dissociation constant (KD) of 3.2 μM.[1] CBX5 is a critical reader of histone H3 lysine 9 methylation (H3K9me), playing a key role in the establishment and maintenance of heterochromatin, and consequently, in the regulation of gene expression. The specificity of chemical probes like UNC6349 is paramount for accurately dissecting the biological functions of their targets. Rescue experiments are a gold-standard method for validating that the observed phenotype of a chemical probe is a direct result of its interaction with the intended target.

Comparison of CBX5 Chemical Probes

To provide a clear comparison of UNC6349 (Ket2) with its analogs and other available chemical probes for CBX5, the following table summarizes their binding affinities.

CompoundDescriptionTargetBinding Affinity (KD)Reference
UNC6349 (Ket2) Diethyllysine-containing ligandWild-type CBX53.2 μM[1]
UNC6864 (Kei) Isopropyllysine-containing analogWild-type CBX53.3 μM[2]
UNC6212 (Kme2) Dimethyllysine-containing analogWild-type CBX55.7 μM[2][3]
UNC7047 Peptidomimetic antagonistCBX5 chromodomainNanomolar affinity[4]
UNC7560 Peptidomimetic antagonistCBX5 chromodomainNanomolar affinity[4]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol is adapted from the methodology used to characterize the binding of UNC6349 and its analogs to CBX5.[2]

Objective: To quantitatively determine the binding affinity (KD) of a ligand to its target protein.

Materials:

  • Purified wild-type CBX5 protein

  • UNC6349 (Ket2), UNC6864 (Kei), or UNC6212 (Kme2) ligand

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Prepare the CBX5 protein solution (typically 20-30 µM) in the dialysis buffer.

  • Prepare the ligand solution (typically 200-300 µM) in the same dialysis buffer.

  • Degas both the protein and ligand solutions to prevent air bubbles.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the ligand solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).

  • Initiate the titration experiment, which consists of a series of injections of the ligand into the protein solution.

  • Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the KD, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Rescue Experiment using Auxin-Inducible Degron (AID) System

This protocol provides a framework for conducting rescue experiments to confirm the on-target effects of CBX5 inhibitors, based on a published study.[5][6]

Objective: To demonstrate that the cellular phenotype observed upon CBX5 inhibition can be reversed by re-expressing a functional version of the protein, thus confirming the on-target effect of the inhibitor.

Experimental Workflow:

Rescue_Experiment_Workflow Start Start with cells expressing endogenous CBX5 tagged with an Auxin-Inducible Degron (AID) Treat_Auxin Treat cells with auxin to induce degradation of endogenous CBX5 Start->Treat_Auxin Observe_Phenotype Observe and quantify the cellular phenotype (e.g., altered nuclear morphology, changes in gene expression) Treat_Auxin->Observe_Phenotype Rescue Transfect cells with a construct expressing an AID-resistant version of CBX5 (or a mutant of interest) Observe_Phenotype->Rescue Observe_Rescue Observe and quantify the reversal of the phenotype Rescue->Observe_Rescue

Caption: Workflow for a CBX5 rescue experiment using an auxin-inducible degron system.

Materials:

  • Cell line with endogenous CBX5 tagged with an auxin-inducible degron (AID).

  • Auxin (e.g., indole-3-acetic acid).

  • Expression vector encoding an AID-resistant version of CBX5 (e.g., with a mutated degron sequence or a different tag).

  • Transfection reagent.

  • UNC6349 (Ket2) or other CBX5 inhibitor.

  • Antibodies for western blotting or immunofluorescence to monitor CBX5 protein levels.

  • Microscope for observing cellular phenotypes.

  • Reagents for downstream assays (e.g., qPCR for gene expression analysis).

Procedure:

  • Depletion of Endogenous CBX5: Culture the CBX5-AID cells and treat with auxin to induce the degradation of the endogenous CBX5 protein. Monitor the degradation efficiency by western blotting or immunofluorescence.

  • Phenotypic Analysis: Analyze the cells for the expected phenotype associated with CBX5 loss-of-function. This could include changes in nuclear morphology, chromatin compaction, or the expression of specific genes.

  • Rescue Construct Transfection: Transfect the CBX5-depleted cells with the expression vector encoding the AID-resistant CBX5. A control transfection with an empty vector should be performed in parallel.

  • Inhibitor Treatment: Treat a subset of the rescued cells and control cells with UNC6349 (Ket2) at an appropriate concentration.

  • Phenotypic Rescue Analysis: After a suitable incubation period, assess whether the expression of the AID-resistant CBX5 rescues the phenotype observed upon endogenous CBX5 depletion. Also, determine if the rescued phenotype is still sensitive to the effects of UNC6349. A successful rescue experiment will show that the re-expressed, functional CBX5 restores the wild-type phenotype, which can then be perturbed again by the chemical probe.

Signaling Pathway and Logical Relationships

CBX5-Mediated Heterochromatin Formation

The following diagram illustrates the central role of CBX5 in the formation and maintenance of heterochromatin.

CBX5_Signaling_Pathway cluster_histone_modification Histone Modification cluster_cbx5_binding CBX5 Binding and Dimerization cluster_heterochromatin Heterochromatin Formation H3K9me Histone H3 Lysine 9 Methylation (H3K9me) CBX5 CBX5 (HP1α) H3K9me->CBX5 binds to CBX5_dimer CBX5 Dimerization CBX5->CBX5_dimer dimerizes Heterochromatin Heterochromatin Formation CBX5_dimer->Heterochromatin promotes Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing leads to UNC6349 UNC6349 (Ket2) UNC6349->CBX5 inhibits binding

Caption: The role of CBX5 in heterochromatin formation and its inhibition by UNC6349.

This guide provides a foundational framework for researchers working with UNC6349 (Ket2) and other CBX5 inhibitors. By utilizing the provided comparative data and experimental protocols, scientists can more effectively design and interpret experiments to validate the on-target effects of these chemical probes and further elucidate the critical role of CBX5 in cellular processes.

References

Cross-Validation of UNC6349 (Ket2) with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical probe UNC6349 (Ket2) with genetic models for studying the function of its target, Chromobox Protein Homolog 5 (CBX5). CBX5, an epigenetic "reader" protein, is a key component of heterochromatin and plays a critical role in gene silencing. Its dysregulation has been implicated in various diseases, including cancer and fibrosis. This guide will objectively compare the performance of UNC6349 with genetic approaches, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.

Introduction to UNC6349 (Ket2) and its Target, CBX5

UNC6349 (Ket2) is a synthetic ligand containing a diethyllysine residue that specifically binds to the chromodomain of wild-type CBX5 with a dissociation constant (KD) of 3.2 μM. CBX5, also known as HP1α, recognizes and binds to histone H3 tails that are methylated at lysine 9 (H3K9me), a hallmark of transcriptionally silent heterochromatin. This interaction is crucial for the establishment and maintenance of gene repression.

Genetic models, such as siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, offer a powerful approach to study the function of CBX5 by reducing or eliminating its expression. This guide will cross-validate the expected effects of UNC6349 as a CBX5 inhibitor with the observed outcomes from these genetic models in two key pathological contexts: lung fibrosis and cancer drug resistance.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from studies utilizing genetic models to investigate the role of CBX5. These findings provide a benchmark for the expected effects of a chemical inhibitor like UNC6349.

Table 1: Effects of CBX5 Knockdown in Lung Fibroblast Activation
ParameterGenetic ModelExperimental ConditionResult
Profibrotic Gene Expression (ACTA2, COL1A1, FN1)CBX5 siRNA in IMR90 lung fibroblastsTGF-β stimulationSignificantly attenuated expression compared to control siRNA[1][2]
α-Smooth Muscle Actin (αSMA) Protein ExpressionCBX5 siRNA in lung fibroblastsTGF-β stimulationBlocked expression compared to control[1][2]
Extracellular Matrix (ECM) DepositionCBX5 siRNA in lung fibroblastsTGF-β stimulationStrongly inhibited fibronectin and collagen I deposition[1][2]
Cell MigrationCBX5 siRNA in lung fibroblastsWound-healing assay with TGF-βSignificantly impaired migration compared to control cells[1]
Peroxisomal Gene ExpressionCBX5 siRNA in normal human lung fibroblastsTGF-β stimulationPrevented TGF-β-mediated repression of peroxisomal genes[1]
Table 2: Effects of CBX5 Knockdown in EGFR Inhibitor Resistance in Lung Cancer
ParameterGenetic ModelExperimental ConditionResult
EGFR Inhibitor ResistanceCBX5 shRNA in EGFR-mutant lung adenocarcinoma (LUAD) cellsTreatment with erlotinib, gefitinib, or osimertinibConferred resistance to multiple EGFR inhibitors[3][4][5]
E2F1 Transcription Factor ExpressionCBX5 knockdown in EGFR-mutant LUAD cells-Increased expression of E2F1[3][4]
BIRC5 (Survivin) ExpressionCBX5 knockdown in EGFR-mutant LUAD cells-Upregulation of the anti-apoptotic gene BIRC5[3][4]
Apoptosis InductionCBX5 knockdown in EGFR-mutant LUAD cellsErlotinib treatmentAttenuated apoptosis induction[3][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for experiments cited in this guide.

siRNA-Mediated Knockdown of CBX5 in Lung Fibroblasts
  • Cell Culture: Human lung fibroblasts (e.g., IMR90) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Transfection: Cells are transfected with CBX5-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions. A typical final concentration for siRNA is 20-50 nM.

  • TGF-β Stimulation: 48 hours post-transfection, the medium is replaced with serum-free medium for 24 hours, followed by stimulation with recombinant human TGF-β (typically 5 ng/mL) for the desired time points (e.g., 24-72 hours).

  • Analysis:

    • Quantitative PCR (qPCR): RNA is extracted, reverse-transcribed to cDNA, and used for qPCR analysis to measure the mRNA levels of target genes (e.g., ACTA2, COL1A1, FN1, and peroxisomal genes). Gene expression is normalized to a housekeeping gene like GAPDH.

    • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against CBX5, αSMA, and other proteins of interest.

    • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies for fibronectin and collagen I to visualize ECM deposition.

    • Wound-Healing Assay: A scratch is made in a confluent cell monolayer, and cell migration into the wound area is monitored over time in the presence or absence of TGF-β.

Cell-Based Assay for UNC6349 (Ket2) Activity
  • Cell Line: A relevant cell line expressing CBX5 (e.g., human lung fibroblasts or EGFR-mutant lung cancer cells) is used.

  • Treatment: Cells are seeded in multi-well plates and treated with a dose-response range of UNC6349 (or a vehicle control, typically DMSO) for a predetermined time (e.g., 24-72 hours).

  • Target Engagement (Optional): Cellular thermal shift assay (CETSA) or NanoBRET assays can be employed to confirm that UNC6349 engages with CBX5 in the cellular context[6][7].

  • Phenotypic Readout: The effect of UNC6349 on a relevant cellular phenotype is measured. This could include:

    • Inhibition of TGF-β-induced profibrotic gene expression (measured by qPCR as described above).

    • Reversal of EGFR inhibitor resistance (measured by cell viability assays in the presence of an EGFR inhibitor).

    • Changes in the expression of downstream target genes of CBX5 (e.g., PGC1α or BIRC5) measured by qPCR or Western blotting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of UNC6349 for the observed phenotypic effect.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

CBX5_Fibrosis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR G9a G9a (EHMT2) TGFbR->G9a activates Fibroblast_Activation Fibroblast Activation (αSMA, Collagen) TGFbR->Fibroblast_Activation promotes H3K9me H3K9me G9a->H3K9me deposits CBX5 CBX5 (HP1α) PGC1a_gene PPARGC1A gene CBX5->PGC1a_gene represses H3K9me->CBX5 recruits PGC1a_protein PGC1α Protein PGC1a_gene->PGC1a_protein transcribed & translated to Mitochondrial_Biogenesis Mitochondrial Biogenesis & Metabolism PGC1a_protein->Mitochondrial_Biogenesis PGC1a_protein->Fibroblast_Activation inhibits UNC6349 UNC6349 (Ket2) UNC6349->CBX5 inhibits siRNA CBX5 siRNA siRNA->CBX5 degrades mRNA CBX5_Cancer_Pathway CBX5 CBX5 (HP1α) E2F1_gene E2F1 gene CBX5->E2F1_gene represses E2F1_protein E2F1 Protein E2F1_gene->E2F1_protein transcribed & translated to BIRC5_gene BIRC5 (Survivin) gene E2F1_protein->BIRC5_gene activates transcription BIRC5_protein BIRC5 (Survivin) Protein BIRC5_gene->BIRC5_protein transcribed & translated to Apoptosis Apoptosis BIRC5_protein->Apoptosis inhibits EGFRi EGFR Inhibitor EGFRi->Apoptosis induces UNC6349 UNC6349 (Ket2) UNC6349->CBX5 inhibits shRNA CBX5 shRNA shRNA->CBX5 degrades mRNA Experimental_Workflow cluster_chemical Chemical Probe Approach cluster_genetic Genetic Model Approach start_chem Seed Cells treat_chem Treat with UNC6349 (Ket2) or Vehicle start_chem->treat_chem incubate_chem Incubate (24-72h) treat_chem->incubate_chem analyze_chem Analyze Phenotype (e.g., qPCR, Western, Viability) incubate_chem->analyze_chem compare Compare Results analyze_chem->compare start_genetic Seed Cells transfect_genetic Transfect with CBX5 siRNA/shRNA or Control start_genetic->transfect_genetic incubate_genetic Incubate (48-72h) transfect_genetic->incubate_genetic analyze_genetic Analyze Phenotype (e.g., qPCR, Western, Viability) incubate_genetic->analyze_genetic analyze_genetic->compare

References

Safety Operating Guide

Proper Disposal of UNC6349 (Ket2): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling UNC6349 (Ket2) must adhere to rigorous safety protocols for its disposal to ensure personal safety and environmental compliance. While a specific Safety Data Sheet (SDS) for UNC6349 is not publicly available, this guide provides essential logistical information and a step-by-step operational plan based on general best practices for the disposal of chemical kinase inhibitors.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of UNC6349 should be performed in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data for UNC6349 (Ket2)

A summary of the available quantitative data for UNC6349 is presented below. This information is crucial for correct labeling and waste manifest documentation.

PropertyValue
Molecular Formula C41H57N7O11
Molecular Weight 823.93 g/mol

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of UNC6349 waste. This workflow is designed to mitigate risks and ensure regulatory compliance.

cluster_0 Waste Segregation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Solid Waste (Contaminated PPE, vials) C Collect solid waste in a labeled, sealed plastic bag. A->C B Liquid Waste (Unused solutions, rinsate) D Collect liquid waste in a leak-proof, compatible container. B->D E Label waste containers with: 'Hazardous Waste - UNC6349' Chemical Formula, Date C->E D->E F Store in a designated, secure hazardous waste accumulation area. E->F G Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. F->G

Figure 1. Workflow for the proper disposal of UNC6349 (Ket2) waste.

Experimental Protocol for Waste Disposal:

  • Segregation:

    • Solid Waste: All disposable items contaminated with UNC6349, such as gloves, pipette tips, and empty vials, should be considered hazardous waste.

    • Liquid Waste: Unused solutions of UNC6349 and any solvent used to rinse contaminated glassware (rinsate) must be collected as hazardous liquid waste. Do not dispose of down the drain.

  • Collection:

    • Solid Waste: Place all solid waste into a designated, durable, and sealable plastic bag or container.

    • Liquid Waste: Collect all liquid waste in a chemically resistant, leak-proof container with a secure screw-top cap. Ensure the container material is compatible with the solvents used.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name "UNC6349 (Ket2)," its molecular formula (C41H57N7O11), and the start date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and have secondary containment to prevent spills.

  • Final Disposal:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the UNC6349 waste.

    • Do not attempt to dispose of this chemical through regular trash or sanitary sewer systems.

Logical Relationship Diagram for Safety Precautions

The following diagram illustrates the logical relationships between key safety precautions to be observed during the handling and disposal of UNC6349.

A Safe Handling & Disposal of UNC6349 B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE A->C D Use Chemical Fume Hood A->D E Proper Waste Segregation A->E F Secure Labeling & Storage A->F G Authorized Hazardous Waste Disposal A->G

Figure 2. Key safety precautions for handling UNC6349 (Ket2).

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with UNC6349 and ensure its safe and compliant disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.